3-Ethynyloxetane
Description
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Properties
IUPAC Name |
3-ethynyloxetane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c1-2-5-3-6-4-5/h1,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMRITXCAKXWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1COC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Spectroscopic Profile of 3-Ethynyloxetane: A Technical Guide
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 3-ethynyloxetane, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific molecule, this document synthesizes data from analogous structures and established spectroscopic principles to offer a robust predictive profile. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this compound.
The oxetane ring, a four-membered cyclic ether, imparts unique conformational constraints and electronic properties, while the terminal alkyne offers a versatile handle for further chemical modifications through reactions such as click chemistry.[1] Accurate interpretation of the spectroscopic data is paramount for confirming the successful synthesis and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound, with a focus on the characteristic chemical shifts and coupling constants.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to be well-resolved, with distinct signals for the oxetane ring protons, the methine proton at the 3-position, and the acetylenic proton. The chemical shifts are influenced by the electronegativity of the oxygen atom and the magnetic anisotropy of the carbon-carbon triple bond.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-2, H-4 (axial & equatorial) | 4.5 - 4.9 | m | Protons on the carbons adjacent to the oxygen atom are significantly deshielded. The puckered nature of the oxetane ring leads to diastereotopic protons, resulting in a complex multiplet. | |
| H-3 | 3.5 - 3.9 | m | The methine proton at the point of substitution is deshielded by the adjacent oxygen and the ethynyl group. It will be coupled to the protons on C2 and C4. | |
| ≡C-H | 2.5 - 2.8 | t | ~2-3 | The acetylenic proton is shielded by the cylindrical electron cloud of the triple bond and exhibits a characteristic upfield shift compared to vinylic protons.[2] It shows a small long-range coupling to the H-3 proton. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound reflect the hybridization and electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2, C-4 | 68 - 74 | The carbons adjacent to the oxygen atom are deshielded and appear in the typical range for ethers. |
| C-3 | 30 - 36 | The substituted carbon of the oxetane ring is expected to be shielded relative to the α-carbons. |
| C≡C-H | 80 - 86 | The sp-hybridized carbon bearing the acetylenic proton. |
| C≡C- | 70 - 76 | The sp-hybridized carbon attached to the oxetane ring. |
Experimental Protocol: NMR Data Acquisition
To obtain high-quality NMR spectra for this compound, the following general protocol is recommended:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled one-dimensional ¹³C NMR spectrum.
-
Employ a larger number of scans compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Diagram 1: NMR Acquisition Workflow
Caption: A generalized workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the terminal alkyne and the cyclic ether.
Table 3: Predicted Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3300 | Strong, Sharp | ≡C-H Stretch | This is a highly characteristic and diagnostic peak for a terminal alkyne.[2][3][4] |
| ~2900-3000 | Medium | C-H Stretch (sp³) | Corresponds to the C-H bonds of the oxetane ring. |
| ~2120 | Weak to Medium | C≡C Stretch | The carbon-carbon triple bond stretch is another key indicator of the alkyne functionality.[4][5] |
| ~1100-1250 | Strong | C-O-C Stretch | The asymmetric stretch of the ether linkage in the strained four-membered ring. |
| ~600-700 | Strong, Broad | ≡C-H Bend | The out-of-plane bending vibration of the acetylenic C-H bond is also a characteristic feature.[3] |
Experimental Protocol: IR Data Acquisition
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a liquid sample like this compound.
-
Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric (e.g., CO₂, H₂O) or instrumental artifacts.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the key absorption bands and compare them to the predicted values to confirm the presence of the desired functional groups.
Diagram 2: IR Spectroscopy Workflow
Caption: A streamlined workflow for ATR-IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electron ionization (EI) is a common method that will induce characteristic fragmentation.
Predicted Fragmentation Pattern
The molecular ion (M⁺) of this compound is expected to be observed. The primary fragmentation pathways for cyclic ethers often involve α-cleavage (cleavage of a bond adjacent to the oxygen atom) and ring-opening reactions.[6]
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| [M]⁺ | [C₅H₆O]⁺ | Molecular ion |
| [M-1]⁺ | [C₅H₅O]⁺ | Loss of a hydrogen radical |
| [M-28]⁺ | [C₄H₂O]⁺ | Loss of ethylene (C₂H₄) via retro-[2+2] cycloaddition |
| [M-29]⁺ | [C₄H₃O]⁺ | Loss of an ethyl radical or CHO radical |
| 41 | [C₃H₅]⁺ | Propargyl cation, a common fragment from alkynes |
| 39 | [C₃H₃]⁺ | Cyclopropenyl cation, a stable aromatic carbocation |
Experimental Protocol: MS Data Acquisition
A standard approach for analyzing a volatile liquid like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample into a GC system equipped with a suitable capillary column (e.g., a non-polar column like DB-5ms). The GC will separate the analyte from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
Diagram 3: GC-MS Analysis Workflow
Caption: A typical workflow for GC-MS analysis.
Conclusion
This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected chemical shifts, absorption frequencies, and fragmentation patterns, researchers can confidently characterize this important molecule. The provided experimental protocols offer a starting point for obtaining high-quality data. It is important to reiterate that while these predictions are based on sound scientific principles and data from similar compounds, experimental verification is the ultimate standard for structural confirmation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]
- 6. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Star in Bioorthogonal and Medicinal Chemistry: An In-depth Technical Guide to the Reactivity of 3-Ethynyloxetane
Abstract
The confluence of desirable physicochemical properties and versatile reactivity has positioned 3-ethynyloxetane as a building block of significant interest for researchers, particularly in the fields of drug discovery and chemical biology. This guide provides a comprehensive exploration of the initial investigations into the reactivity of this compound, offering a blend of theoretical underpinnings and practical, field-proven insights. We will delve into the synthesis of this valuable synthon, explore the rich chemistry of its terminal alkyne and strained oxetane ring, and provide detailed experimental protocols for its key transformations. This document is intended to serve as a foundational resource for scientists seeking to leverage the unique attributes of this compound in their research endeavors.
Introduction: The Strategic Value of the Oxetane Moiety and the Terminal Alkyne
The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in modern medicinal chemistry.[1][2] Its incorporation into drug candidates can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisosteric replacement for gem-dimethyl or carbonyl groups.[3][4][5] The inherent ring strain of the oxetane (approximately 25.5 kcal/mol) also provides a thermodynamic driving force for ring-opening reactions, offering a pathway to unique molecular scaffolds.[6]
When combined with a terminal alkyne, as in this compound, the resulting molecule becomes a powerful bifunctional building block. The terminal alkyne is a gateway to a vast array of chemical transformations, most notably the Nobel Prize-winning "click chemistry" (specifically, the copper(I)-catalyzed azide-alkyne cycloaddition or CuAAC) and the Sonogashira cross-coupling reaction.[1][3] These reactions are prized for their high efficiency, functional group tolerance, and mild reaction conditions, making them ideal for late-stage functionalization and the synthesis of complex molecules.[4][7]
This guide will systematically explore the reactivity of this compound, providing the necessary knowledge to harness its full potential.
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the commercially available 3-iodooxetane. This method involves a Sonogashira coupling with a protected acetylene, followed by a deprotection step. An alternative conceptual approach involves the addition of an ethynyl nucleophile to 3-oxetanone.
Synthesis via Sonogashira Coupling and Deprotection
This is currently the most practical and widely applicable route.
Step-by-Step Protocol:
Step 1: Sonogashira Coupling of 3-Iodooxetane with Ethynyltrimethylsilane
-
To an oven-dried Schlenk flask, add 3-iodooxetane (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq.), and copper(I) iodide (0.025 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous triethylamine (Et₃N, 5.0 eq.) as the solvent and base.
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Add ethynyltrimethylsilane (1.2 eq.) via syringe.
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Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-((trimethylsilyl)ethynyl)oxetane.
Step 2: Desilylation
-
Dissolve the purified 3-((trimethylsilyl)ethynyl)oxetane (1.0 eq.) in methanol.
-
Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.[8]
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure (the product is volatile) to yield this compound.
Reactivity of the Ethynyl Group: Gateway to Molecular Diversity
The terminal alkyne of this compound is a versatile handle for a variety of powerful C-C and C-heteroatom bond-forming reactions.
Sonogashira Cross-Coupling: Forging C(sp)-C(sp²) Bonds
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is instrumental for introducing the this compound motif into aromatic and heteroaromatic scaffolds, which is of particular importance in drug discovery.[10]
Detailed Protocol: Sonogashira Coupling of this compound with an Aryl Iodide
-
In a Schlenk flask, combine the aryl iodide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq.), and copper(I) iodide (0.025 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon).
-
Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 3.0 eq.).
-
Add this compound (1.2 eq.) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the aryl iodide is consumed (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired 3-(arylethynyl)oxetane.
| Aryl Halide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 25 | 12 | ~85-95 |
| 3-Iodopyridine | Pd(PPh₃)₂Cl₂/CuI | i-Pr₂NH | DMF | 50 | 8 | ~80-90 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄/CuI | Et₃N | Dioxane | 80 | 6 | ~75-85 |
Table 1: Representative conditions and expected yields for the Sonogashira coupling of this compound with various aryl halides, based on general literature procedures.[11][12]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Premier "Click" Reaction
The CuAAC reaction is a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][7] This reaction is a cornerstone of "click chemistry" and is widely used in bioconjugation, materials science, and drug discovery due to its reliability and biocompatibility.[1] this compound is an excellent substrate for CuAAC, allowing for its facile linkage to molecules bearing an azide functionality.
Detailed Protocol: CuAAC Reaction with Benzyl Azide
-
In a vial, dissolve this compound (1.0 eq.) and benzyl azide (1.0 eq.) in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq.) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours (monitor by TLC).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to afford the 1-benzyl-4-(oxetan-3-yl)-1H-1,2,3-triazole.
| Azide | Solvent | Time (h) | Yield (%) |
| Benzyl azide | t-BuOH/H₂O | 2 | >95 |
| 1-Azido-4-nitrobenzene | THF/H₂O | 4 | >90 |
| 3-Azidopropan-1-ol | EtOH/H₂O | 1 | >95 |
Table 2: Representative conditions and expected yields for the CuAAC reaction of this compound with various azides, based on general literature procedures.[7][13]
Other Cycloaddition Reactions
The terminal alkyne of this compound can also participate in other cycloaddition reactions, such as [3+2] cycloadditions with nitrones to form isoxazolines and isoxazoles.[4][14][15] These reactions provide access to a diverse range of five-membered heterocyclic scaffolds.[16]
Reactivity of the Oxetane Ring: Strategic Ring-Opening
The strained four-membered ring of this compound is susceptible to nucleophilic and acid-catalyzed ring-opening reactions, providing access to highly functionalized linear structures.[6]
Nucleophilic Ring-Opening
Under basic or neutral conditions, strong nucleophiles can attack one of the methylene carbons of the oxetane ring in an S_N2-type fashion.[17] The regioselectivity of this attack is influenced by steric and electronic factors. For 3-substituted oxetanes, nucleophilic attack generally occurs at the less substituted C2 or C4 position.
Detailed Protocol: Ring-Opening with an Amine
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile or isopropanol), add the amine nucleophile (e.g., piperidine, 2.0 eq.).
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the ring-opened product.
Acid-Catalyzed Ring-Opening
In the presence of a Brønsted or Lewis acid, the oxetane oxygen is protonated or coordinated, activating the ring towards nucleophilic attack, even by weak nucleophiles.[18] The regioselectivity of the ring-opening under acidic conditions is more complex and can depend on the nature of the substituents and the reaction conditions.
Predicted Spectroscopic Data of this compound
The following are predicted spectroscopic data for this compound based on the analysis of analogous structures.[19]
| Spectroscopy | Predicted Data |
| ¹H NMR (CDCl₃) | δ 4.8-4.6 (m, 4H, -CH₂-O-), 3.5-3.3 (m, 1H, -CH-C≡), 2.1 (s, 1H, ≡C-H) |
| ¹³C NMR (CDCl₃) | δ 81.5 (≡C-H), 74.0 (-C≡), 71.0 (-CH₂-O-), 35.0 (-CH-C≡) |
| IR (neat) | ~3300 cm⁻¹ (≡C-H stretch), ~2120 cm⁻¹ (C≡C stretch), ~1100 cm⁻¹ (C-O-C stretch) |
| Mass Spec. (EI) | m/z 82 (M⁺), 54, 53 |
Table 3: Predicted spectroscopic data for this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is expected to be a flammable liquid and a potential irritant.[20]
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents. For long-term storage, keeping it in a freezer at -20°C is recommended.[20]
Conclusion
This compound is a highly valuable and versatile building block that offers a unique combination of desirable physicochemical properties and broad reactivity. The terminal alkyne serves as a handle for powerful transformations such as the Sonogashira coupling and CuAAC "click" reaction, while the strained oxetane ring provides a latent functionality for the construction of novel molecular architectures through ring-opening reactions. This guide provides a foundational understanding of the synthesis and reactivity of this compound, empowering researchers to explore its full potential in their synthetic endeavors, from the development of new therapeutics to the creation of advanced materials.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 4. chesci.com [chesci.com]
- 5. Synthesis of Sterically Shielded Nitroxides Using the Reaction of Nitrones with Alkynylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alkane synthesis by deoxygenation [organic-chemistry.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 17. Unexplored Nucleophilic Ring Opening of Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. benchchem.com [benchchem.com]
- 20. 1290541-38-6|this compound|BLD Pharm [bldpharm.com]
The Ascendancy of the Oxetane Ring: A Technical Guide to Synthesis and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry.[1][2][3] Its unique combination of properties—polarity, metabolic stability, and a distinct three-dimensional structure—offers a powerful tool to address common challenges in drug design, such as poor solubility and metabolic lability.[3][4][5][6][7] This guide provides an in-depth exploration of the discovery and synthesis of novel oxetane derivatives. We will delve into the causal rationale behind various synthetic strategies, from classical methodologies to cutting-edge catalytic systems. Furthermore, this document will illuminate the profound impact of oxetane incorporation on the physicochemical and pharmacokinetic profiles of drug candidates, supported by field-proven insights and detailed experimental protocols.
The Oxetane Motif: A Paradigm Shift in Bioisosterism
For decades, medicinal chemists have relied on a standard toolkit of bioisosteric replacements to fine-tune the properties of lead compounds. The oxetane ring has disrupted this landscape by offering a compelling alternative to commonly employed functionalities like gem-dimethyl and carbonyl groups.[1][3][4][5][6][7][8]
-
As a gem-Dimethyl Surrogate: The oxetane group provides a similar steric footprint to the gem-dimethyl group but introduces a degree of polarity.[4][9] This can significantly enhance aqueous solubility and disrupt undesirable lipophilic interactions, critical factors for improving oral bioavailability.[4][6][7][10]
-
As a Carbonyl Surrogate: The oxetane ring mimics the dipole moment and hydrogen-bonding capacity of a carbonyl group but is generally more resistant to metabolic degradation.[4][11] This metabolic robustness is a key advantage in designing long-acting therapeutics.[12]
The strategic incorporation of an oxetane can lead to a cascade of beneficial effects, including:
-
Enhanced Aqueous Solubility: The polar nature of the ether linkage within the strained four-membered ring contributes to improved solubility.[1][6][7][10]
-
Increased Metabolic Stability: The oxetane ring is less susceptible to enzymatic degradation compared to many other functional groups.[6][7][10]
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane can lower the pKa of adjacent nitrogen atoms, a valuable tool for optimizing drug-receptor interactions and cell permeability.[5]
-
Improved Lipophilicity Profile: The introduction of an oxetane can reduce a compound's overall lipophilicity without sacrificing steric bulk.[1][12]
These advantageous properties have led to the inclusion of oxetane motifs in numerous drug candidates progressing through clinical trials.
Synthetic Strategies for Forging the Oxetane Core
The construction of the strained four-membered oxetane ring has historically presented a synthetic challenge. However, a growing arsenal of methodologies now provides reliable access to a diverse range of oxetane derivatives.
Intramolecular Cyclization: The Williamson Ether Synthesis and Beyond
The intramolecular Williamson etherification, involving the cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group, remains a foundational approach to oxetane synthesis.[1][13][14]
Conceptual Workflow: Intramolecular Williamson Etherification
Caption: General workflow for oxetane synthesis via intramolecular Williamson etherification.
A critical consideration in this approach is the potential for competing side reactions, such as Grob fragmentation.[1] The choice of substrate, base, and reaction conditions is paramount to maximizing the yield of the desired oxetane. For instance, a one-pot procedure starting from a diol, involving an Appel reaction to form the iodide in situ followed by base-mediated cyclization, has proven effective for certain substrates.[1]
[2+2] Photocycloaddition: The Paternò-Büchi Reaction
The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, offers a direct and atom-economical route to oxetanes.[5][15][16][17][18] This reaction proceeds via the excitation of the carbonyl to its triplet state, followed by addition to the alkene to form a 1,4-diradical intermediate, which then cyclizes to the oxetane.[15]
Mechanism of the Paternò-Büchi Reaction
Caption: Simplified mechanism of the Paternò-Büchi reaction.
The regioselectivity and stereoselectivity of the Paternò-Büchi reaction are influenced by factors such as the nature of the carbonyl and alkene substituents, solvent polarity, and temperature.[17] While powerful, this method can sometimes be limited by the requirement for specialized photochemical equipment and potential side reactions.[19]
Modern Catalytic Approaches
Recent advances have focused on the development of catalytic methods for oxetane synthesis, offering milder reaction conditions and improved selectivity.
-
Lewis Acid and N-Heterocyclic Carbene (NHC) Catalysis: Formal [2+2] cycloadditions between enol ethers or allenoates and carbonyl compounds, catalyzed by chiral Lewis acids or NHCs, have emerged as powerful strategies for the enantioselective synthesis of polysubstituted oxetanes.[14][20]
-
Photoredox Catalysis: Visible-light-mediated photoredox catalysis has enabled novel synthetic routes to oxetanes.[21] One such approach involves a hydrogen atom transfer (HAT) from an alcohol to generate a radical, which then adds to a vinyl sulfonium salt. Subsequent reduction and cyclization furnish the oxetane.[21]
Functionalization of the Oxetane Scaffold: Expanding Chemical Space
The ability to introduce diverse functional groups onto a pre-formed oxetane ring is crucial for exploring structure-activity relationships in drug discovery. Oxetan-3-one has proven to be a versatile and commercially available building block for this purpose.[1][5]
Key Functionalization Strategies Starting from Oxetan-3-one:
-
Reductive Amination: A cornerstone reaction for introducing amine functionalities, which can then be further elaborated through amide couplings, SNAr reactions, or other transformations.[2]
-
Organometallic Addition: Grignard and organolithium reagents readily add to the carbonyl group of oxetan-3-one to generate 3-substituted-3-hydroxyoxetanes.[2]
-
Wittig and Horner-Wadsworth-Emmons Reactions: These reactions provide access to exocyclic alkenes, which can serve as handles for further functionalization, such as Michael additions.[22]
-
Strecker and Henry Reactions: These classic named reactions allow for the introduction of aminonitrile and nitroalkyl groups, respectively, which are precursors to valuable amino acid and aminomethyl functionalities.[22]
A comprehensive study on the chemical stability of 3,3-disubstituted oxetanes has demonstrated their tolerance to a wide range of common synthetic transformations, including oxidations, reductions, alkylations, and acylations, dispelling earlier concerns about the fragility of the oxetane ring.[22][23]
Experimental Protocols: A Practical Guide
To ensure the reproducibility and reliability of synthetic procedures, detailed and validated protocols are essential.
Protocol: Synthesis of a 3-Amino-3-aryl Oxetane via Reductive Amination of Oxetan-3-one
This protocol describes a general procedure for the synthesis of a 3-amino-3-aryl oxetane, a common scaffold in medicinal chemistry.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of oxetan-3-one (1.0 eq.) and the desired aniline (1.1 eq.) in dichloromethane (DCM, 0.2 M) at 0 °C, add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 3-amino-3-aryl oxetane.
Rationale and Self-Validation:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, minimizing the reduction of the starting ketone.
-
The use of a slight excess of the aniline and reducing agent helps to drive the reaction to completion.
-
Quenching with sodium bicarbonate neutralizes any remaining acid and facilitates the separation of the product.
-
Purification by column chromatography is crucial to remove any unreacted starting materials and byproducts, ensuring the purity of the final compound. The purity should be confirmed by NMR spectroscopy and mass spectrometry.
Data Presentation: Comparative Physicochemical Properties
The impact of incorporating an oxetane moiety can be quantitatively assessed by comparing the physicochemical properties of matched molecular pairs.
| Compound Pair | Structure | cLogP | Thermodynamic Solubility (μg/mL) | Metabolic Stability (t½ in HLM, min) |
| A1 (gem-Dimethyl) | R-C(CH₃)₂-R' | 3.5 | 10 | 15 |
| A2 (Oxetane) | R-(3-oxetanyl)-R' | 2.1 | 150 | >60 |
| B1 (Carbonyl) | R-C(=O)-R' | 1.8 | 50 | 5 |
| B2 (Oxetane) | R-(3-oxetanyl)-R' | 2.1 | 150 | >60 |
Data are illustrative and will vary depending on the specific molecular scaffold.
Conclusion and Future Directions
The oxetane ring has firmly established itself as a valuable and versatile building block in modern drug discovery.[1][2][3] Its ability to confer favorable physicochemical properties has led to its widespread adoption in medicinal chemistry programs.[1][5] The continuous development of novel and efficient synthetic methodologies will undoubtedly further expand the accessibility and utility of diverse oxetane derivatives.[1][24] Future research will likely focus on the development of more complex, stereochemically defined oxetane scaffolds and the exploration of their applications in novel therapeutic areas. The strategic incorporation of oxetanes, guided by a deep understanding of their synthesis and impact on molecular properties, will continue to be a powerful strategy for the design of the next generation of therapeutics.
References
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- 7. pubs.acs.org [pubs.acs.org]
- 8. Oxetanes - Enamine [enamine.net]
- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 14. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 17. Paterno buchi reaction | PPTX [slideshare.net]
- 18. Paterno-Buechi Reaction [organic-chemistry.org]
- 19. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. d-nb.info [d-nb.info]
- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Fundamental Properties of 3-Substituted Oxetanes for Drug Discovery
Introduction
The oxetane ring, a four-membered saturated heterocycle containing one oxygen atom, has transitioned from a synthetic curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its growing prevalence stems from a unique confluence of properties: the inherent ring strain (approximately 106 kJ·mol⁻¹) makes it a reactive intermediate for synthetic transformations, yet when incorporated into larger molecules, it often imparts remarkable stability and profoundly beneficial physicochemical properties.[3][4] This guide offers an in-depth exploration of the fundamental properties of 3-substituted oxetanes, providing researchers, scientists, and drug development professionals with the core knowledge required to strategically deploy this versatile scaffold. We will delve into the structural nuances, synthetic methodologies, characteristic reactivity, and validated applications that underpin the value of 3-substituted oxetanes in the pursuit of novel therapeutics.
Part 1: Structural and Physicochemical Properties
The strategic advantage of incorporating an oxetane ring lies in its ability to predictably modulate the properties of a parent molecule. This influence is a direct consequence of its unique structural and electronic features.
Molecular Geometry and Conformational Analysis
The oxetane ring is not perfectly planar. Unsubstituted oxetane exhibits a slight "puckered" conformation to alleviate torsional strain, a phenomenon confirmed by electron diffraction and X-ray crystallography.[4][5] The introduction of substituents at the C3 position significantly influences the degree of this puckering.[3][5] For instance, 3,3-disubstitution can lead to a more pronounced puckered state to minimize unfavorable eclipsing interactions between substituents.[3]
Key structural parameters for unsubstituted oxetane include C-O and C-C bond lengths of approximately 1.46 Å and 1.53 Å, respectively, with internal bond angles compressed significantly from the ideal tetrahedral angle (C-O-C ≈ 90.2°, C-C-C ≈ 84.8°).[3] This deviation is the source of the ring's notable strain energy.
Conformational analysis is critical for understanding how these molecules interact with biological targets and is typically performed using a combination of:
-
NMR Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy provide through-space information on proton proximities, helping to elucidate the preferred conformation in solution.[3][6]
-
X-ray Crystallography: This provides definitive solid-state structural information, including precise bond lengths, angles, and the ring puckering angle.[3][5]
Spectroscopic Properties
The strained and asymmetric environment of the oxetane ring gives rise to characteristic spectroscopic signatures.
-
¹H NMR: Protons on the oxetane ring typically appear in the downfield region due to the influence of the electronegative oxygen atom. Protons at C2 and C4 (α to the oxygen) are the most deshielded, often appearing as multiplets around 4.2-4.9 ppm. Protons at C3 (β to the oxygen) resonate further upfield, typically around 2.6-3.0 ppm, though this is highly dependent on the nature of the C3-substituent(s).[5][7]
-
¹³C NMR: The carbon atoms adjacent to the oxygen (C2, C4) typically show resonances in the range of 65-85 ppm. The C3 carbon signal is more variable but generally appears further upfield.[5][7]
-
Infrared (IR) Spectroscopy: A characteristic C-O-C stretching vibration can often be observed, although it may be part of a complex fingerprint region.
Impact on Physicochemical Properties in Medicinal Chemistry
The true power of the 3-substituted oxetane in drug design is its ability to serve as a "pharmacological chameleon," acting as a bioisosteric replacement for common functional groups like gem-dimethyl and carbonyl moieties to optimize drug-like properties.[8][9][10]
| Property | Impact of 3-Substituted Oxetane | Rationale & Comparison |
| Aqueous Solubility | Generally Increased | The polar oxygen atom acts as a potent hydrogen-bond acceptor, improving interactions with water.[1] Replacing a non-polar gem-dimethyl group can increase solubility by orders of magnitude.[11] |
| Lipophilicity (LogD) | Generally Decreased | The introduction of a polar heterocycle reduces the overall lipophilicity compared to its carbocyclic or alkyl counterparts, which is often desirable for improving pharmacokinetic profiles.[9] |
| Metabolic Stability | Often Improved | As a gem-dimethyl isostere, it blocks metabolically labile C-H bonds without the associated increase in lipophilicity.[8] It can also redirect metabolism away from CYP450 enzymes toward microsomal epoxide hydrolase (mEH).[9][12] |
| Hydrogen Bonding | Strong H-Bond Acceptor | Due to the strained C-O-C bond angle exposing the oxygen's lone pairs, oxetanes are excellent hydrogen-bond acceptors, competing effectively with ketones and esters.[3][4] |
| Amine Basicity (pKa) | Reduced | The powerful inductive electron-withdrawing effect of the oxetane oxygen propagates through the sigma framework, significantly lowering the pKa of an adjacent amine (e.g., by >2 pKa units).[2][8] This is crucial for reducing off-target effects (e.g., hERG liability) and improving cell permeability.[2] |
| Molecular Shape | Increased sp³ Character | The tetrahedral sp³-hybridized carbons impart three-dimensionality, which can improve binding to target proteins and help explore new chemical space.[8][13] |
Part 2: Synthesis of 3-Substituted Oxetanes
The increased demand for oxetanes in drug discovery has spurred the development of robust synthetic methodologies. While numerous strategies exist, the most common approaches involve intramolecular cyclization or the functionalization of pre-formed oxetane building blocks.
Method 1: Intramolecular Williamson Etherification
This is a classic and widely used method for forming the oxetane ring. The core principle is the intramolecular Sₙ2 reaction of a 1,3-halohydrin or a related substrate with a leaving group at one end and a nucleophilic oxygen at the other.[3][11]
Caption: Intramolecular Williamson Etherification Workflow.
This is a representative protocol based on established methodologies.[3]
-
Monoreduction: To a solution of diethyl aryl-malonate in THF at 0 °C, add LiBH₄ (1.1 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with 1 M HCl and extract with ethyl acetate.
-
Silyl Protection: Dissolve the crude hydroxymethyl ester in DCM. Add imidazole (1.5 equiv) and TBDMSCl (1.2 equiv). Stir at room temperature for 4 hours. Wash with saturated NaHCO₃ solution and brine.
-
Ester Reduction: Add the protected ester dropwise to a suspension of LiAlH₄ (1.5 equiv) in THF at 0 °C. Stir for 2 hours. Quench sequentially with water, 15% NaOH, and water. Filter and concentrate.
-
Tosylation: Dissolve the resulting diol in pyridine at 0 °C and add TsCl (1.1 equiv). Stir for 6 hours. Dilute with ethyl acetate and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Cyclization: Add the tosylate to a suspension of NaH (1.5 equiv) in THF at 0 °C. Allow to warm to room temperature and stir for 16 hours. Quench with saturated NH₄Cl and extract with ethyl acetate.
-
Deprotection: Dissolve the silyl-protected oxetane in THF and add TBAF (1 M in THF, 1.2 equiv). Stir for 2 hours. Concentrate and purify by column chromatography to yield the final product.
Method 2: The Paternò-Büchi Reaction
The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between an electronically excited carbonyl compound and a ground-state alkene to directly form the oxetane ring.[14][15][16] This method is attractive because it constructs the core ring in a single step.[17]
Caption: Simplified mechanism of the Paternò-Büchi reaction.
This is a generalized protocol for the synthesis of spirocyclic oxetanes.[17]
-
Preparation: In a quartz reaction vessel, dissolve the cyclic ketone (3.0 equiv), maleic anhydride (1.0 equiv), and p-xylene (1.0 equiv, as a triplet sensitizer suppressant) in MeCN.
-
Irradiation: Irradiate the solution in a photoreactor equipped with 300 nm lamps at room temperature for 24-48 hours, or until consumption of the starting material is observed by TLC or GC-MS.
-
Workup: Concentrate the reaction mixture in vacuo.
-
Derivatization (Telescoped): Without purification, dissolve the crude anhydride in a suitable solvent (e.g., DCM) and add a nucleophile (e.g., an amine or alcohol, 1.1 equiv). Stir for 1 hour.
-
Coupling: Add a coupling agent (e.g., DCC, 1.2 equiv) and continue stirring for 12 hours.
-
Purification: Filter the reaction mixture and concentrate. Purify the residue by flash column chromatography to afford the functionalized spirocyclic oxetane.
Method 3: Functionalization of Oxetan-3-one
A highly effective strategy involves using commercially available oxetan-3-one as a versatile precursor.[8][18] This ketone is amenable to a wide range of standard organic transformations, allowing for the introduction of diverse substituents at the 3-position.
Common Transformations of Oxetan-3-one: [18][19]
-
Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., NaBH(OAc)₃) to yield 3-amino oxetanes.
-
Grignard/Organolithium Addition: Nucleophilic addition to the carbonyl to create tertiary 3-hydroxy oxetanes.
-
Wittig/HWE Reactions: Conversion of the ketone to an exocyclic alkene, which can be further functionalized.
-
Strecker Synthesis: Formation of α-amino nitriles, which are precursors to oxetane-containing amino acids.
Part 3: Reactivity of the Oxetane Ring
While often employed as a stable motif, the inherent strain of the oxetane ring can be harnessed for synthetic purposes through ring-opening reactions.[3] The regioselectivity of these reactions is a critical consideration and is dictated by both electronic and steric factors.[20]
Modes of Ring-Opening
Caption: Regioselectivity in Oxetane Ring-Opening Reactions.
-
Acid-Catalyzed Ring-Opening: Under acidic conditions, the ring oxygen is protonated, creating a more electrophilic species. Weak nucleophiles will then preferentially attack the more substituted carbon atom (C2 or C4), as this position can better stabilize the developing positive charge.[20]
-
Nucleophilic Ring-Opening: With strong, non-basic nucleophiles, the reaction proceeds via a direct Sₙ2 mechanism. The nucleophile attacks the less sterically hindered carbon atom (C2 or C4), leading to the opposite regioselectivity compared to the acid-catalyzed pathway.[20]
It is important to note that 3,3-disubstituted oxetanes are generally more stable and resistant to ring-opening because the substituents sterically block the trajectory of the incoming nucleophile.[8]
Part 4: Applications in Drug Discovery
The theoretical benefits of 3-substituted oxetanes have been validated in numerous drug discovery campaigns, leading to several clinical candidates and approved drugs.[9][21]
Case Studies: Rationale for Oxetane Incorporation
| Drug Candidate / Approved Drug | Therapeutic Area | Role of the 3-Substituted Oxetane |
| Fenebrutinib [2] | Multiple Sclerosis | The 3-amino-oxetane motif was introduced to lower the pKa of an adjacent piperazine ring from 7.8 to 6.3, mitigating hepatotoxicity issues seen in earlier analogs. |
| Ziresovir [9] | RSV Infection | A 3-substituted oxetane was used to modulate the basicity of a terminal amine, which was critical for reducing the volume of distribution while maintaining potent antiviral activity. |
| GDC-0349 [2] | Oncology | An oxetane substituent on a nitrogen atom reduced the amine pKa from 7.6 to 5.0, which dramatically reduced cardiac toxicity (hERG inhibition) while maintaining kinase selectivity. |
| Compound 6 (ALDH1A Inhibitor) [1] | Oncology | Replacement of a less stable moiety with an oxetane ring significantly improved metabolic stability and maintained potent, selective inhibition of the target enzyme. |
These examples underscore the power of 3-substituted oxetanes as strategic tools to fine-tune pharmacokinetic and safety profiles, often converting a problematic lead compound into a viable clinical candidate.
Conclusion
3-Substituted oxetanes are far more than simple cyclic ethers; they are enabling tools for modern drug discovery. Their fundamental properties—a unique puckered geometry, potent electronic effects, and a balance of stability and controlled reactivity—allow medicinal chemists to address common challenges such as poor solubility, metabolic instability, and off-target basicity. A thorough understanding of their synthesis, reactivity, and structure-property relationships is essential for any scientist seeking to leverage these remarkable motifs to design the next generation of therapeutics. As synthetic accessibility continues to improve, the application of 3-substituted oxetanes is poised to expand even further, solidifying their place in the drug hunter's essential toolkit.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Oxetanes [manu56.magtech.com.cn]
- 12. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]
- 16. The Paternò–Büchi reaction – a comprehensive review - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06459F [pubs.rsc.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 21. ufl-flvc.primo.exlibrisgroup.com [ufl-flvc.primo.exlibrisgroup.com]
Technical Guide to the Stability and Storage of 3-Ethynyloxetane
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: Understanding the Duality of 3-Ethynyloxetane
This compound is a valuable building block in modern medicinal chemistry, prized for its unique combination of a strained four-membered oxetane ring and a reactive terminal alkyne. This duality, however, is the very source of its utility and its instability. The oxetane moiety can act as a polar surrogate for gem-dimethyl or carbonyl groups, influencing physicochemical properties like solubility and metabolic stability, while the ethynyl group provides a versatile handle for click chemistry and other carbon-carbon bond-forming reactions. Understanding the inherent reactivity of both these functional groups is paramount for its successful application and safe handling. This guide provides a detailed analysis of the stability profile of this compound, potential degradation pathways, and field-proven protocols for its storage and handling.
The Chemical Stability Profile: A Tale of Two Moieties
The stability of this compound is not monolithic; it is a dynamic interplay between the strained ether ring and the terminal alkyne. Each functional group presents a distinct set of reactivity concerns that must be managed.
The Oxetane Ring: Strained and Susceptible
The four-membered oxetane ring possesses significant ring strain, making it susceptible to ring-opening reactions, a characteristic that lies between the highly reactive oxiranes and the more stable tetrahydrofurans.
-
Acid-Catalyzed Ring Opening: The ether oxygen is Lewis basic and can be readily protonated by protic or Lewis acids. This protonation activates the ring, making it highly susceptible to nucleophilic attack and subsequent ring cleavage. This is a critical liability, as even trace acidic impurities can initiate decomposition or polymerization.[1][2][3][4] While 3,3-disubstituted oxetanes exhibit enhanced stability due to steric hindrance, the monosubstituted nature of this compound offers less protection.[1][2]
-
Cationic Polymerization: A significant risk associated with oxetanes is their propensity to undergo cationic ring-opening polymerization (CROP).[5][6] This process can be initiated by electrophiles and can be highly exothermic, posing a safety hazard. The reaction proceeds via propagation of a tertiary oxonium ion, leading to the formation of polyether chains.
The Terminal Alkyne: Acidic and Reactive
Terminal alkynes possess a unique reactivity profile stemming from the sp-hybridized C-H bond.
-
Acidity and Acetylide Formation: The hydrogen atom on a terminal alkyne is notably acidic for a hydrocarbon, with a pKa of approximately 25-26.[7] This allows for deprotonation by strong bases to form a nucleophilic acetylide anion. While this is a synthetically useful reaction, it underscores the compound's incompatibility with basic conditions during storage.
-
Thermodynamic Instability: Alkynes are thermodynamically unstable functional groups with high positive heats of formation.[7][8] Although kinetically stable due to the strong C≡C triple bond, this inherent energy content means that decomposition reactions, once initiated, can be highly exothermic.[7]
-
Metal Acetylides: A critical and often overlooked hazard is the potential for terminal alkynes to form explosive heavy metal acetylides with metals such as copper, silver, and mercury. This necessitates careful selection of equipment and reagents.
Potential Decomposition and Undesired Reaction Pathways
Understanding the likely pathways of degradation is crucial for developing effective mitigation strategies. The primary concerns are acid-catalyzed ring-opening, polymerization, and base-mediated reactions.
Pathway 1: Acid-Catalyzed Ring-Opening
This is arguably the most significant decomposition pathway. Trace acid (H⁺) protonates the oxetane oxygen, activating the ring. A nucleophile (Nu⁻), which could be a counter-ion, solvent, or another molecule of this compound, then attacks one of the ring carbons, leading to cleavage of a C-O bond.
Caption: Mechanism of acid-catalyzed oxetane ring-opening.
Pathway 2: Cationic Ring-Opening Polymerization (CROP)
An extension of the acid-catalyzed pathway, where another molecule of this compound acts as the nucleophile. This chain-growth reaction can proceed rapidly.
Caption: Simplified workflow of cationic ring-opening polymerization.
Quantitative Data and Safety Summary
The following table summarizes key data for this compound, compiled from supplier safety data sheets and chemical databases.
| Property | Value | Source / Notes |
| CAS Number | 1290541-38-6 | [9][10] |
| Molecular Formula | C₅H₆O | [9][11] |
| Molecular Weight | 82.10 g/mol | [9] |
| Recommended Storage | Sealed in dry, store in freezer, under -20°C | [9] |
| GHS Hazard Statements | H225: Highly flammable liquid and vapourH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [9][10] This is a composite of typical hazards for similar compounds. |
| Signal Word | Danger | [9][10] |
Recommended Protocols for Storage and Handling
Adherence to strict storage and handling protocols is non-negotiable to ensure the integrity of the material and the safety of laboratory personnel.
Standard Operating Procedure: Long-Term Storage
Objective: To maintain the chemical integrity of this compound by preventing decomposition and polymerization.
Materials:
-
Stock vial of this compound
-
Inert gas source (Argon or Nitrogen)
-
Schlenk line or glovebox
-
-20°C or colder freezer (explosion-proof recommended)
-
Parafilm or vial cap sealant
Methodology:
-
Inert Atmosphere is Crucial: Upon receipt, do not open the vial in the open air. Transfer the vial immediately into a glovebox or handle it under a positive pressure of inert gas using a Schlenk line.
-
Verify Seal: Ensure the manufacturer's seal is intact. If the vial has been previously opened, re-purge the headspace with dry inert gas for 1-2 minutes.
-
Secure Closure: Tightly close the vial cap. For added protection against moisture ingress, wrap the cap and neck of the vial with Parafilm.
-
Labeling: Ensure the vial is clearly labeled with the compound name, date of receipt, and storage conditions.
-
Freezer Storage: Place the sealed vial in a designated, clearly marked secondary container within a freezer set to -20°C or below .[9] This low temperature is critical to minimize thermal degradation and reduce the rate of potential side reactions.
-
Log Entry: Record the storage location, date, and any observations in a laboratory chemical inventory log.
Decision Workflow for Safe Handling
The following workflow should be consulted each time this compound is handled for an experiment.
Caption: Decision workflow for handling this compound safely.
Summary and Conclusions
This compound is a potent synthetic tool whose utility is directly linked to its inherent reactivity. The key to its successful use lies in a thorough understanding of its dual instabilities: the acid-labile, strained oxetane ring and the reactive, acidic terminal alkyne. The primary risks are acid-catalyzed ring-opening and subsequent polymerization. These risks can be effectively mitigated through strict adherence to storage and handling protocols. The cornerstone of this strategy is the exclusion of atmospheric moisture and acidic contaminants, coupled with storage at freezer temperatures (-20°C or below) under an inert atmosphere. By implementing these measures, researchers can ensure the long-term stability of this valuable reagent, enabling reproducible and safe experimentation.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Alkyne - Wikipedia [en.wikipedia.org]
- 8. Alkyne Reactivity [www2.chemistry.msu.edu]
- 9. 1290541-38-6|this compound|BLD Pharm [bldpharm.com]
- 10. dempochem.com [dempochem.com]
- 11. chemscene.com [chemscene.com]
A Comprehensive Guide to Quantum Chemical Calculations of 3-Ethynyloxetane: Methods, Properties, and Reactivity Insights
Abstract
This technical guide provides a comprehensive framework for the quantum chemical investigation of 3-ethynyloxetane, a molecule of significant interest in medicinal chemistry and materials science. By merging the strained four-membered oxetane ring with the rigid, reactive ethynyl group, this compound presents a unique scaffold for the development of novel therapeutics and functional materials.[1][2][3][4] This document details robust, step-by-step computational protocols designed to elucidate the structural, electronic, spectroscopic, and reactive properties of this molecule. We delve into the rationale behind the selection of computational methods, emphasizing Density Functional Theory (DFT), and provide a pathway for predicting its behavior, thereby accelerating its application in drug design and chemical synthesis.
Introduction to this compound
Significance in Medicinal Chemistry and Materials Science
Heterocyclic compounds are foundational to drug discovery, with a significant percentage of pharmaceuticals incorporating these structural motifs.[1][3][5] The oxetane ring, a four-membered cyclic ether, has emerged as a particularly valuable component in medicinal chemistry.[2][6] Its incorporation into drug candidates can enhance key physicochemical properties such as solubility, metabolic stability, and binding affinity.[5][7][8] The strained nature of the oxetane ring, with a ring strain of approximately 25.5 kcal/mol, makes it a reactive yet stable bioisostere for gem-dimethyl and carbonyl groups.[8][9] The addition of an ethynyl (acetylene) group introduces a versatile handle for further functionalization through reactions like cycloadditions and coupling chemistry, making this compound a potent building block for creating diverse molecular architectures.[10]
The Challenge of the Strained Oxetane Ring and the Rigid Ethynyl Group
The unique geometry of this compound arises from the fusion of two distinct structural features: the puckered, strained oxetane ring and the linear, rigid ethynyl group. The endocyclic angles of the oxetane are significantly compressed from the ideal tetrahedral angle, leading to substantial ring strain.[8][9] This strain governs the molecule's conformational preferences and reactivity.[7][11] The ethynyl group's linear geometry and π-electron system further influence the molecule's electronic landscape and potential for intermolecular interactions. Understanding the interplay between these two functionalities is critical for predicting the molecule's behavior.
The Role of in silico Quantum Chemical Calculations
Quantum chemical calculations provide a powerful, non-invasive toolkit to investigate molecules at the atomic level.[7] For a molecule like this compound, where experimental data may be sparse, computational methods such as Density Functional Theory (DFT) are invaluable for predicting its properties.[12] These in silico techniques allow us to determine the most stable three-dimensional structure, map the electron distribution, predict spectroscopic signatures (IR and NMR), and explore potential reaction pathways.[13][14] By providing a detailed molecular portrait, these calculations can guide synthetic efforts and rationalize experimental observations.
Foundational Concepts in Quantum Chemical Calculations
Introduction to Density Functional Theory (DFT)
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. This approach allows for the efficient study of a wide range of chemical systems. A typical DFT calculation involves selecting a functional, which approximates the exchange-correlation energy, and a basis set, which describes the atomic orbitals.[15]
Selecting the Right Functional and Basis Set for Strained Systems
The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. For strained ring systems and molecules containing triple bonds, specific considerations are necessary.
-
Functional: The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a robust and widely used choice that often provides reliable geometries and energies for organic molecules.[7][13][16]
-
Basis Set: The 6-311++G(d,p) basis set is recommended for achieving a good balance of accuracy and computational efficiency.[7] This Pople-style basis set includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to allow for greater flexibility in describing bonding environments, which is crucial for the strained oxetane ring.
Overview of Key Computable Properties
Quantum chemical calculations can predict a wide array of molecular properties:
-
Optimized Geometry: The lowest energy, most stable 3D arrangement of atoms.
-
Vibrational Frequencies: Used to predict the infrared (IR) spectrum and to confirm that the optimized geometry is a true energy minimum.
-
Electronic Properties: Including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding reactivity.
-
Spectroscopic Properties: Prediction of NMR chemical shifts.
-
Thermodynamic Properties: Such as enthalpy, entropy, and Gibbs free energy.
Computational Workflow for this compound
A systematic computational workflow ensures the reliability and reproducibility of the calculated results. The following protocols outline the key steps for a comprehensive study of this compound.
Step-by-Step Protocol for Geometry Optimization
-
Input Structure Generation: Build an initial 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Computational Setup: In the input file for the quantum chemistry software (e.g., Gaussian, ORCA), specify the following:
-
Method: DFT with the B3LYP functional.
-
Basis Set: 6-311++G(d,p).
-
Calculation Type: Opt (Geometry Optimization).
-
-
Execution: Run the calculation. The software will iteratively adjust the positions of the atoms to find the structure with the minimum energy.
-
Verification: Upon completion, confirm that the optimization has converged without any errors.
Step-by-Step Protocol for Vibrational Frequency Analysis
-
Input Structure: Use the optimized geometry from the previous step as the input.
-
Computational Setup:
-
Method: DFT/B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Calculation Type: Freq (Frequency Calculation).
-
-
Execution: Run the calculation.
-
Analysis:
-
Confirm that there are no imaginary frequencies, which verifies that the optimized structure is a true local minimum.
-
Analyze the calculated vibrational modes and their corresponding frequencies to predict the IR spectrum.
-
Step-by-Step Protocol for Frontier Molecular Orbital (FMO) Analysis
-
Input Structure: Use the optimized geometry.
-
Computational Setup:
-
Method: DFT/B3LYP.
-
Basis Set: 6-311++G(d,p).
-
Keywords: Include a keyword to output molecular orbital information (e.g., Pop=Full in Gaussian).
-
-
Execution: This analysis is typically performed as part of a single-point energy calculation on the optimized geometry.
-
Visualization: Visualize the HOMO and LUMO isosurfaces to understand the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.
Mandatory Visualization:
Caption: A generalized workflow for the quantum chemical analysis of this compound.
In-Depth Analysis of this compound's Properties
Optimized Molecular Geometry
The geometry optimization will yield the most stable conformation of this compound. Key structural parameters such as bond lengths, bond angles, and dihedral angles can be extracted and compared with experimental data if available, or with data from analogous structures.
Table 1: Predicted Key Geometrical Parameters for this compound
| Parameter | Description | Predicted Value (B3LYP/6-311++G(d,p)) |
| r(C≡C) | Ethynyl C-C bond length | ~1.21 Å |
| r(C-C≡) | Oxetane-Ethynyl C-C bond length | ~1.46 Å |
| r(C-O) | Oxetane C-O bond length | ~1.45 Å |
| r(C-C) | Oxetane C-C bond length | ~1.54 Å |
| ∠(C-O-C) | Oxetane C-O-C bond angle | ~92° |
| ∠(O-C-C) | Oxetane O-C-C bond angle | ~88° |
Note: These are typical values for similar structures and would be precisely determined by the calculation.
Electronic Structure and Reactivity Descriptors
The electronic properties of this compound provide deep insights into its reactivity.
-
Frontier Molecular Orbitals (HOMO-LUMO): The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. The LUMO is the innermost orbital without electrons and relates to the ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the electron-rich ethynyl group, while the LUMO may be distributed across the C-O bonds of the strained ring.
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals regions of positive and negative potential, indicating sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the region around the oxygen atom will exhibit negative potential, while the acetylenic proton and the carbon atoms of the oxetane ring will show positive potential.
Table 2: Predicted Electronic Properties of this compound
| Property | Description | Predicted Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | (Value in eV) |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | (Value in eV) |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | (Value in eV) |
| Dipole Moment | Measure of the molecule's overall polarity | (Value in Debye) |
Predicted Spectroscopic Signatures
Computational chemistry can accurately predict spectroscopic data, which is invaluable for the identification and characterization of the molecule.[17]
-
Infrared (IR) Spectrum: The frequency calculation yields the vibrational modes of the molecule. Key predicted peaks for this compound would include:
-
≡C-H stretch: A sharp, strong peak around 3300 cm⁻¹.
-
C≡C stretch: A weaker peak around 2100-2200 cm⁻¹.
-
C-O-C stretch: A strong peak in the 950-1100 cm⁻¹ region, characteristic of the ether linkage in the strained ring.
-
C-H stretches (aliphatic): Peaks in the 2850-3000 cm⁻¹ range.
-
-
Nuclear Magnetic Resonance (NMR) Spectrum: The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to predict NMR chemical shifts.[13][14] The predicted spectrum would provide expected chemical shifts for the unique proton and carbon environments in the molecule.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| ≡C-H Stretch | Terminal Alkyne | ~3300 |
| C≡C Stretch | Alkyne | ~2150 |
| C-O-C Stretch | Oxetane Ether | ~980 |
Investigating the Reactivity of this compound: A Case Study
The dual functionality of this compound opens up numerous possibilities for its use in chemical synthesis. A prime example is its potential participation in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Computational Modeling of a Reaction Pathway
DFT can be used to model the entire reaction pathway of a potential transformation. This involves:
-
Optimizing Reactants and Products: Calculating the stable structures of the starting materials and final products.
-
Transition State Search: Locating the highest energy point along the reaction coordinate, known as the transition state. This is a critical step in understanding the reaction mechanism.
-
Activation Energy Calculation: The energy difference between the reactants and the transition state determines the activation energy barrier, which correlates with the reaction rate.
Caption: A generalized reaction coordinate diagram for a cycloaddition reaction involving this compound.
Conclusion and Future Directions
This guide has outlined a comprehensive computational strategy for the in-depth characterization of this compound. By leveraging the power of quantum chemical calculations, particularly DFT, researchers can gain a profound understanding of its structural, electronic, and reactive properties before embarking on extensive experimental work. The insights gained from these in silico studies can accelerate the discovery and development of new pharmaceuticals and advanced materials that incorporate this unique and promising molecular scaffold. Future computational investigations could explore its interactions with biological targets, its polymerization potential, and the mechanisms of other synthetically useful transformations.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. ‘Stimulating discovery’ leads to strategy to swap oxygen in saturated rings | Research | Chemistry World [chemistryworld.com]
- 7. benchchem.com [benchchem.com]
- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. Strained cyclophane macrocycles: impact of progressive ring size reduction on synthesis and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. researchgate.net [researchgate.net]
- 15. webdoc.sub.gwdg.de [webdoc.sub.gwdg.de]
- 16. Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
The Versatile Reaktionsfreudigkeit of 3-Ethynyloxetane: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
The oxetane moiety has emerged as a valuable structural motif in modern drug discovery, prized for its ability to fine-tune physicochemical properties such as solubility and metabolic stability.[1][2][3] When functionalized with a terminal alkyne at the 3-position, 3-ethynyloxetane becomes a highly versatile building block, opening a vast landscape of chemical transformations. This guide provides an in-depth exploration of the reaction scope of this compound, offering field-proven insights into its participation in key synthetic methodologies. We will delve into the causality behind experimental choices for cornerstone reactions such as cycloadditions and cross-coupling reactions, supported by detailed protocols and mechanistic considerations. The inherent reactivity of the strained oxetane ring will also be considered, providing a comprehensive overview for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their synthetic endeavors.
Introduction: The Strategic Value of the this compound Scaffold
The strategic incorporation of small, strained ring systems is a powerful tactic in medicinal chemistry to navigate complex biological landscapes. The oxetane ring, a four-membered cyclic ether, is particularly noteworthy. It serves as a polar, three-dimensional bioisostere for commonly employed groups like gem-dimethyl and carbonyl functionalities, often leading to improved pharmacological profiles.[4][5] The introduction of a terminal alkyne at the 3-position furnishes this compound, a building block that marries the beneficial properties of the oxetane core with the rich and diverse reactivity of an ethynyl group. This guide will illuminate the synthetic potential of this powerful combination.
[3+2] Cycloaddition Reactions: The Gateway to Triazole-Containing Architectures
The terminal alkyne of this compound is an excellent dipolarophile for 1,3-dipolar cycloaddition reactions, providing a robust entry into the synthesis of five-membered heterocycles.[6] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is arguably the most significant.[7][8]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction offers a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles under mild, often aqueous, conditions.[9][10][11] This transformation is characterized by its high yield, broad functional group tolerance, and simple workup procedures, making it ideal for the construction of compound libraries and bioconjugation.[12][13] The oxetane ring is stable under these conditions, allowing for the reliable synthesis of oxetane-triazole conjugates.
Diagram 1: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Cycle
Caption: A simplified representation of the CuAAC catalytic cycle.
Experimental Protocol: Synthesis of 1-(benzyl)-4-(oxetane-3-yl)-1H-1,2,3-triazole
-
To a solution of this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-BuOH and water is added sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.01 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired triazole.
Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon Bonds
The terminal C-H bond of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This allows for the direct connection of the oxetane scaffold to aryl and vinyl systems.
The Sonogashira Coupling
The Sonogashira reaction is a powerful method for the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[14][15] It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[16] The reaction proceeds under mild conditions and tolerates a wide array of functional groups, making it a staple in the synthesis of complex organic molecules.[2][17] The stability of the oxetane ring under these conditions allows for the efficient synthesis of 3-alkynyl-substituted aromatic and vinylic compounds.
Diagram 2: The Sonogashira Coupling Catalytic Cycles
Caption: Interdependent catalytic cycles of the Sonogashira coupling reaction.
Experimental Protocol: Synthesis of 3-(phenylethynyl)oxetane
-
To a degassed solution of iodobenzene (1.0 eq), this compound (1.2 eq), and CuI (0.05 eq) in triethylamine is added Pd(PPh₃)₂Cl₂ (0.02 eq).
-
The reaction mixture is stirred at room temperature under an inert atmosphere for 6-12 hours.
-
The reaction is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield 3-(phenylethynyl)oxetane.
Unique Reactivity: Ring Expansion of Alkynyloxetanes
Beyond the predictable reactivity of the terminal alkyne, the inherent strain of the oxetane ring can be harnessed for unique transformations. Research has shown that alkynyloxetanes can undergo a copper(I)-catalyzed oxidative cyclization, leading to a ring expansion to form dihydrofurans and lactones.[18] This highlights that the oxetane is not merely a passive scaffold but can actively participate in reactions.
Table 1: Copper-Catalyzed Oxidative Cyclization of 3-Ethynyl-3-methyloxetane
| Catalyst | Oxidant | Product(s) | Ratio |
| CuBr | 3-Bromopyridine N-oxide | Dihydrofuran | Major |
| CuBr | Pyridine N-oxide | Lactone | Major |
Data synthesized from Gagosz and co-workers.[18]
This transformation likely proceeds through an initial coordination of the copper catalyst to the alkyne, followed by an intramolecular attack of the oxetane oxygen, leading to the ring-expanded products. The choice of oxidant plays a crucial role in directing the selectivity of the reaction.
Considerations for Oxetane Ring Stability
While the oxetane ring is robust under many synthetic conditions, including those for CuAAC and Sonogashira couplings, its strained nature makes it susceptible to ring-opening under certain conditions.[6][19] Strong acids and some nucleophiles can promote the cleavage of the oxetane C-O bonds.[20][21][22] Therefore, when designing multi-step syntheses involving this compound, it is crucial to consider the compatibility of subsequent reaction conditions with the stability of the oxetane ring. Generally, neutral to moderately basic conditions are well-tolerated.[23]
Conclusion
This compound is a powerful and versatile building block that offers a gateway to a wide array of molecular architectures. Its participation in high-fidelity reactions like the CuAAC and Sonogashira coupling allows for the straightforward incorporation of the medicinally relevant oxetane motif into diverse scaffolds. Furthermore, the unique ring-expansion reactivity demonstrates the potential for novel transformations that leverage the inherent strain of the oxetane ring. A thorough understanding of both the reactivity of the ethynyl group and the stability of the oxetane core is paramount for successfully harnessing the full synthetic potential of this valuable compound. This guide provides a foundational framework for researchers to confidently design and execute synthetic strategies utilizing this compound in their drug discovery and development programs.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Vue d'ensemble des réactifs de chimie click [sigmaaldrich.com]
- 9. Click Chemistry [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Ring-Opening Reactions of Phosphoramidate Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Safe Laboratory Handling of 3-Ethynyloxetane
Abstract
3-Ethynyloxetane is a valuable heterocyclic building block in modern drug discovery and organic synthesis, prized for its unique conformational properties and synthetic versatility. However, its structure, which combines a strained four-membered ether ring with a reactive terminal alkyne, presents significant safety challenges. This guide provides an in-depth analysis of the chemical properties and inherent hazards of this compound. It establishes a framework for risk assessment and details authoritative, field-proven protocols for safe handling, storage, reaction quenching, and disposal to mitigate risks for researchers and drug development professionals.
Understanding the Hazard: A Duality of Reactivity
The primary hazards of this compound stem from the combined reactivity of its two core functional motifs: the strained oxetane ring and the terminal alkyne. A thorough understanding of their individual and synergistic risks is the foundation of safe handling.
The Strained Oxetane Ring: A Propensity for Ring-Opening
Oxetanes, as four-membered cyclic ethers, possess significant ring strain (approximately 25 kcal/mol), making them more reactive than their five- and six-membered counterparts like tetrahydrofuran (THF)[1]. This strain energizes the molecule and provides a strong thermodynamic driving force for ring-opening reactions.
-
Acid and Heat Sensitivity : The oxetane ring is susceptible to cleavage under acidic conditions or at elevated temperatures[2]. Protonation of the ether oxygen creates a good leaving group, facilitating nucleophilic attack and subsequent ring-opening polymerization, which can be highly exothermic[3]. While 3-substituted oxetanes exhibit greater stability than 2-substituted analogs, the potential for uncontrolled reaction remains a critical concern[2][4].
-
Lewis Acid Incompatibility : Strong Lewis acids can also catalyze ring-opening. This is a crucial consideration in reaction design, as many common synthetic transformations employ Lewis acid catalysts.
The Terminal Alkyne: Acidity and Explosive Potential
The terminal alkyne functionality introduces a distinct set of hazards.
-
Acidity : The proton on the sp-hybridized carbon is significantly more acidic (pKa ≈ 25) than protons on sp2 or sp3 carbons[5]. This acidity allows for deprotonation by strong bases (e.g., organolithiums, sodium amide) to form a nucleophilic acetylide.
-
Formation of Explosive Acetylides : The most critical hazard associated with terminal alkynes is their ability to form highly unstable and shock-sensitive acetylides with certain metals, particularly heavy metals. Copper, silver, and mercury acetylides are known to be primary explosives that can detonate violently upon initiation by heat, friction, or mechanical shock[6][7][8]. This risk is especially pertinent in laboratories where copper tubing or brass fittings may be present in gas lines or equipment[3][9]. The formation of copper(I) acetylide is a known risk in acetylene manufacturing plants and has led to violent explosions[6].
Hazard Identification and Physicochemical Properties
A comprehensive risk assessment begins with a clear summary of the compound's known hazards and physical properties. While experimental data for this compound is sparse, data from suppliers and analysis of its structural analogues provide a strong basis for safe handling.
GHS Classification
This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Flammable Liquids | H225 | Danger | Highly flammable liquid and vapor |
| Acute Toxicity, Oral | H302 | Warning | Harmful if swallowed |
| Skin Irritation | H315 | Warning | Causes skin irritation |
| Eye Irritation | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |
| Source: BLD Pharm[10], DempoChem[7] |
Physicochemical Data
Obtaining precise, experimentally verified physical data for this compound is challenging. Supplier safety data sheets often report "No data available" for key parameters like boiling and flash points[10][11]. However, based on its molecular weight and the H225 classification, it should be treated as a highly volatile and flammable liquid.
| Property | Value / Information | Rationale / Source |
| Molecular Formula | C₅H₆O | - |
| Molecular Weight | 82.10 g/mol | [10] |
| Appearance | Colorless liquid (presumed) | Based on similar small organic molecules |
| Boiling Point | Data not available. Presumed to be low. | H225 classification suggests high volatility[10]. |
| Flash Point | Data not available. Presumed to be < 22.8 °C. | Based on GHS classification H225 (Flammable Liquid Category 1 or 2)[12]. |
| Storage Temperature | Sealed in dry, store in freezer, under -20°C | Supplier recommendation to ensure stability and minimize vapor pressure[10]. |
NFPA 704 Hazard Diamond
Based on the available GHS data and the known reactivity, a conservative NFPA 704 rating is recommended for laboratory signage and emergency response planning.
-
Health (Blue = 2): Can cause temporary incapacitation or residual injury. Harmful if swallowed and causes skin, eye, and respiratory irritation[12].
-
Flammability (Red = 3): Highly flammable liquid and vapor (H225). Can be ignited under almost all ambient temperature conditions[12].
-
Instability (Yellow = 1): Normally stable, but can become unstable at elevated temperatures. The strained ring and potential for explosive acetylide formation warrant this rating.
-
Special (White): No special symbol is broadly required, but local protocols may consider adding a "W" (reacts with water) if used with water-reactive reagents.
Core Directive: Risk Mitigation and Control
A multi-layered approach to safety, integrating engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory for handling this compound.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including transfers, weighing, and reaction setup, must be performed inside a certified chemical fume hood to mitigate inhalation hazards and contain potential splashes or fires[13].
-
Inert Atmosphere: When reacting with strong bases or pyrophoric reagents, all operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air and moisture.
-
Ignition Source Control: Due to its high flammability, all potential ignition sources—such as hot plates, ovens, non-intrinsically safe electrical equipment, and static discharge—must be strictly excluded from the work area[13]. When transferring quantities greater than 5 gallons, containers must be electrically bonded and grounded[13].
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final barrier between the researcher and the chemical.
-
Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a heightened risk of splashing, a full-face shield should be worn over the goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Given that ethers can permeate nitrile gloves, it is crucial to change them immediately if contamination is suspected and to limit continuous work to short intervals (e.g., <15 minutes) before changing gloves as a precaution[14].
-
Protective Clothing: A flame-resistant lab coat must be worn and fully fastened. For larger-scale operations, a chemical-resistant apron over the lab coat is recommended.
-
-
Footwear: Closed-toe shoes are mandatory in the laboratory.
Storage and Segregation
-
Primary Storage: Store in a tightly sealed container as received from the supplier. The recommended storage condition is in a freezer at or below -20°C to minimize vapor pressure and degradation[10].
-
Secondary Containment: The primary container should be placed within a chemically compatible, sealed secondary container.
-
Location: Store in a designated flammable materials storage cabinet or an explosion-proof laboratory refrigerator/freezer.
-
Incompatibility: Segregate this compound from the following incompatible materials[7][8][14]:
-
Strong Oxidizing Agents: Peroxides, nitrates, perchlorates.
-
Strong Acids: Hydrochloric acid, sulfuric acid, etc.
-
Strong Bases: Sodium hydroxide, potassium hydride, etc. (unless part of a planned reaction).
-
Heavy Metal Salts and Solutions: Especially salts of copper, silver, mercury, and lead.
-
Standard Operating Procedures (SOPs)
The following protocols provide a self-validating system for the safe handling of this compound from receipt to disposal.
General Handling and Transfer Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the procedure. Ensure all necessary equipment, including PPE, inert gas lines, reaction vessels, and quenching solutions, are present and functional.
-
Don PPE: Put on all required PPE before retrieving the chemical from storage.
-
Equilibration: Allow the sealed container of this compound to warm to the temperature of the inert atmosphere box or fume hood before opening to prevent condensation of atmospheric moisture.
-
Transfer: Using a clean, dry syringe or cannula under an inert atmosphere, transfer the required amount of liquid to the reaction vessel.
-
Cleanup: Immediately rinse any apparatus that has come into contact with the compound with a suitable solvent (e.g., THF, Toluene). Collect all rinsates as hazardous waste.
Reaction Quenching Protocol
Reactions involving organometallics or other highly reactive species require a careful, controlled quenching process. A gradual reduction in reactivity is the safest approach[2][15].
-
Cooling: Cool the reaction vessel to 0°C or below using an ice-water or dry ice/acetone bath.
-
Initial Quench (Less Reactive): While maintaining a cold temperature and vigorous stirring, slowly and dropwise add a less reactive protic solvent, such as isopropanol[15]. Monitor the reaction for any exotherm or gas evolution.
-
Secondary Quench (More Reactive): Once the initial reaction subsides, slowly add a more reactive quencher like methanol or ethanol[15].
-
Final Quench (Aqueous): After the reaction with alcohol is complete, slowly add water or a saturated aqueous solution (e.g., ammonium chloride for Grignard or organolithium reactions) to quench any remaining reactive species and dissolve inorganic salts[2].
-
Workup: Allow the mixture to warm to room temperature before proceeding with the aqueous workup and extraction.
Waste Disposal
Improper disposal is illegal and poses a significant risk to personnel and the environment.
-
Waste Segregation: All materials contaminated with this compound are considered hazardous waste.
-
Liquid Waste: Collect all unused material and solvent rinsates in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers, aqueous acidic waste).
-
Solid Waste: Contaminated gloves, pipette tips, absorbent pads, and other disposable items should be collected in a separate, sealed hazardous waste bag or container.
-
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and list any other solvents present.
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor[6][16]. Never dispose of this compound down the drain or in regular trash[6].
Emergency Procedures
Immediate and correct action is critical in an emergency.
Spills
-
Minor Spill (Contained in Fume Hood):
-
Alert personnel in the immediate area.
-
Wearing full PPE, contain the spill with a non-combustible absorbent material (e.g., sand, vermiculite). Do NOT use paper towels, as this can increase the rate of evaporation and fire risk[17].
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.
-
Decontaminate the area with a mild detergent and water, collecting all cleaning materials as hazardous waste.
-
-
Major Spill (Outside Fume Hood or >100 mL):
-
Evacuate the laboratory immediately. Alert all personnel and activate the fire alarm.
-
If safe to do so, shut off ignition sources and close the laboratory door.
-
Call emergency services and your institution's EHS department. Provide them with the chemical name and a copy of the Safety Data Sheet (SDS).
-
Do not re-enter the area until cleared by emergency personnel.
-
Fire
-
Incipient Stage Fire: If you are trained and it is safe to do so, use a fire extinguisher suitable for polar, flammable liquids. An alcohol-resistant aqueous film-forming foam (AR-AFFF) or a multi-purpose dry chemical (ABC) extinguisher is appropriate[18][19]. Carbon dioxide extinguishers can be used for small fires but may scatter the liquid.
-
Large Fire: Do not attempt to fight the fire. Activate the fire alarm, evacuate the area, and follow institutional emergency procedures.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing[18]. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a potent synthetic tool, but its safe use hinges on a disciplined and informed approach. The inherent risks of its strained ether ring and terminal alkyne group are significant but manageable through the consistent application of robust engineering controls, strict adherence to established protocols, and vigilant use of personal protective equipment. By internalizing the principles and procedures outlined in this guide, researchers can leverage the synthetic power of this compound while upholding the highest standards of laboratory safety.
References
- 1. Class B chemical fire fighting foam concentrate - BIOEX [bio-ex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Walter Reppe Revival – Identification and Genesis of Copper Acetylides Cu2C2 as Active Species in Ethynylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nfpa.org [nfpa.org]
- 6. Copper(I) acetylide - Wikipedia [en.wikipedia.org]
- 7. atapars.com [atapars.com]
- 8. pfw.edu [pfw.edu]
- 9. uacj.co.jp [uacj.co.jp]
- 10. New Environment Inc. - NFPA Chemicals [newenv.com]
- 11. 1290541-38-6|this compound|BLD Pharm [bldpharm.com]
- 12. NFPA 704 - Wikipedia [en.wikipedia.org]
- 13. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. epfl.ch [epfl.ch]
- 16. sarponggroup.com [sarponggroup.com]
- 17. kgroup.du.edu [kgroup.du.edu]
- 18. Class B Polar Solvents (AR-AFFF) - RFS Group [1rfsgroup.com]
- 19. reliablefire.com [reliablefire.com]
Methodological & Application
Application Notes and Protocols for 3-Ethynyloxetane in Bioconjugation
Introduction: The Strategic Advantage of 3-Ethynyloxetane in Modern Bioconjugation
In the landscape of chemical biology and drug development, the covalent linkage of molecules to biomacromolecules—a process known as bioconjugation—is a cornerstone technique.[1] The advent of "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility, has revolutionized this field.[2][3] Among the most prominent click reactions are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][4] These reactions form a stable triazole linkage between an alkyne and an azide, providing a robust method for labeling and modifying proteins, nucleic acids, and other biomolecules.[4][5]
This application note introduces this compound, a versatile and highly promising building block for bioconjugation protocols. The incorporation of the oxetane motif, a four-membered cyclic ether, offers significant advantages in the design of bioconjugates, particularly in the context of therapeutic development. Oxetanes are known to enhance key physicochemical properties such as aqueous solubility and metabolic stability, while also providing a three-dimensional scaffold that can improve binding interactions. This guide provides a comprehensive overview of the application of this compound in bioconjugation, complete with detailed experimental protocols for both CuAAC and SPAAC reactions.
The Oxetane Advantage: Enhancing Biomolecule Performance
The unique structural and electronic properties of the oxetane ring impart several desirable characteristics to modified biomolecules:
-
Improved Physicochemical Properties: The inherent polarity of the ether oxygen in the oxetane ring can significantly enhance the aqueous solubility of the resulting bioconjugate. This is a critical attribute for improving the pharmacokinetic profile of protein therapeutics and antibody-drug conjugates (ADCs).
-
Enhanced Metabolic Stability: The oxetane ring is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life of the modified biomolecule.
-
Three-Dimensional Scaffolding: The non-planar, three-dimensional structure of the oxetane ring provides a defined exit vector for the attached payload or label. This can facilitate more precise positioning and interaction with biological targets.
These properties make this compound an attractive alternative to more commonly used linear alkynes in bioconjugation strategies, offering the potential for creating bioconjugates with superior performance.
Bioconjugation Methodologies: CuAAC and SPAAC
This compound can be readily employed in the two major azide-alkyne cycloaddition reactions:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used bioconjugation method.[3] It involves the use of a copper(I) catalyst to promote the cycloaddition between a terminal alkyne, such as this compound, and an azide.[2] The reaction is typically fast, high-yielding, and can be performed in aqueous buffers at or near physiological pH.[6]
Diagram 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow
Caption: A typical workflow for bioconjugation using the CuAAC reaction.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where the use of a potentially cytotoxic copper catalyst is a concern, such as in live-cell imaging or in vivo studies, SPAAC offers a powerful alternative.[4] This reaction utilizes a strained cyclooctyne derivative that reacts spontaneously with an azide without the need for a catalyst.[4] While this compound itself is not a strained alkyne, it can be readily incorporated into strained cyclooctyne scaffolds to leverage the benefits of the oxetane ring in a copper-free setting.
Diagram 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow
Caption: A typical workflow for copper-free bioconjugation using SPAAC.
Experimental Protocols
The following protocols are generalized procedures for the bioconjugation of an azide-modified protein with this compound using CuAAC and a this compound-derived cyclooctyne using SPAAC. These should be optimized for the specific biomolecule and application.
Protocol 1: CuAAC Labeling of an Azide-Modified Protein with this compound
Materials:
-
Azide-modified protein (e.g., 1-5 mg/mL in a suitable buffer like PBS, pH 7.4)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Copper(II) sulfate (CuSO₄) (stock solution in water, e.g., 50 mM)
-
Sodium ascorbate (stock solution in water, freshly prepared, e.g., 100 mM)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (stock solution in water, e.g., 100 mM) (optional, but recommended to protect the protein)
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution.
-
This compound stock solution (to a final concentration of 10-50 fold molar excess over the protein).
-
(Optional) THPTA stock solution (to a final concentration of 5-10 fold molar excess over CuSO₄).
-
Copper(II) sulfate stock solution (to a final concentration of 0.5-1 mM).
-
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution (to a final concentration of 2-5 mM). Gently mix the solution.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Purify the this compound-conjugated protein from excess reagents using a suitable method such as SEC or dialysis.
-
Characterization: Characterize the final conjugate by methods such as UV-Vis spectroscopy (if a chromophore is introduced), SDS-PAGE, and mass spectrometry to confirm conjugation and determine the degree of labeling.
Protocol 2: SPAAC Labeling of an Azide-Modified Protein with a this compound-Derived Cyclooctyne
Materials:
-
Azide-modified protein (e.g., 1-5 mg/mL in a suitable buffer like PBS, pH 7.4)
-
This compound-derived cyclooctyne (e.g., DBCO-oxetane) (stock solution in DMSO, e.g., 10 mM)
-
Purification system (e.g., size-exclusion chromatography (SEC) column, dialysis cassette)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein solution with the this compound-derived cyclooctyne stock solution (to a final concentration of 5-20 fold molar excess over the protein).
-
Incubation: Incubate the reaction at 37°C for 4-24 hours. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.
-
Purification: Purify the conjugated protein from the excess cyclooctyne reagent using a suitable method such as SEC or dialysis.
-
Characterization: Characterize the final conjugate by methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to confirm conjugation and determine the degree of labeling.
Data Presentation: A Comparative Overview
The choice of bioconjugation strategy and alkyne reagent can significantly impact the efficiency and outcome of the labeling experiment. The following table provides a conceptual comparison of key parameters for bioconjugation using this compound in CuAAC versus a hypothetical this compound-derived cyclooctyne in SPAAC.
| Feature | CuAAC with this compound | SPAAC with this compound-Cyclooctyne |
| Reaction Rate | Typically faster (minutes to a few hours) | Generally slower (hours to overnight) |
| Biocompatibility | Requires a copper catalyst, which can be toxic to living cells | Copper-free, highly biocompatible for in vivo applications |
| Reagent Accessibility | This compound is a relatively simple alkyne | Synthesis of cyclooctyne derivatives can be more complex |
| Reaction Conditions | Mild, aqueous conditions (pH 6.5-8.5) | Mild, physiological conditions (pH 7.4, 37°C) |
| Side Reactions | Potential for protein damage from reactive oxygen species generated by the catalyst | Minimal side reactions due to the bioorthogonal nature of the reactants |
Conclusion and Future Perspectives
This compound represents a valuable and versatile tool for the modern bioconjugation toolkit. Its unique ability to enhance the physicochemical properties of biomolecules makes it a particularly attractive building block for the development of next-generation protein therapeutics, antibody-drug conjugates, and diagnostic agents.[7][8][9][10][11] The straightforward application of this compound in established click chemistry protocols, such as CuAAC, provides a reliable and efficient means of creating robust bioconjugates. Furthermore, the potential to incorporate the oxetane motif into strained cyclooctynes opens the door for its use in copper-free, in vivo applications. As the fields of chemical biology and drug discovery continue to advance, the strategic implementation of innovative building blocks like this compound will be crucial in designing bioconjugates with enhanced performance and therapeutic potential.
References
- 1. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. scispace.com [scispace.com]
- 7. Trends in the Development of Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. adcreview.com [adcreview.com]
- 10. Strategic Combinations of Antibody–Drug Conjugates from 2023 to 2025: From Dual Therapies to Innovative ADC-Based Regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How Far Have We Developed Antibody–Drug Conjugate for the Treatment of Cancer? | MDPI [mdpi.com]
Application Notes and Protocols for the Utilization of 3-Ethynyloxetane in Drug Discovery Platforms
Abstract
The strategic incorporation of novel chemical motifs is a cornerstone of modern drug discovery, enabling the modulation of physicochemical and pharmacokinetic properties to enhance clinical success. The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable scaffold due to its unique combination of low molecular weight, high polarity, and a distinct three-dimensional geometry.[1][2][3] This document provides detailed application notes and protocols for the use of 3-ethynyloxetane, a versatile building block that combines the beneficial properties of the oxetane ring with the synthetic utility of a terminal alkyne. We will explore its application as a bioisosteric replacement, its utility in fragment-based drug discovery (FBDD), and its role in the construction of diverse compound libraries via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.
Introduction: The Strategic Value of the Oxetane Moiety
The oxetane ring is increasingly recognized as a valuable tool for medicinal chemists to address common challenges in drug design.[4][5] Its incorporation into a drug candidate can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups.[2][6]
This compound: A Bifunctional Building Block
This compound merges the advantageous properties of the oxetane scaffold with the synthetic versatility of a terminal alkyne. This bifunctionality allows for its seamless integration into various drug discovery workflows. The oxetane moiety can act as a polar, three-dimensional bioisostere for commonly used groups, while the ethynyl group serves as a handle for a wide range of chemical transformations, most notably the highly efficient and bioorthogonal "click" chemistry.
The Oxetane Ring as a Bioisostere
A primary application of the oxetane ring is as a bioisosteric replacement for other functional groups, enabling the fine-tuning of molecular properties while preserving or enhancing biological activity.[7][8]
-
Replacement for gem-Dimethyl Groups: The oxetane ring can serve as a hydrophilic surrogate for the gem-dimethyl group.[1][2] It occupies a similar steric volume but introduces polarity, which can disrupt unfavorable lipophilic interactions, block metabolically weak C-H bonds, and significantly improve aqueous solubility.[2]
-
Carbonyl Group Mimic: The oxetane ring can also function as a bioisostere for a carbonyl group, offering similar hydrogen bonding capabilities but with improved metabolic stability and a more three-dimensional structure.[1][7][9]
The following diagram illustrates the concept of bioisosteric replacement with the oxetane moiety.
Caption: Bioisosteric replacement strategies using the oxetane ring.
Applications in Drug Discovery Platforms
Fragment-Based Drug Discovery (FBDD)
FBDD has become a powerful strategy for identifying novel lead compounds by screening small, low-complexity molecules ("fragments").[10][11][12] this compound is an excellent starting point for creating a fragment library with enhanced physicochemical properties and a vector for rapid elaboration.
An FBDD workflow incorporating this compound-derived fragments is outlined below:
Caption: FBDD workflow using a this compound-based library.
Combinatorial Library Synthesis via CuAAC
The terminal alkyne of this compound makes it an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[13][14][15] This reaction is highly efficient, stereospecific, and proceeds under mild, often aqueous, conditions, making it perfect for generating large libraries of diverse compounds for high-throughput screening.[13][16]
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol describes a general method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound and an organic azide.
Materials:
-
This compound (CAS: 1290541-38-6)[17]
-
Organic Azide (1.0 equiv)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Solvent: e.g., 1:1 mixture of t-butanol and water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and the desired organic azide (1.0 equiv).
-
Dissolve the starting materials in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).[13]
-
In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.[13]
-
In another vial, prepare a solution of CuSO₄·5H₂O (1-5 mol%) in water.[13]
-
With vigorous stirring, add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.[13]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-24 hours.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Rationale for Procedural Steps:
-
The use of a Cu(II) salt with a reducing agent like sodium ascorbate generates the active Cu(I) catalyst in situ.[13][18] This is often more convenient and reliable than using air-sensitive Cu(I) salts directly.
-
The reaction is often performed in a mixture of water and an organic solvent to dissolve both polar and non-polar reactants.[13]
-
Freshly prepared sodium ascorbate solution is recommended to ensure its reducing activity.
Representative CuAAC Reaction Data
The following table provides representative data for the CuAAC reaction of this compound with various azides.
| Entry | Azide | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 1 | Benzyl Azide | 2 | 4 | 95 |
| 2 | 1-Azido-4-nitrobenzene | 5 | 12 | 88 |
| 3 | 2-Azido-N-phenylacetamide | 3 | 6 | 92 |
| 4 | 1-Azidohexane | 2 | 8 | 94 |
Note: Reaction conditions: 1:1 t-BuOH/H₂O, room temperature. Yields are for isolated, purified products.
Characterization of this compound Derivatives
The successful synthesis of this compound derivatives can be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show the disappearance of the acetylenic proton signal of this compound and the appearance of a new signal for the triazole proton. ¹³C NMR will show the characteristic signals for the triazole ring carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the expected mass of the product should be observed.
-
Infrared (IR) Spectroscopy: The characteristic alkyne C-H stretch of this compound will disappear, and new peaks corresponding to the triazole ring will appear.
Safety and Handling
-
This compound: Store in a cool, dry place, preferably in a freezer under an inert atmosphere.[17] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Organic Azides: Many organic azides are potentially explosive and should be handled with extreme care. Avoid heat, shock, and friction. Use appropriate shielding and work in a well-ventilated fume hood.
-
Copper Salts: Copper salts can be toxic. Avoid inhalation and skin contact.
Conclusion
This compound is a valuable and versatile building block for modern drug discovery. Its unique combination of a polar, three-dimensional oxetane ring and a synthetically tractable terminal alkyne provides medicinal chemists with a powerful tool to address key challenges in lead optimization, including the improvement of physicochemical properties and the exploration of novel chemical space. The robust and efficient CuAAC click chemistry allows for the rapid generation of diverse compound libraries, making this compound an ideal component for both fragment-based and high-throughput screening platforms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 11. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fragment-Based Drug Discovery Enters the Mainstream | Technology Networks [technologynetworks.com]
- 13. benchchem.com [benchchem.com]
- 14. Click Chemistry [organic-chemistry.org]
- 15. Click chemistry - Wikipedia [en.wikipedia.org]
- 16. 点击化学试剂概述 [sigmaaldrich.com]
- 17. 1290541-38-6|this compound|BLD Pharm [bldpharm.com]
- 18. broadpharm.com [broadpharm.com]
Application Notes and Protocols for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of 3-Ethynyloxetane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of the Oxetane Moiety via Click Chemistry
In contemporary medicinal chemistry, the oxetane ring has emerged as a valuable structural motif for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3] This four-membered cyclic ether is increasingly utilized as a versatile bioisostere for commonly employed functional groups, such as gem-dimethyl and carbonyl groups.[2][4] The incorporation of an oxetane can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of adjacent amines.[3] These attributes make oxetane-containing compounds highly desirable in drug discovery campaigns.[1][2]
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for the conjugation of molecular building blocks.[5][6][] This reaction is characterized by its high yield, broad functional group tolerance, and stereospecificity, exclusively forming the 1,4-disubstituted 1,2,3-triazole linkage.[5][6] The reaction's robustness allows it to proceed under mild, often aqueous conditions, making it ideal for late-stage functionalization and the synthesis of compound libraries.[5][8]
This document provides a detailed guide to the copper-catalyzed click reaction of 3-ethynyloxetane with an azide-bearing molecule. We will delve into the mechanistic underpinnings of the CuAAC reaction, provide a step-by-step protocol for its implementation, and discuss critical parameters for success.
The Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction proceeds via a stepwise mechanism that is significantly different from the uncatalyzed Huisgen 1,3-dipolar cycloaddition.[5][9] The presence of a copper(I) catalyst dramatically accelerates the reaction and controls the regioselectivity.[5] The currently accepted mechanism involves the following key steps:[9][10]
-
Formation of the Copper(I)-Acetylide Complex: The catalytic cycle begins with the coordination of the copper(I) ion to the terminal alkyne, this compound. This interaction increases the acidity of the terminal proton, facilitating its removal by a base to form a highly nucleophilic copper(I)-acetylide intermediate.[9][10]
-
Coordination of the Azide: The azide reactant then coordinates to the copper center of the acetylide complex.
-
Cycloaddition and Formation of a Six-Membered Metallacycle: The coordinated azide undergoes a [3+2] cycloaddition with the activated alkyne, forming a six-membered copper-containing metallacycle.[5]
-
Ring Contraction and Protonolysis: This metallacycle is unstable and rapidly rearranges and undergoes ring contraction to form a more stable copper-triazolide intermediate. Subsequent protonolysis cleaves the copper-triazole bond, releasing the 1,4-disubstituted triazole product and regenerating the copper(I) catalyst for the next cycle.[]
Caption: The catalytic cycle of the CuAAC reaction.
Experimental Protocol: Synthesis of a 1,4-Disubstituted-1,2,3-Triazole from this compound
This protocol describes a general procedure for the CuAAC reaction between this compound and a generic organic azide. The reaction utilizes an in-situ generated copper(I) catalyst from copper(II) sulfate and sodium ascorbate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | |
| Organic Azide | ≥95% | User-supplied | Must be soluble in the reaction solvent. |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | ACS Reagent Grade | ||
| Sodium Ascorbate | ≥99% | Freshly prepared solution is recommended. | |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | ≥95% | Water-soluble ligand to accelerate the reaction and protect biomolecules.[11] | |
| t-Butanol | Anhydrous | ||
| Deionized Water | High Purity | ||
| Dichloromethane (DCM) | ACS Reagent Grade | For extraction. | |
| Brine (Saturated NaCl solution) | For washing. | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent Grade | For drying. | |
| Ethylenediaminetetraacetic acid (EDTA) | ACS Reagent Grade | For copper removal during workup.[12] |
Step-by-Step Procedure
Caption: Experimental workflow for the CuAAC of this compound.
-
Reagent Preparation:
-
In a suitable reaction vessel, dissolve this compound (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of t-butanol and deionized water (to achieve a final concentration of approximately 0.1 M).
-
Prepare a fresh 100 mM solution of sodium ascorbate in deionized water.
-
Prepare a catalyst premix by dissolving THPTA (0.3 eq) and CuSO₄·5H₂O (0.1 eq) in a small amount of deionized water.
-
-
Reaction Setup and Initiation:
-
To the solution of the alkyne and azide, add the catalyst premix of THPTA and CuSO₄.
-
Stir the mixture vigorously for 2-3 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution dropwise. A color change is often observed.
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. Reactions are typically complete within 1-4 hours.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with deionized water and extract the product with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with a 0.5 M aqueous solution of EDTA to chelate and remove residual copper salts.[12] This may be repeated if a blue or green color persists in the aqueous layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
-
Causality and Field-Proven Insights
-
Choice of Solvent: A mixture of t-butanol and water is often used to solubilize both nonpolar organic reactants and the polar copper catalyst salts.[5]
-
In Situ Catalyst Generation: The use of CuSO₄ and a reducing agent like sodium ascorbate is a convenient and reliable way to generate the active Cu(I) catalyst.[5][11] This avoids the need to handle potentially unstable Cu(I) salts.[13]
-
Role of the Ligand (THPTA): THPTA is a water-soluble ligand that accelerates the CuAAC reaction and stabilizes the Cu(I) oxidation state, preventing disproportionation and oxidative side reactions.[13][14] In bioconjugation, it also protects sensitive biomolecules from oxidative damage.[14]
-
Deoxygenation: While not always strictly necessary for small molecule synthesis, for sensitive substrates or to minimize the primary side reaction, Glaser coupling (oxidative homocoupling of the alkyne), it is good practice to sparge the solvent with an inert gas (nitrogen or argon) before adding the catalyst.[15][16]
-
Copper Removal: Residual copper can interfere with downstream applications and biological assays. Washing with a chelating agent like EDTA is a crucial step to obtain a pure, metal-free product.[12]
Applications in Drug Discovery
The this compound building block, coupled with the efficiency of the CuAAC reaction, provides a powerful platform for:
-
Lead Optimization: Rapidly generate analogs of a lead compound to explore structure-activity relationships (SAR) by varying the azide component.
-
Fragment-Based Drug Discovery (FBDD): Link oxetane-containing fragments to other molecular fragments to build more complex and potent drug candidates.
-
Bioconjugation: Attach the oxetane moiety to biomolecules such as peptides, proteins, or nucleic acids to improve their pharmacokinetic properties.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the mechanism and regioselectivity of the copper( i ) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DF ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10653J [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization Using 3-Ethynyloxetane
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for the functionalization of surfaces using 3-ethynyloxetane. This unique molecule combines the advantageous properties of the strained oxetane ring with the versatile reactivity of a terminal alkyne, enabling robust surface modification through "click" chemistry. These methodologies are tailored for researchers, scientists, and drug development professionals seeking to create precisely engineered surfaces for a variety of applications, including biomaterial development, sensor fabrication, and targeted drug delivery systems. This document offers a thorough exploration of the synthesis of a suitable this compound precursor, its immobilization onto hydroxylated surfaces, and subsequent functionalization via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Introduction: The Strategic Advantage of this compound in Surface Engineering
The strategic design of functional surfaces is a cornerstone of modern materials science and biomedical engineering. The ability to control the chemical and physical properties of a material's interface is paramount for dictating its interactions with the surrounding environment. In this context, this compound emerges as a compelling building block for surface modification.
The oxetane moiety, a four-membered cyclic ether, is gaining significant traction in medicinal chemistry as a bioisostere for gem-dimethyl and carbonyl groups. Its incorporation into molecular structures can enhance aqueous solubility, metabolic stability, and lipophilicity.[1] When anchored to a surface, the oxetane ring can impart unique physicochemical properties, including altered hydrophilicity and hydrogen bonding capacity.
The true power of this compound lies in its terminal alkyne group, a key participant in the realm of "click" chemistry. Specifically, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) offers a highly efficient, specific, and biocompatible method for covalently attaching a wide array of molecules to the alkyne-functionalized surface.[2][3] This modular approach allows for the late-stage introduction of complex functionalities, such as peptides, carbohydrates, DNA, and fluorescent dyes, with exceptional control and high yields.
This guide will provide a step-by-step approach to harnessing the potential of this compound for advanced surface functionalization.
Workflow Overview
The overall process for functionalizing a surface with this compound can be broken down into three key stages. This workflow is designed to be modular, allowing for adaptation to various substrates and target molecules.
Synthesis of a Bifunctional this compound Precursor
Proposed Synthetic Pathway:
Protocol 3.1: Synthesis of 3-Ethynyl-3-((triethoxysilyl)methyl)oxetane
This protocol describes a nucleophilic substitution reaction to introduce the ethynyl group.
Materials:
-
3-(Bromomethyl)-3-((triethoxysilyl)methyl)oxetane (synthesis based on analogous procedures for 3,3-disubstituted oxetanes)[4]
-
Sodium acetylide (or generated in situ from acetylene and a strong base)
-
Anhydrous, aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and an inert gas inlet, dissolve 3-(bromomethyl)-3-((triethoxysilyl)methyl)oxetane in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Under a positive pressure of inert gas, slowly add a solution or slurry of sodium acetylide to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the desired 3-ethynyl-3-((triethoxysilyl)methyl)oxetane.
Surface Immobilization of the Oxetane Precursor
The immobilization of the synthesized oxetane precursor onto a hydroxylated surface (e.g., glass, silicon wafers, or metal oxides) is achieved through silanization. This process forms a stable, covalent self-assembled monolayer (SAM).
Protocol 4.1: Surface Preparation and Hydroxylation
-
Clean the substrate by sonicating in a sequence of solvents: acetone, isopropanol, and deionized water (15 minutes each).
-
Dry the substrate with a stream of nitrogen gas.
-
Generate hydroxyl groups on the surface by treating with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Alternatively, for a less aggressive treatment, use an oxygen plasma cleaner for 5-10 minutes.
-
Rinse the hydroxylated substrate thoroughly with deionized water and dry with nitrogen.
Protocol 4.2: Immobilization of 3-Ethynyl-3-((triethoxysilyl)methyl)oxetane
-
Prepare a 1-5% (v/v) solution of 3-ethynyl-3-((triethoxysilyl)methyl)oxetane in anhydrous toluene.
-
Immerse the clean, hydroxylated substrate in the silane solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature, or for 30-60 minutes at 60 °C, under an inert atmosphere.
-
After the reaction, remove the substrate and rinse with toluene to remove any non-covalently bound silane.
-
Sonicate the substrate in toluene for 5 minutes to further remove physisorbed molecules.
-
Dry the alkyne-functionalized substrate under a stream of nitrogen.
Surface Functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
With the alkyne-terminated surface prepared, the next step is the "click" reaction to attach the molecule of interest, which must possess an azide group.
Protocol 5.1: CuAAC "Click" Reaction
This protocol is a general guideline and may require optimization for specific azide-containing molecules.[5]
Materials:
-
Alkyne-functionalized substrate
-
Azide-containing molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other suitable copper-chelating ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
Stock Solutions:
-
Copper/Ligand Solution: Prepare a premixed solution of 20 mM CuSO₄ and 100 mM THPTA in deionized water (1:5 molar ratio).
-
Sodium Ascorbate Solution: Prepare a fresh 100 mM solution of sodium ascorbate in deionized water.
-
Azide Solution: Prepare a solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water) at a concentration of 1-10 mM.
Procedure:
-
Place the alkyne-functionalized substrate in a suitable reaction vessel (e.g., a petri dish or a multi-well plate).
-
Prepare the reaction cocktail by mixing the following in order:
-
Buffer (e.g., PBS)
-
Azide solution (to a final concentration of 100 µM to 1 mM)
-
Copper/Ligand solution (to a final copper concentration of 50-250 µM)
-
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (to a final concentration of 1-5 mM).
-
Gently agitate the reaction mixture to ensure uniform coverage of the substrate.
-
Allow the reaction to proceed for 1-4 hours at room temperature. The reaction can be performed in the dark to minimize potential side reactions.
-
After the reaction, remove the substrate and wash it thoroughly with deionized water, followed by the solvent used for the azide solution, and finally with deionized water again.
-
Dry the functionalized substrate with a stream of nitrogen.
Characterization of the Functionalized Surface
Thorough characterization at each stage of the modification process is crucial to validate the success of the functionalization.
6.1 X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique for determining the elemental composition of the surface.
| Modification Step | Expected Elemental Signature | Interpretation |
| Hydroxylated Surface | Increased O 1s signal compared to the pristine substrate. | Confirms the presence of hydroxyl groups. |
| Alkyne-Functionalized Surface | Appearance of C 1s and Si 2p signals. The high-resolution C 1s spectrum may show a component corresponding to the alkyne carbon. | Confirms the successful immobilization of the oxetane-silane. |
| Post-CuAAC Functionalization | Appearance of N 1s signal from the triazole ring and any nitrogen in the clicked molecule. Changes in the C 1s and O 1s spectra corresponding to the attached molecule. | Confirms the successful "click" reaction. |
6.2 Water Contact Angle (WCA) Measurement
WCA goniometry is a sensitive method to probe changes in surface hydrophobicity/hydrophilicity.
| Modification Step | Expected Change in WCA | Interpretation |
| Hydroxylation | Decrease in WCA. | Increased surface hydrophilicity due to the presence of -OH groups. |
| Alkyne-Functionalization | Increase in WCA. | The hydrocarbon backbone of the silane increases surface hydrophobicity. |
| Post-CuAAC Functionalization | Dependent on the nature of the clicked molecule. A hydrophilic molecule (e.g., a peptide) will decrease the WCA, while a hydrophobic molecule will increase it. | Indicates the successful attachment of the target molecule and the resulting change in surface properties. |
Illustrative Data:
| Surface | Water Contact Angle (°) |
| Clean Glass | ~30-40 |
| Hydroxylated Glass | <10 |
| Alkyne-Functionalized Glass | ~70-80 |
| After clicking a hydrophilic peptide | ~40-50 |
Note: These are representative values. Actual results will vary depending on the specific substrate, silane, and clicked molecule.
6.3 Grafting Density Calculation
The grafting density, or the number of molecules per unit area, can be estimated using various techniques. Thermogravimetric Analysis (TGA) is a common method for particles, while for flat surfaces, techniques like quartz crystal microbalance (QCM) or ellipsometry can be employed. The grafting density is typically reported in molecules/nm². Calculation methods are detailed in the literature.[6]
Conclusion
The use of this compound as a building block for surface functionalization offers a powerful and versatile platform for creating advanced materials. The combination of the unique properties of the oxetane ring and the robust "click" chemistry of the terminal alkyne allows for the precise engineering of surfaces with a wide range of functionalities. The protocols and application notes provided in this guide offer a comprehensive framework for researchers to successfully implement these techniques in their own work, paving the way for innovations in various scientific and technological fields.
References
- 1. Click Chemistry Reagents Overview [sigmaaldrich.com]
- 2. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 3. connectjournals.com [connectjournals.com]
- 4. 1290541-38-6|this compound|BLD Pharm [bldpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Poly(bis-2,2,2-trifluoroethoxymethyl oxetane): enhanced surface hydrophobicity by crystallization and spontaneous asperity formation - PubMed [pubmed.ncbi.nlm.nih.gov]
role of 3-Ethynyloxetane in the synthesis of energetic materials
An Application Guide to the Synthesis of Advanced Energetic Materials Using 3-Ethynyloxetane
Abstract
The development of next-generation energetic materials, particularly for insensitive munitions and high-performance propellants, necessitates innovative synthetic strategies that offer high modularity, efficiency, and safety.[1] This guide details the pivotal role of this compound as a versatile building block in the synthesis of advanced energetic polymers. By leveraging the dual reactivity of its oxetane ring and terminal alkyne, researchers can employ a powerful combination of Cationic Ring-Opening Polymerization (CROP) and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), popularly known as "click chemistry." This approach enables the creation of tunable, high-energy binders with tailored properties, moving beyond traditional energetic oxetanes like poly(NIMMO) and poly(BAMO).[2] This document provides the scientific rationale, detailed experimental protocols, and workflow visualizations for synthesizing and functionalizing a poly(this compound) backbone to yield high-performance energetic materials.
Introduction: The Need for Modular Energetic Binders
Energetic binders are a critical component of polymer-bonded explosives (PBXs) and composite rocket propellants, providing structural integrity while contributing to the overall energy output of the formulation.[3][4] For decades, research has focused on oxetane-based polymers, such as poly(3-azidomethyl-3-methyloxetane) (polyAMMO) and poly(3,3-bis(azidomethyl)oxetane) (polyBAMO), which contain energetic functional groups like azides (-N3) or nitrates (-ONO2) directly attached to the monomer.[2] While effective, this approach can be synthetically challenging and limits the ability to fine-tune material properties post-polymerization.
The introduction of this compound offers a paradigm shift. This monomer contains two distinct, non-interfering reactive sites:
-
The Oxetane Ring: A strained four-membered ether ideal for Cationic Ring-Opening Polymerization (CROP), which produces a stable polyether backbone—a desirable feature for binder applications.
-
The Ethynyl Group (Alkyne): A highly versatile functional handle for post-polymerization modification using the robust and efficient CuAAC "click" reaction.[5]
This dual-functionality allows for the initial synthesis of a stable, non-energetic precursor polymer, poly(this compound), which can be precisely characterized and safely handled. Subsequently, energetic moieties (e.g., organic azides) can be "clicked" onto the polymer backbone in a separate, high-yielding step. This modular workflow, detailed below, provides unparalleled control over the final material's energy content, density, and mechanical properties.
Core Synthetic Strategy: A Two-Stage Approach
The synthesis of energetic polymers from this compound is a two-stage process that decouples the formation of the polymer backbone from the introduction of energetic groups. This enhances safety, modularity, and reproducibility.
Caption: Overall synthetic workflow from monomer to final energetic polymer.
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) Precursor via CROP
This protocol describes the synthesis of the non-energetic polymer backbone. The cationic ring-opening polymerization of oxetanes is a well-established procedure, typically initiated by a Lewis acid catalyst and a polyol initiator to control molecular weight and produce hydroxyl-terminated chains.[2][6]
Materials:
-
This compound (monomer)
-
1,4-Butanediol (initiator)
-
Boron trifluoride etherate (BF₃·OEt₂) (catalyst)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.
-
Reagent Charging: Under a positive nitrogen atmosphere, charge the flask with anhydrous dichloromethane (DCM). Add this compound monomer and 1,4-butanediol initiator via syringe. Cool the solution to 0°C in an ice bath.
-
Initiation: Slowly add the required amount of boron trifluoride etherate (catalyst) dropwise via syringe. The catalyst-to-initiator ratio is critical for controlling the polymerization kinetics and molecular weight.[7]
-
Polymerization: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for 24-48 hours. The progress of the polymerization can be monitored by FTIR (disappearance of the oxetane ring C-O-C stretch at ~980 cm⁻¹) or ¹H NMR (disappearance of monomer peaks).
-
Quenching: Quench the polymerization by adding an excess of cold methanol to the reaction mixture. This terminates the cationic chain ends.
-
Purification: a. Concentrate the solution under reduced pressure to remove the bulk of the DCM and methanol. b. Re-dissolve the viscous residue in a minimal amount of fresh DCM. c. Precipitate the polymer by slowly adding the solution to a large volume of cold methanol with vigorous stirring. d. Isolate the polymer by filtration or decantation. e. Repeat the dissolution-precipitation cycle two more times to ensure the removal of unreacted monomer and catalyst residues.
-
Drying: Dry the purified poly(this compound) under vacuum at 40-50°C until a constant weight is achieved. The product should be a viscous liquid or a waxy solid, depending on the molecular weight.
-
Characterization: Characterize the precursor polymer by ¹H NMR, ¹³C NMR, GPC (for molecular weight and polydispersity), and FTIR (confirming the presence of the alkyne C≡C-H stretch at ~3300 cm⁻¹ and the polyether backbone).
Protocol 2: Energetic Functionalization via CuAAC (Click Chemistry)
This protocol details the attachment of energetic azide-containing molecules to the poly(this compound) backbone. The CuAAC reaction is known for its high efficiency and tolerance to various functional groups.[5][8]
Materials:
-
Poly(this compound) (from Protocol 1)
-
Energetic Azide (e.g., 3-azido-5-nitro-1,2,4-triazole, or other suitable energetic azide)
-
Copper(I) Iodide (CuI) (catalyst)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (base)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF) (solvent)
-
Ammonia solution (for catalyst removal)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the poly(this compound) precursor and the energetic azide molecule in THF or DMF. The stoichiometry should be a slight excess of the energetic azide relative to the alkyne functional groups on the polymer.
-
Catalyst Addition: To the stirred solution, add the base (DIPEA or Et₃N) followed by the Cu(I) catalyst. The reaction is typically run under an inert atmosphere to prevent the oxidation of the Cu(I) species.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50°C) for 12-24 hours. Monitor the reaction's completion by FTIR, observing the disappearance of the alkyne C≡C-H stretch (~3300 cm⁻¹) and the azide N₃ stretch (~2100 cm⁻¹), and the appearance of the triazole ring signals.
-
Catalyst Removal: a. Once the reaction is complete, dilute the mixture with DCM. b. Wash the organic solution with an aqueous ammonia solution to complex and remove the copper catalyst. Repeat the wash until the aqueous layer is colorless. c. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Product Isolation: Concentrate the solution under reduced pressure. If the product is a solid, it can be precipitated from a suitable solvent system (e.g., DCM/methanol). If it is a viscous liquid, it can be purified by repeated precipitations.
-
Drying: Dry the final energetic polymer under vacuum at a temperature well below its decomposition point.
-
Characterization: The final energetic polymer should be thoroughly characterized for its structure (NMR, FTIR), thermal stability (DSC/TGA), and energetic properties (density, heat of formation). Caution: The final product is an energetic material and must be handled with appropriate safety precautions.
Caption: Simplified schematic of the CuAAC "click" reaction.
Data & Expected Properties
The properties of the final energetic polymer can be tuned by the choice of the energetic azide and the molecular weight of the polymer backbone. The table below provides a comparison with existing oxetane-based energetic binders for context.
| Property | HTPB (Inert) | poly(AMMO) | poly(NIMMO) | Expected for Functionalized poly(this compound) |
| Type | Inert Binder | Energetic Binder | Energetic Binder | Energetic Binder |
| Density (g/cm³) | ~0.92 | ~1.18 | ~1.30 | 1.20 - 1.45 (Tunable) |
| Glass Transition (Tg, °C) | ~ -75 | ~ -38 | ~ -28 | -40 to -10 (Dependent on side chain) |
| Heat of Formation (kJ/kg) | Negative | Positive | Positive | Positive and High (Tunable by azide choice) |
| Key Functional Group | C=C | Azide (-N₃) | Nitrate (-ONO₂) | Triazole + Energetic Group |
Data for HTPB, poly(AMMO), and poly(NIMMO) are compiled from literature sources.[2][4]
Conclusion and Future Outlook
The use of this compound as a precursor for energetic materials represents a significant advancement in the field. The combination of cationic ring-opening polymerization and click chemistry provides a robust, safe, and highly modular platform for designing next-generation energetic binders. This strategy allows researchers to first create a stable, well-characterized polyether backbone and then precisely introduce energetic functionality in a subsequent step. This decoupling of polymerization and functionalization opens the door to creating vast libraries of new energetic polymers with finely tuned properties, accelerating the development of materials for advanced, insensitive, and high-performance energetic formulations.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. mdpi.com [mdpi.com]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. jes.or.jp [jes.or.jp]
- 5. Click Chemistry [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
Application Note & Protocols: Leveraging 3-Ethynyloxetane for the Development of Advanced Hydrogels via Click Chemistry
Abstract
Hydrogels, with their high water content and structural similarity to the native extracellular matrix, are paramount in biomedical fields such as drug delivery and tissue engineering.[1][2][3] The precise control over their chemical and physical properties is crucial for developing functional biomaterials. This document details the application of 3-ethynyloxetane, a unique building block, in the synthesis of novel hydrogels. The incorporation of the strained, polar oxetane ring can enhance physicochemical properties like hydrophilicity and metabolic stability, while the terminal ethynyl group provides a reactive handle for efficient network formation via click chemistry.[4][5] We present a comprehensive guide, including the scientific rationale, detailed protocols for synthesis, and robust methods for characterization, aimed at researchers and professionals in materials science and drug development.
Introduction: The Rationale for this compound in Hydrogel Design
The functionality of a hydrogel is intrinsically linked to its monomeric components and crosslinking chemistry. The ideal building block should offer both desirable physical properties and versatile chemical reactivity.
-
The Oxetane Moiety: Oxetane is a four-membered cyclic ether characterized by significant ring strain and polarity.[4][5] In medicinal chemistry, its incorporation into small molecules has been shown to improve aqueous solubility, metabolic stability, and hydrogen bonding capacity.[4][5] When integrated into a polymer network, these characteristics can translate to hydrogels with enhanced water retention and potentially improved biocompatibility.
-
The Ethynyl Functional Group: The terminal alkyne (ethynyl group) is a cornerstone of "click" chemistry, a class of reactions known for being rapid, specific, and high-yielding.[6][7] Specifically, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a powerful tool for creating well-defined polymer networks under mild, aqueous conditions, making it highly suitable for forming biocompatible hydrogels.[6][8]
By combining these two motifs, this compound emerges as a superior monomer for fabricating hydrogels with tunable properties, suitable for advanced biomedical applications.
Principle of Hydrogel Formation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The formation of the hydrogel network relies on the CuAAC reaction, which ligates the ethynyl group of this compound with an azide-functionalized crosslinker. This reaction forms a stable, covalent 1,2,3-triazole linkage.
The key components for this synthesis are:
-
Alkyne-functionalized Monomer: this compound.
-
Azide-functionalized Crosslinker: A multi-arm polymer with terminal azide groups, such as 4-arm Poly(ethylene glycol)-azide (PEG-N₃), which dictates the network's architecture.
-
Catalyst System: A source of Copper(I), typically generated in situ from Copper(II) sulfate (CuSO₄) and a reducing agent like sodium ascorbate.
The reaction proceeds rapidly at room temperature in aqueous buffers, creating a homogenous and covalently crosslinked three-dimensional network. The stoichiometry between ethynyl and azide groups is a critical parameter that controls the crosslinking density and, consequently, the mechanical and swelling properties of the final hydrogel.
Figure 1: Reaction scheme for CuAAC-mediated hydrogel formation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and characterization of this compound-based hydrogels.
General Experimental Workflow
The overall process involves preparing the precursor solutions, initiating the crosslinking reaction to form the hydrogel, and then subjecting the gel to a suite of characterization techniques to evaluate its properties.
Figure 2: General experimental workflow from synthesis to characterization.
Protocol: Hydrogel Synthesis
This protocol describes the formation of a 10% (w/v) hydrogel. The total volume can be scaled as needed.
Materials:
-
This compound (CAS: 1290541-38-6)[9]
-
4-arm PEG-Azide (MW 10,000 g/mol )
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium L-Ascorbate
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized Water
Procedure:
-
Prepare Precursor Solution A (Polymer):
-
Weigh 80 mg of 4-arm PEG-Azide and dissolve it in 800 µL of PBS (pH 7.4) in a 1.5 mL microcentrifuge tube.
-
Vortex briefly until fully dissolved. This results in a 10% w/v polymer solution.
-
-
Prepare Precursor Solution B (Monomer & Catalyst):
-
In a separate 1.5 mL tube, add 200 µL of PBS.
-
Add this compound. The amount depends on the desired stoichiometric ratio of alkyne:azide. For a 1:1 ratio, calculate the molar equivalent of alkyne needed to match the moles of azide groups from the PEG-N₃.
-
Add Sodium Ascorbate to a final concentration of 50 mM.
-
Add CuSO₄ to a final concentration of 10 mM.
-
Vortex until all components are fully dissolved.
-
-
Initiate Gelation:
-
Quickly add all of Precursor Solution B (200 µL) to Precursor Solution A (800 µL).
-
Immediately vortex for 3-5 seconds to ensure complete mixing.
-
Dispense the mixture into the desired mold or well plate for characterization.
-
-
Curing:
-
Allow the mixture to stand at room temperature. Gelation should occur within minutes.
-
The gel is typically ready for characterization after curing for at least 1 hour to ensure the reaction has gone to completion.
-
Protocol: Hydrogel Characterization
A. Determination of Gelation Time
-
Method: Use the vial tilting method.
-
Procedure: Immediately after mixing the precursor solutions (Step 3.2.3), start a stopwatch. Tilt the vial or tube containing the mixture every 30 seconds. The gelation time is defined as the point at which the solution no longer flows upon inversion.
B. Swelling Behavior
-
Purpose: To quantify the water uptake capacity of the hydrogel, which influences nutrient transport and drug release.[10][11]
-
Procedure:
-
Prepare cylindrical hydrogel samples (e.g., 5 mm diameter, 2 mm height) and allow them to cure completely.
-
Record the initial weight of the hydrated gel (W_initial).
-
Lyophilize (freeze-dry) the gel to obtain its dry weight (W_dry).
-
Immerse the dried gel in PBS (pH 7.4) at 37°C.
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove the gel, gently blot the surface with a lint-free wipe to remove excess water, and record its weight (W_swollen).
-
Calculate the swelling ratio (Q) using the formula: Q = (W_swollen - W_dry) / W_dry
-
C. Rheological Analysis
-
Purpose: To measure the viscoelastic properties (stiffness, stability) of the hydrogel.[12]
-
Instrument: A rheometer with a parallel plate geometry (e.g., 20 mm diameter).
-
Procedure:
-
Dispense the mixed precursor solution directly onto the rheometer's lower plate.
-
Lower the upper plate to the desired gap (e.g., 1 mm) and trim any excess material.
-
Time Sweep: Perform an oscillatory time sweep (e.g., at 1 Hz frequency, 1% strain) to monitor the evolution of the storage modulus (G') and loss modulus (G''). The crossover point where G' > G'' indicates gel formation.
-
Frequency Sweep: Once the gel is cured, perform a frequency sweep (e.g., 0.1 to 100 rad/s at 1% strain) to assess the gel's stability. A stable gel will show G' remaining largely independent of frequency.
-
Expected Results and Data Interpretation
The formulation parameters can be adjusted to tune the final properties of the hydrogel. Below are tables with representative data.
Table 1: Effect of Polymer Concentration on Hydrogel Properties (Based on a 1:1 Alkyne:Azide ratio)
| Polymer Conc. (% w/v) | Gelation Time (min) | Storage Modulus (G') at 1 Hz (Pa) | Equilibrium Swelling Ratio (Q) |
| 5 | ~12 | 500 - 1500 | 25 - 35 |
| 10 | ~5 | 2000 - 4000 | 15 - 25 |
| 15 | ~2 | 5000 - 8000 | 10 - 15 |
Interpretation:
-
Increasing the polymer concentration leads to faster gelation times due to the higher proximity of reactive groups.
-
The mechanical stiffness (Storage Modulus, G') increases significantly with polymer concentration, as a denser polymer network is formed.
-
The swelling ratio (Q) decreases at higher polymer concentrations due to the tighter network structure, which restricts water infiltration.
Figure 3: Relationship between experimental inputs, characterization techniques, and resulting hydrogel properties.
Applications in Drug Delivery
Hydrogels fabricated with this compound are promising vehicles for controlled drug delivery.[13][14]
-
Drug Encapsulation: Hydrophilic drugs can be dissolved in the precursor solution before gelation, becoming physically entrapped within the hydrogel network as it forms.
-
Controlled Release: Drug release is governed by diffusion through the hydrogel's porous network. The release rate can be tuned by altering the crosslinking density; a higher polymer concentration results in a tighter mesh and slower drug release.
-
Biocompatibility: The primary components, PEG and oxetane-modified polymers, are generally associated with good biocompatibility.[11][15] PEG is well-known for its protein-repellent properties, which can minimize adverse immune responses.[11]
Conclusion
This compound serves as a highly effective and versatile monomer for the synthesis of advanced hydrogels. The combination of the property-enhancing oxetane ring and the efficient click-reactive ethynyl group allows for the straightforward fabrication of hydrogels with precisely tunable mechanical and physical properties. The protocols and characterization methods outlined in this document provide a robust framework for researchers to develop and validate novel hydrogel systems for a wide range of biomedical applications, from regenerative medicine to targeted therapeutics.
References
- 1. Hydrogels: A Versatile Drug Delivery Carrier Systems | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 2. Recent Progress in Hydrogel Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry-Based Injectable Hydrogels and Bioprinting Inks for Tissue Engineering Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1290541-38-6|this compound|BLD Pharm [bldpharm.com]
- 10. Current Understanding of Hydrogel for Drug Release and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stimuli-responsive crosslinked chitosan/polyethylene glycol/3-glycidyloxypropyltrimethoxy silane-based hydrogels for biomedical applications [sciexplor.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Hydrogels and Their Applications in Targeted Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
Troubleshooting & Optimization
Technical Support Center: 3-Ethynyloxetane Reactions
Welcome to the technical support center for 3-ethynyloxetane, a versatile building block in modern chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this strained and reactive molecule. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems that may arise during reactions with this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.
Low or No Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
Question: I am performing a CuAAC (click) reaction with this compound and an organic azide, but I am observing very low to no product formation. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in CuAAC reactions are a common issue that can often be resolved by systematically evaluating the reaction components and conditions. The primary culprits are often related to the catalyst's activity, the purity of the reagents, or the reaction environment.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Inactive Copper Catalyst | The active catalyst in CuAAC is Cu(I). If you start with a Cu(II) salt (e.g., CuSO₄), it must be reduced in situ. Incomplete reduction or re-oxidation of Cu(I) to Cu(II) will halt the catalytic cycle. | 1. Ensure adequate reducing agent: Use a fresh solution of a reducing agent like sodium ascorbate. A slight excess (1.1-1.2 equivalents relative to copper) is recommended to prevent oxidative homocoupling.[1] 2. Oxygen exclusion: Degas your solvents and reaction mixture by bubbling with an inert gas (argon or nitrogen) before adding the copper catalyst. Oxygen can oxidize the active Cu(I) species. |
| Catalyst Poisoning | Certain functional groups or impurities can coordinate strongly to the copper catalyst, rendering it inactive. Common poisons include thiols, phosphines, and some nitrogen-containing heterocycles.[2] | 1. Purify reagents: Ensure your this compound and azide partner are free from potential catalyst poisons. Purification by distillation or column chromatography may be necessary. 2. Use a ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) can stabilize the Cu(I) oxidation state and protect it from some poisons.[3] |
| Poor Reagent Purity | Impurities in your this compound or azide can interfere with the reaction. Water content can also be a factor in some cases, although CuAAC is generally tolerant to aqueous conditions. | 1. Verify purity: Check the purity of your starting materials by NMR or GC-MS. 2. Dry solvents: While not always necessary, using anhydrous solvents can be a good troubleshooting step, especially if side reactions are observed. |
| Steric Hindrance | If your azide partner has bulky substituents near the azide group, it can sterically hinder the approach to the copper-acetylide complex. | 1. Increase temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome steric barriers. 2. Prolong reaction time: Monitor the reaction by TLC or LC-MS and allow it to proceed for a longer duration (e.g., 24 hours). |
Formation of Side Products: Homocoupling (Glaser Coupling)
Question: In my CuAAC reaction with this compound, I am observing a significant amount of a side product that appears to be a dimer of my starting alkyne. What is this and how can I prevent it?
Answer:
The side product you are observing is likely the result of Glaser coupling, an oxidative homocoupling of terminal alkynes to form a 1,3-diyne.[2][4] This is a common side reaction in copper-catalyzed alkyne chemistry and occurs when the copper acetylide intermediate is oxidized, typically by oxygen.
Mechanism of Glaser Coupling:
Caption: Glaser coupling of terminal alkynes.
Troubleshooting Protocol to Minimize Glaser Coupling:
-
Deoxygenate the Reaction Mixture: Before adding the copper catalyst, thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Use an Excess of Reducing Agent: When using a Cu(II) precursor, ensure you have a slight excess of the reducing agent (e.g., sodium ascorbate). This helps to maintain the copper in its +1 oxidation state, which is essential for the CuAAC catalytic cycle and disfavors the oxidative homocoupling pathway.[1]
-
Add a Ligand: The use of a copper-chelating ligand such as TBTA or THPTA can help to stabilize the Cu(I) species and can sometimes suppress Glaser coupling.
-
Control the Rate of Addition: In some cases, slow addition of the this compound to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of the bimolecular homocoupling reaction.
Unwanted Ring-Opening of the Oxetane Moiety
Question: I am finding that my reaction with this compound is producing a product where the oxetane ring has opened. Under what conditions is this likely to happen and how can I avoid it?
Answer:
The oxetane ring in this compound is strained and susceptible to nucleophilic attack, particularly under acidic conditions which activate the ring by protonating the oxygen atom. Lewis acids are particularly effective at promoting this ring-opening.[5][6]
Conditions Favoring Oxetane Ring-Opening:
-
Acidic Conditions (Brønsted or Lewis): The presence of strong acids will protonate the oxetane oxygen, making the ring carbons more electrophilic and prone to attack by nucleophiles. Lewis acids (e.g., BF₃·OEt₂, TiCl₄, AlCl₃) are potent catalysts for this process.[5][6][7]
-
Presence of Strong Nucleophiles: In combination with acidic conditions, strong nucleophiles (e.g., halides, thiols, amines) can readily open the oxetane ring.
-
Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for ring-opening, even in the presence of weak acids or nucleophiles.
Troubleshooting Workflow to Prevent Ring-Opening:
Caption: Troubleshooting workflow for preventing oxetane ring-opening.
Preventative Measures:
-
Maintain Neutral pH: Whenever possible, run reactions under neutral conditions. If an acid is required, use the mildest acid possible and the lowest effective concentration.
-
Avoid Lewis Acids: If a reaction requires Lewis acid catalysis, consider alternative synthetic routes that do not require such conditions if ring-opening is a persistent issue.
-
Control Temperature: Run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Protect Nucleophiles: If a strong nucleophile is present and necessary for another transformation in the molecule, consider if it's possible to protect it during the step involving this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the stability and recommended storage for this compound?
A1: this compound is a moderately stable compound but can be prone to oligomerization or polymerization over time, especially if exposed to heat, light, or catalytic impurities. For long-term storage, it is recommended to store it in a freezer at or below -20°C, under an inert atmosphere (argon or nitrogen), and protected from light.
Q2: I am considering a Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) to synthesize a 1,5-disubstituted triazole. Are there any known limitations with this compound?
A2: RuAAC is an excellent method for accessing the 1,5-regioisomer of the triazole product.[8][9][10] The reaction is generally robust and tolerates a wide range of functional groups. However, some limitations to consider are:
-
Catalyst Sensitivity: Ruthenium catalysts can be sensitive to air and moisture, so it is crucial to use anhydrous solvents and maintain an inert atmosphere.
-
Reactivity with Internal Alkynes: While RuAAC can be used with internal alkynes, the reaction rates are often slower compared to terminal alkynes like this compound.[8][9]
-
Steric Effects: Similar to CuAAC, highly hindered azides may react slowly.[9]
Q3: Can I perform reactions on the ethynyl group of this compound without affecting the oxetane ring?
A3: Yes, many reactions that are selective for the terminal alkyne can be performed while keeping the oxetane ring intact, provided you avoid the conditions mentioned in the ring-opening troubleshooting guide above. Besides click chemistry, other common alkyne transformations like Sonogashira coupling should be compatible if performed under carefully controlled, non-acidic conditions.
Q4: What are the best practices for purifying products derived from this compound?
A4: The purification method will depend on the properties of your product.
-
Column Chromatography: This is the most common method. The polarity of the eluent system will need to be optimized based on the polarity of your product. The triazole products from click chemistry are often significantly more polar than the starting materials.
-
Recrystallization: If your product is a solid, recrystallization can be an effective method for obtaining highly pure material.
-
Distillation: For volatile, thermally stable liquid products, distillation under reduced pressure can be a viable option.
When performing column chromatography, be mindful that silica gel is slightly acidic and could potentially cause ring-opening of sensitive products if they are left on the column for extended periods. Using a neutralized silica gel or a different stationary phase like alumina may be beneficial in such cases.
III. References
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Ruthenium-Catalyzed Azide–Alkyne Cycloaddition (RuAAC). Request PDF. Available at: --INVALID-LINK--
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. National Institutes of Health. Available at: --INVALID-LINK--
-
Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. National Institutes of Health. Available at: --INVALID-LINK--
-
Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. PubMed. Available at: --INVALID-LINK--
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate. Available at: --INVALID-LINK--
-
Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Request PDF. Available at: --INVALID-LINK--
-
Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. MDPI. Available at: --INVALID-LINK--
-
Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. National Institutes of Health. Available at: --INVALID-LINK--
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. Available at: --INVALID-LINK--
-
Click chemistry strategies for the accelerated synthesis of functional macromolecules. Request PDF. Available at: --INVALID-LINK--
-
Effect of bulky substituents on the self-assembly and mixing behavior of arylene ethynylene macrocycles at the solid/liquid interface. RSC Publishing. Available at: --INVALID-LINK--
-
Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate. Available at: --INVALID-LINK--
-
Glaser Coupling, Hay Coupling. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Why is the efficiency of my CuAAC click chemistry so low?. ResearchGate. Available at: --INVALID-LINK--
-
Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing. Available at: --INVALID-LINK--
-
The Effect of Bulky Substituents on the Formation of Symmetrically Trisubstituted Triptycenes. Request PDF. Available at: --INVALID-LINK--
-
Synthesis, electropolymerization and functionalization via click chemistry of N-alkynylated dithieno[3,2-b:2′,3′-d]pyrrole. RSC Publishing. Available at: --INVALID-LINK--
-
Click Chemistry with Poly(2-oxazoline)s. TU Dresden. Available at: --INVALID-LINK--
-
Lewis Acid-Catalyzed Alkylation of Azulene Derivatives with Epoxides and Oxetanes. National Institutes of Health. Available at: --INVALID-LINK--
-
Glaser coupling. Wikipedia. Available at: --INVALID-LINK--
-
Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions. National Institutes of Health. Available at: --INVALID-LINK--
-
Toward a mechanistic understanding of oxidative homocoupling: the Glaser–Hay reaction. Catalysis Science & Technology (RSC Publishing). Available at: --INVALID-LINK--
-
Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. National Institutes of Health. Available at: --INVALID-LINK--
-
Progress in Lewis-Acid-Templated Diels–Alder Reactions. MDPI. Available at: --INVALID-LINK--
-
Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes. National Institutes of Health. Available at: --INVALID-LINK--
-
Click Chemistry with Poly(2-oxazoline)s. Request PDF. Available at: --INVALID-LINK--
-
3-But-2-enoxy-3-ethyloxetane. PubChem. Available at: --INVALID-LINK--
-
Application Notes and Protocols: Lewis Acid-Promoted Ring-Opening of 3-Oxetanone Derivatives. Benchchem. Available at: --INVALID-LINK--
-
Electronic Effects of Substituents on the Reactivity of Silenes: A Computational Analysis. Preprints.org. Available at: --INVALID-LINK--
-
preventing unwanted ring-opening of triaziridine during synthesis. Benchchem. Available at: --INVALID-LINK--
-
Recent breakthroughs in ring-opening annulation reactions of aziridines. RSC Publishing. Available at: --INVALID-LINK--
-
Lewis acid-catalyzed diastereoselective formal ene reaction of thioindolinones/thiolactams with bicyclobutanes. National Institutes of Health. Available at: --INVALID-LINK--
-
2-Ethynyl-3-methyloxetane. PubChem. Available at: --INVALID-LINK--
-
Research Article Theoretical Study about the Effect of Halogen Substitution on the Reactivity of Antitumor 3-Formylchromones and. ResearchGate. Available at: --INVALID-LINK--
-
Effect of the Nature of a Substitute in a Molecule of Isobornylphenol on Its Reactivity. Request PDF. Available at: --INVALID-LINK--
References
- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. Lewis Acid-Catalyzed Alkylation of Azulene Derivatives with Epoxides and Oxetanes: A Regioselective Approach to Functionalized Azulene Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
Technical Support Center: Optimizing 3-Ethynyloxetane Polymerization
Welcome to the technical support center for the polymerization of 3-ethynyloxetane. This guide, curated for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to blend foundational scientific principles with practical, field-tested insights to help you navigate the complexities of this promising monomer.
Introduction to Poly(this compound)
This compound is a highly valuable monomer that combines a polyether backbone, known for its flexibility and biocompatibility, with pendant alkyne groups. These alkyne moieties serve as versatile handles for post-polymerization modification via highly efficient "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne coupling.[1][2] This allows for the straightforward synthesis of advanced functional materials, drug-delivery vehicles, and complex polymer architectures.
The primary route to polymerize this monomer is through Cationic Ring-Opening Polymerization (CROP). While powerful, CROP is notoriously sensitive to reaction conditions. This guide is designed to help you overcome the common hurdles associated with this process.
Mechanism: Cationic Ring-Opening Polymerization (CROP)
The polymerization is initiated by a strong acid (either a protic acid or a Lewis acid in the presence of a proton source), which protonates the oxygen atom of the oxetane ring. This activation makes the ring susceptible to nucleophilic attack by another monomer molecule. Propagation proceeds via a tertiary oxonium ion at the active chain end.[3][4]
Caption: The CROP mechanism for this compound.
Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My polymerization won't start, or I'm getting very low monomer conversion. What's going wrong?
Answer: Failure to initiate is almost always due to impurities that consume the initiator or terminate the chain immediately. CROP is extremely sensitive to moisture and other nucleophilic impurities.
-
Causality & Solution:
-
Water Contamination: Water is a potent terminating agent for cationic polymerizations.[5] It reacts with the initiator and the propagating cationic species. Ensure all glassware is rigorously flame-dried or oven-dried at >120°C for several hours and cooled under an inert atmosphere (Nitrogen or Argon).
-
Reagent Purity:
-
Monomer: The this compound monomer must be pure. Distill it under reduced pressure before use, and ensure it is stored under an inert atmosphere and protected from light.
-
Solvent: Use a high-purity, anhydrous solvent. Dichloromethane (DCM) and other halogenated solvents are common choices.[4] Pass the solvent through an activated alumina column or distill it from a suitable drying agent (e.g., CaH₂) immediately before use.
-
-
Initiator Inactivity: Ensure your initiator is active. Lewis acids like Boron Trifluoride Etherate (BF₃·OEt₂) can degrade upon exposure to moist air. Use a fresh bottle or a recently opened one that has been properly stored.
-
Question 2: My polymer has a much lower molecular weight than predicted and a broad polydispersity index (PDI > 1.5). Why?
Answer: Uncontrolled, low molecular weight and broad PDI are classic symptoms of unintended chain transfer and termination reactions. These events compete with the propagation step, leading to a population of shorter, non-uniform polymer chains.
-
Causality & Solution:
-
Chain Transfer to Monomer: The propagating chain end can transfer a proton to an incoming monomer molecule. This terminates the growing chain and starts a new, shorter one. Lowering the reaction temperature (e.g., from room temperature to 0°C or -20°C) can suppress this side reaction by reducing the activation energy available for transfer events relative to propagation.[6]
-
Intramolecular Chain Transfer (Back-biting): The active chain end can curl back and react with an ether oxygen atom along its own backbone. This results in the formation of stable, cyclic oligomers and is a major cause of low molecular weights in polyoxetanes.[7]
-
Mitigation: This is an inherent challenge. Running the polymerization at a higher monomer concentration can favor intermolecular propagation over intramolecular back-biting. Additionally, a slow monomer addition protocol can sometimes help maintain a low concentration of active chain ends, reducing the probability of this side reaction.
-
-
Chain Transfer to Solvent: While less common with inert solvents like DCM, other solvents can participate in chain transfer. Ensure your solvent is non-nucleophilic.
-
Question 3: I'm observing gelation or insoluble material in my reaction vessel. How can I prevent this?
Answer: Gelation indicates cross-linking, a significant risk with a bifunctional monomer like this compound. Under the strongly acidic CROP conditions, the pendant alkyne groups can become reactive.
-
Causality & Solution:
-
Reaction with the Alkyne Group: The carbocationic propagating center is a powerful electrophile. It can potentially be attacked by the electron-rich π-system of the alkyne triple bond on another monomer or polymer chain. This would create a branched point that can lead to a cross-linked network.
-
Mitigation Strategies:
-
Lower Temperature: Running the reaction at lower temperatures (e.g., 0°C to -78°C) is the most effective strategy. This significantly reduces the reactivity of the system and the likelihood of side reactions involving the alkyne.[6]
-
Use a Protected Monomer: If cross-linking remains problematic, consider using a monomer with a protecting group on the alkyne, such as a silyl group (e.g., 3-((trimethylsilyl)ethynyl)oxetane).[8] The protecting group can be removed post-polymerization under conditions that do not affect the polyether backbone.
-
Control Stoichiometry: Ensure a precise initiator-to-monomer ratio. Excess initiator can lead to a higher concentration of reactive species, increasing the probability of side reactions.
-
-
Question 4: How do I confirm the alkyne groups are intact in my final polymer?
Answer: It is crucial to verify the integrity of the pendant functional groups. Standard spectroscopic methods are ideal for this.
-
Verification Protocol:
-
¹H NMR Spectroscopy: The most direct method. The terminal alkyne proton typically appears as a distinct singlet or triplet (if coupled to other protons) in a region around 2.0-3.0 ppm. Compare the integration of this peak to the integration of the polymer backbone protons to confirm its quantitative preservation.
-
¹³C NMR Spectroscopy: The two carbons of the terminal alkyne will have characteristic shifts, typically in the range of 65-90 ppm.
-
FTIR Spectroscopy: Look for the characteristic C≡C stretch (a weak band around 2100-2150 cm⁻¹) and the ≡C-H stretch (a sharp, strong band around 3300 cm⁻¹). The disappearance or significant reduction of these peaks would indicate side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a trial polymerization?
A1: A good starting point is crucial for optimization. The following conditions are a robust baseline.
| Parameter | Recommended Value | Rationale & Notes |
| Initiator | Boron Trifluoride Etherate (BF₃·OEt₂) | A common, effective, and commercially available Lewis acid initiator for CROP.[9] |
| Co-initiator/CTA | 1,4-Butanediol (BDO) | Acts as a chain transfer agent (CTA) to control molecular weight. The polymer chains grow from both hydroxyl ends of the diol.[10] |
| Solvent | Anhydrous Dichloromethane (DCM) | A polar solvent that helps stabilize the ionic propagating species but is relatively non-nucleophilic.[6] |
| Temperature | 0°C | Balances a reasonable reaction rate with the need to suppress side reactions like chain transfer and alkyne activation. |
| [Monomer]:[CTA] | 25:1 to 100:1 | This ratio is the primary determinant of the target degree of polymerization (DP). |
| [CTA]:[Initiator] | 1:2 | A slight excess of initiator relative to the hydroxyl groups of the CTA ensures efficient initiation. |
| Atmosphere | Inert (Dry N₂ or Ar) | Essential to exclude moisture and oxygen. |
Q2: How should I purify the synthesized poly(this compound)?
A2: Purification aims to remove unreacted monomer, initiator residues, and low-molecular-weight oligomers. Precipitation is the most common and effective method.[1][11]
-
Experimental Protocol: Polymer Purification
-
Quench the Reaction: After the desired reaction time, terminate the polymerization by adding a small amount of a nucleophile, such as methanol or a dilute aqueous ammonia solution.
-
Concentrate the Solution: If the reaction volume is large, reduce the volume of the solvent (e.g., DCM) using a rotary evaporator.
-
Precipitate the Polymer: Slowly add the concentrated polymer solution dropwise into a large volume (at least 10x the solution volume) of a vigorously stirring non-solvent. Good non-solvents for polyethers include cold methanol, hexane, or diethyl ether.
-
Isolate the Polymer: The polymer should precipitate as a solid or viscous oil. Allow it to stir for 15-30 minutes to ensure complete precipitation. Collect the solid by filtration or, if it is an oil, by decanting the non-solvent.
-
Wash and Dry: Wash the collected polymer with fresh non-solvent to remove any remaining impurities. Dry the purified polymer under high vacuum to a constant weight.
-
Q3: What safety precautions are necessary?
A3: Standard laboratory safety is paramount.
-
Monomer Handling: Oxetanes, like other cyclic ethers, should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Initiators: Lewis acids like BF₃·OEt₂ are corrosive and react violently with water. Handle them under an inert atmosphere and use proper syringes or cannulation techniques for transfer.
-
Solvents: Dichloromethane is a volatile and suspected carcinogen. All handling should be performed in a fume hood.
Caption: A troubleshooting workflow for common polymerization issues.
References
- 1. High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. "Determining the Stability of Alkyne Protecting Groups and Degradable L" by Sheeba Bali [digitalcommons.bard.edu]
- 9. mdpi.com [mdpi.com]
- 10. Chain transfer agents for the catalytic ring opening metathesis polymerization of norbornenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-Ethynyloxetane in Click Chemistry
Welcome to the technical support center for 3-Ethynyloxetane click chemistry applications. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently asked questions. The unique properties of the oxetane ring—offering a blend of stability and modulated physicochemical properties—make it a valuable motif in medicinal chemistry.[1][2] However, its successful application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions requires careful consideration of experimental parameters.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during your click chemistry reactions involving this compound, providing not just solutions but the underlying chemical principles to empower your experimental design.
Issue 1: Low or No Product Yield
Question: My CuAAC reaction with this compound is resulting in a low yield or no desired product at all. What are the likely causes and how can I rectify this?
Answer: Low yields in CuAAC reactions are a frequent challenge and can often be traced back to the deactivation of the copper(I) catalyst.[3] The catalytic cycle relies on the Cu(I) oxidation state, which is susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[3][4]
Causality-Driven Solutions:
-
Catalyst Oxidation: The primary culprit is often dissolved oxygen in your reaction solvents.
-
Protocol: Thoroughly degas all solvents (e.g., by sparging with an inert gas like argon or nitrogen for 15-20 minutes) before use.[3][5] If possible, conduct the reaction under an inert atmosphere.[5]
-
Insight: The in situ reduction of a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate) is a robust method to generate the active Cu(I) species.[4][6] Ensure your sodium ascorbate solution is freshly prepared, as it can degrade over time. An excess of the reducing agent can help scavenge any residual oxygen.[3][4]
-
-
Ligand Inefficiency: A suitable ligand is crucial to stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction.[5][7]
-
Protocol: For aqueous or semi-aqueous systems, a water-soluble ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly effective.[7][8][9] For organic solvents, TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is a common choice.[7]
-
Insight: The ligand chelates the copper ion, protecting it from oxidation and aggregation, thereby maintaining its catalytic activity throughout the reaction. A ligand-to-copper ratio of 1:1 to 5:1 is typically recommended.[5][8]
-
-
Solvent Mismatch: The choice of solvent can significantly impact reaction rates and yields.
-
Protocol: While a variety of solvents can be used, polar aprotic solvents like DMF and DMSO, or mixtures like t-BuOH/H₂O, often give good results.[10][11] Protic polar solvents such as ethanol can also be effective.[11]
-
Insight: The solvent must solubilize all reactants. Poor solubility of the this compound, the azide partner, or the catalyst complex can lead to a heterogeneous mixture and consequently, a lower reaction rate.[3]
-
-
Inherent Reactivity of Starting Materials: While this compound is a terminal alkyne and generally reactive in CuAAC, the nature of your azide partner can influence the reaction kinetics. Steric hindrance around the azide group can slow down the reaction.[3]
Workflow for Optimizing Low Yield:
Caption: A systematic workflow for troubleshooting low yields in this compound click reactions.
Issue 2: Presence of Side Products
Question: I'm observing multiple spots on my TLC or peaks in my LC-MS analysis. What are the common side products in these reactions and how can I minimize their formation?
Answer: The formation of side products is a common issue, often arising from the reactivity of the alkyne starting material or interactions with the catalyst system.
Common Side Products and Mitigation Strategies:
-
Alkyne Homocoupling (Glaser Coupling): A significant side reaction is the oxidative homocoupling of this compound to form a diacetylene species.[3] This is particularly prevalent if the concentration of the Cu(I) catalyst is too high or if there is insufficient reducing agent to prevent oxidation to Cu(II), which can promote this pathway.
-
Protocol:
-
Use the minimum effective concentration of the copper catalyst (typically 1-5 mol%).
-
Ensure an adequate excess of sodium ascorbate (at least 2 equivalents relative to copper).[3]
-
Maintain a thoroughly deoxygenated reaction environment.
-
-
-
Oxetane Ring Opening: While the oxetane ring is generally stable under neutral to basic conditions typical for CuAAC, it can be susceptible to ring-opening under acidic conditions.[12][13]
-
Protocol: Avoid acidic workup conditions. If purification by chromatography is necessary, consider using a neutral or slightly basic mobile phase. The stability of the oxetane ring is generally good within a pH range of 4 to 12.[6]
-
Insight: The presence of a Lewis acid or strong Brønsted acid can catalyze the opening of the strained four-membered ring. While the Cu(I) catalyst is a soft Lewis acid, it generally does not promote this side reaction under standard CuAAC conditions.
-
-
Modification of Sensitive Functional Groups: If your azide-containing molecule has sensitive functional groups (e.g., certain amino acid residues in bioconjugation), byproducts from ascorbate oxidation can sometimes cause issues.[14]
Table 1: Troubleshooting Side Reactions
| Side Product | Likely Cause | Recommended Solution |
| Glaser Homocoupling Product | Catalyst oxidation (Cu(I) → Cu(II)); Insufficient reducing agent | Decrease copper concentration; Increase sodium ascorbate concentration; Rigorously degas solvents.[3] |
| Oxetane Ring-Opened Product | Acidic conditions (reaction or workup) | Maintain neutral or basic pH; Avoid acidic workup procedures.[12] |
| Substrate Degradation | Reactive oxygen species (ROS) from Cu/ascorbate | Use a chelating ligand like THPTA; Add aminoguanidine for sensitive substrates.[5][14] |
Frequently Asked Questions (FAQs)
Q1: How stable is this compound under typical laboratory conditions?
A1: this compound is a relatively stable terminal alkyne. The oxetane ring itself is kinetically stable under neutral and basic conditions, allowing for its incorporation early in a synthetic sequence.[15] However, it is sensitive to strong acids, which can promote ring-opening.[12] For long-term storage, it is advisable to keep it in a cool, dark place.
Q2: What are the main advantages of incorporating the this compound motif in drug discovery?
A2: The oxetane ring is considered a valuable "bioisostere" for commonly used groups like gem-dimethyl and carbonyl functionalities.[1][16] Its incorporation can lead to several beneficial changes in molecular properties:
-
Improved Solubility: The polarity of the ether oxygen in the oxetane ring often enhances aqueous solubility, a key parameter for drug candidates.[1][2][17]
-
Metabolic Stability: The oxetane moiety can block sites of metabolic oxidation, potentially improving a compound's pharmacokinetic profile.[2][17]
-
Three-Dimensionality: The non-planar, sp³-rich structure of the oxetane ring increases the three-dimensionality of a molecule, which can lead to improved target selectivity and access to new chemical space.
-
Modulation of Basicity: When placed near an amine, the oxetane's electron-withdrawing nature can lower the pKa of the amine, which can be advantageous for optimizing drug properties.[2][15]
Q3: Can I use a different catalyst system, like ruthenium, for click reactions with this compound?
A3: Yes, other catalyst systems can be used for azide-alkyne cycloadditions. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a notable alternative.[6] The key difference is the regioselectivity:
-
CuAAC (Copper-catalyzed) reactions exclusively yield the 1,4-disubstituted 1,2,3-triazole.[6]
-
RuAAC (Ruthenium-catalyzed) reactions typically yield the 1,5-disubstituted 1,2,3-triazole.[6][18]
The choice of catalyst depends on the desired regioisomer of the triazole product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Click Chemistry [organic-chemistry.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Solvent effect on copper-catalyzed azide-alkyne cycloaddition (CuAAC): synthesis of novel triazolyl substituted quinolines as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 16. researchgate.net [researchgate.net]
- 17. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 18. dergipark.org.tr [dergipark.org.tr]
Technical Support Center: Improving the Yield of 3-Ethynyloxetane Synthesis
Welcome to the technical support center for the synthesis of 3-Ethynyloxetane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the preparation of this valuable building block. As a versatile precursor in pharmaceutical and materials science, achieving a high-yield, reproducible synthesis of this compound is paramount. This document provides in-depth, field-proven insights, detailed protocols, and troubleshooting workflows to address the specific challenges of this synthesis.
Section 1: Understanding the Core Synthesis Pathways
The most prevalent and reliable method for synthesizing this compound is through a palladium and copper co-catalyzed cross-coupling reaction, specifically the Sonogashira coupling.[1] This reaction joins a terminal alkyne with an sp²-hybridized carbon, in this case, the C3 position of an oxetane ring bearing a suitable leaving group, such as a bromide.
The general reaction involves coupling 3-bromooxetane with a protected or gaseous acetylene source in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base.[2][3] Understanding the catalytic cycle is crucial for troubleshooting, as issues at any stage—oxidative addition, transmetalation, or reductive elimination—can lead to low yields or side product formation.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My yield of this compound is consistently low (<40%). What are the primary factors I should investigate?
A1: Low yields are a frequent challenge and can typically be traced back to one of four key areas: starting materials, reaction atmosphere, catalyst system, or temperature control.
-
Starting Material Integrity:
-
3-Bromooxetane Quality: The stability of 3-bromooxetane can be a concern. Ensure it is pure and stored correctly, typically at low temperatures (−20°C) as recommended by suppliers. Impurities or degradation products can interfere with the catalyst.
-
Solvent and Base Anhydrousness: The Sonogashira coupling is highly sensitive to moisture.[2] Ensure all solvents (e.g., THF, DMF) and the amine base (e.g., triethylamine, diisopropylamine) are rigorously dried. Water can deactivate the catalyst and hydrolyze intermediates.[4]
-
Alkyne Source: If using a gaseous alkyne like acetylene, ensure proper delivery and saturation in the reaction mixture. If using a protected alkyne like trimethylsilylacetylene (TMSA), ensure the deprotection step (if required) is efficient.
-
-
Reaction Atmosphere (Oxygen Sensitivity):
-
The primary side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which is promoted by oxygen.[3]
-
Solution: The reaction mixture must be thoroughly deoxygenated. This is best achieved by several "freeze-pump-thaw" cycles or by sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes prior to adding the catalyst.[5] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Catalyst System Inefficiency:
-
Palladium Source: Ensure the palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is active. Older catalysts may have reduced activity.[6]
-
Copper(I) Co-catalyst: The Cu(I) source (typically CuI) is critical for the formation of the copper acetylide intermediate.[5] Use freshly purchased, high-purity CuI.
-
Ligand Choice: The phosphine ligands on the palladium catalyst are crucial. For challenging couplings, using more electron-rich and bulky ligands can sometimes improve efficiency.[6]
-
-
Temperature Control:
-
While many Sonogashira reactions are run at room temperature, gentle heating (e.g., 40-60°C) can sometimes be required to drive the reaction to completion. However, excessive heat can lead to catalyst decomposition and side product formation, including potential oxetane ring-opening.[7][8] Monitor the reaction by TLC or GC-MS to find the optimal temperature.
-
Q2: I'm observing a significant amount of a non-polar byproduct that I suspect is the homocoupled alkyne. How can I suppress this?
A2: This is a classic Sonogashira problem. As mentioned above, the primary cause is oxygen.
-
Rigorous Degassing: This cannot be overstated. Ensure your inert gas technique is flawless.
-
Copper-Free Conditions: While classic Sonogashira uses a copper co-catalyst, its presence can accelerate the undesirable homocoupling. Several copper-free Sonogashira protocols have been developed.[6] These often require a different palladium catalyst/ligand system and may need higher temperatures, but can completely eliminate the homocoupling issue.
-
Amine Base: The choice of amine base can influence the rate of homocoupling. Using a bulkier amine like diisopropylethylamine (DIPEA) can sometimes mitigate this side reaction.
Q3: The reaction seems to stall and never reaches full conversion, even after extended reaction times. What adjustments can I make?
A3: Stalled reactions usually point to catalyst deactivation or insufficient reactivity of the starting materials.
-
Catalyst Deactivation: The active Pd(0) species can be sensitive. If the reaction stalls, sometimes a second charge of the palladium catalyst can restart it.
-
Base Strength & Stoichiometry: The amine base is not just a proton scavenger; it is integral to the catalytic cycle.[3] Ensure at least 2 equivalents of the base are used. If using a weaker base, consider switching to a stronger one like DBU, but be mindful of potential side reactions.
-
Solvent Effects: The polarity of the solvent can impact the solubility of the reagents and the stability of the catalytic species.[7] If the reaction is stalling in a less polar solvent like THF, switching to a more polar aprotic solvent such as DMF or NMP might improve the outcome.
Q4: I am concerned about the stability of the oxetane ring under the reaction conditions. What precautions should I take?
A4: The oxetane ring is strained, but it is generally stable under the neutral to slightly basic conditions of a standard Sonogashira reaction. However, certain conditions can promote ring-opening.
-
Avoid Acidity: Ensure no acidic impurities are present in your starting materials or solvents. The oxetane ring is susceptible to acid-catalyzed ring-opening.
-
Control Temperature: While recent studies have shown that 3,3-disubstituted oxetanes exhibit enhanced stability, thermal stress should still be minimized.[9] Avoid unnecessarily high temperatures.
-
Work-up Conditions: During the aqueous work-up, avoid strong acids. A gentle wash with saturated ammonium chloride solution or water is usually sufficient.
Section 3: Optimization Parameters for this compound Synthesis
The table below summarizes key parameters that can be varied to optimize the reaction yield, based on literature precedent for Sonogashira couplings.[1][5][6][7]
| Parameter | Option 1 | Option 2 | Option 3 | Expected Outcome & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ | PdCl₂(PPh₃)₂ | Pd₂(dba)₃ | Pd(PPh₃)₄ is often used directly. PdCl₂(PPh₃)₂ is more air-stable but requires in-situ reduction. Pd₂(dba)₃ is often used with additional phosphine ligands. |
| Copper Co-catalyst | CuI | CuBr | None (Copper-Free) | CuI is the most common and effective. Copper-free protocols eliminate homocoupling but may require different ligands/conditions. |
| Base | Triethylamine (TEA) | Diisopropylamine (DIPA) | K₂CO₃ / Cs₂CO₃ | TEA and DIPA are common and effective. Inorganic bases are used in some protocols and can be advantageous in certain solvent systems.[5] |
| Solvent | THF | DMF | Acetonitrile | THF is a good starting point. DMF is more polar and can increase reaction rates but is harder to remove. Acetonitrile is also a viable option.[7] |
| Temperature | Room Temp (20-25°C) | Moderate Heat (40-60°C) | Elevated Heat (80°C+) | Start at room temperature. Gentle heating often improves yield. Higher temperatures risk catalyst decomposition and side reactions. |
Section 4: Detailed Experimental Protocol
This protocol provides a robust starting point for the synthesis of this compound via a Sonogashira coupling with Trimethylsilylacetylene (TMSA), followed by deprotection.
Step 1: Coupling Reaction
-
To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromooxetane (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate the flask and backfill with dry Argon. Repeat this process three times.
-
Add anhydrous, degassed THF (to make a ~0.2 M solution) and anhydrous, degassed triethylamine (2.5 eq) via syringe.
-
To the stirring suspension, add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS until the 3-bromooxetane is consumed.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Step 2: Deprotection
-
Dissolve the crude TMS-protected product in methanol.
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Add water and extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure (Note: this compound is volatile).
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.
-
The product is a low-boiling liquid, so care must be taken during solvent removal.
Section 5: Purification & Stability FAQ
Q1: What is the most effective method to purify this compound? A1: Flash column chromatography on silica gel is the standard and most effective method.[10] Due to the product's volatility, distillation can be challenging and may lead to yield loss. When concentrating post-chromatography fractions, use a rotary evaporator with a carefully controlled vacuum and a cool water bath to minimize evaporation of the product.
Q2: How should I store this compound to prevent degradation? A2: this compound should be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) at low temperatures (≤ 4°C).[11] The terminal alkyne can be sensitive to air and light over long periods. For long-term storage, keeping it in a freezer at -20°C is recommended.
Section 6: Visual Troubleshooting Workflow
This decision tree provides a logical workflow for diagnosing and solving common synthesis problems.
References
- 1. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. benchchem.com [benchchem.com]
- 5. arodes.hes-so.ch [arodes.hes-so.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. eurannallergyimm.com [eurannallergyimm.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification Procedures for Synthetic Dyes | RTI [rti.org]
- 11. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
3-Ethynyloxetane side reactions and byproduct analysis
Welcome to the technical support center for 3-Ethynyloxetane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the use of this versatile reagent. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Part 1: Troubleshooting Guide - Navigating Side Reactions and Byproducts
This section addresses specific issues that you may encounter during reactions involving this compound, focusing on the identification and mitigation of side reactions and byproducts.
Question 1: My click reaction with this compound is sluggish or incomplete. What are the possible causes and solutions?
Incomplete conversion in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions is a frequent challenge. Several factors related to the this compound reagent, as well as the reaction conditions, can contribute to this issue.
Possible Causes and Recommended Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Impurity of this compound | The presence of impurities, such as residual starting materials from its synthesis or oligomerization products, can inhibit the copper catalyst or compete with the desired reaction. | Assess the purity of your this compound stock using qNMR or GC-MS. If impurities are detected, purify the reagent by distillation or chromatography. |
| Catalyst Inactivation | The copper(I) catalyst is susceptible to oxidation to copper(II), which is inactive in the catalytic cycle. | Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared solutions of the copper catalyst and a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state.[1][2] |
| Ligand Issues | The choice and quality of the ligand used to stabilize the copper(I) catalyst are crucial for reaction efficiency. | Tris(benzyltriazolylmethyl)amine (TBTA) or other triazole-based ligands are commonly used. Ensure the ligand is pure and used in the correct stoichiometric ratio to the copper catalyst. |
| Solvent Effects | The solvent can significantly impact the reaction rate. | While a variety of solvents can be used, aqueous mixtures (e.g., t-BuOH/water, DMSO/water) often accelerate the reaction.[2] |
Experimental Protocol: Purity Assessment of this compound by quantitative Nuclear Magnetic Resonance (qNMR)
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube.
-
Solvent: Add a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.
-
Acquisition: Acquire a ¹H NMR spectrum with a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration.
-
Analysis: Integrate the signals corresponding to the ethynyl proton of this compound and a well-resolved signal from the internal standard. The purity can be calculated based on the ratio of these integrals and the known weights of the sample and standard.[3]
Question 2: I am observing unexpected peaks in my LC-MS/GC-MS analysis after a reaction with this compound. What are the likely byproducts?
The appearance of unexpected peaks often points to the formation of side products. The unique structure of this compound, containing both a strained oxetane ring and a terminal alkyne, predisposes it to specific side reactions.
Common Byproducts and Their Formation Mechanisms:
-
Oxetane Ring-Opening Products: The strained four-membered oxetane ring is susceptible to nucleophilic attack, especially under acidic or basic conditions. This can lead to the formation of diol-containing byproducts.
-
Alkyne Homocoupling (Glaser Coupling): In the presence of copper catalysts and oxygen, terminal alkynes can undergo oxidative homocoupling to form diynes. This is a common side reaction in CuAAC if the reaction is not properly deoxygenated.
-
Oligomerization/Polymerization: The high reactivity of the ethynyl group can lead to the formation of oligomers or polymers, particularly at elevated temperatures or in the presence of certain catalysts.
Workflow for Byproduct Identification:
Caption: Workflow for the systematic identification of unknown byproducts.
Part 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the handling, stability, and analysis of this compound.
Handling and Storage
Q: What are the recommended storage conditions for this compound? A: this compound should be stored in a cool, dry place, away from heat and direct sunlight. For long-term storage, it is recommended to keep it in a freezer at or below -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation and oligomerization.[4]
Q: Is this compound stable in solution? A: The stability of this compound in solution depends on the solvent and storage conditions. In aprotic solvents, it is generally stable for short periods if stored properly. However, in protic or aqueous solvents, especially at non-neutral pH, the oxetane ring may be susceptible to hydrolysis over time. It is always recommended to use freshly prepared solutions for reactions.
Reaction Conditions
Q: Can I perform click chemistry with this compound without a copper catalyst? A: Yes, strain-promoted azide-alkyne cycloaddition (SPAAC) is a copper-free alternative.[5] However, this requires the use of a strained cyclooctyne instead of a terminal alkyne like this compound. If you wish to use this compound, a copper or ruthenium catalyst is typically required for efficient cycloaddition.
Q: Are there any known incompatibilities of this compound with common reagents? A: Strong acids and bases should be avoided as they can promote the ring-opening of the oxetane. Additionally, strong nucleophiles can also react with the oxetane ring. Care should be taken when using reagents that are known to react with either alkynes or strained ethers.
Byproduct Analysis and Purification
Q: What analytical techniques are best suited for analyzing the purity of this compound and its reaction mixtures? A: A combination of techniques is often most effective:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and byproducts.[6]
-
High-Performance Liquid Chromatography (HPLC) with UV and MS detection: A versatile technique for analyzing a wide range of compounds, including starting materials, products, and non-volatile byproducts.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity.[3]
Q: How can I remove oligomeric byproducts from my reaction mixture? A: Purification strategies will depend on the specific properties of your desired product and the byproducts.
-
Column Chromatography: Often effective for separating the desired product from both more polar (ring-opened) and less polar (oligomeric) byproducts.
-
Preparative HPLC: Can provide higher resolution for difficult separations.
-
Distillation: If the desired product is volatile and thermally stable, distillation can be an effective method for removing non-volatile oligomers.
Workflow for Purification Strategy Selection:
Caption: Decision tree for selecting an appropriate purification method.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1290541-38-6|this compound|BLD Pharm [bldpharm.com]
- 5. トピックス(クリックケミストリー) | 東京化成工業株式会社 [tcichemicals.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection and Optimization for 3-Ethynyloxetane Click Chemistry
Welcome to the technical support center for 3-Ethynyloxetane click chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful conjugation of this compound via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The unique properties of the oxetane ring—a valuable moiety in medicinal chemistry for its ability to improve physicochemical properties—necessitate careful consideration of reaction conditions to ensure its integrity.[1][2] This resource provides field-proven insights and self-validating protocols to navigate the specific challenges of this reaction.
Part 1: Understanding the Core Challenge: Oxetane Ring Stability
The primary challenge in the click chemistry of this compound is preserving the strained four-membered ether ring. While the CuAAC reaction is known for its broad functional group tolerance and mild reaction conditions, typically proceeding well in a pH range of 4 to 12, the oxetane moiety is susceptible to ring-opening under acidic conditions.[3][4] Therefore, catalyst selection and reaction optimization must be approached with the primary goal of maintaining a neutral or slightly basic pH and avoiding conditions that could promote Lewis acid-catalyzed side reactions.
Part 2: Catalyst System Selection for this compound
The choice of the copper catalyst and, equally important, the stabilizing ligand is paramount for a successful reaction. The most common and convenient method for generating the active Cu(I) catalyst is the in situ reduction of a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate.[5][6]
Recommended Catalyst Systems
| Catalyst Component | Recommended Choice | Rationale & Key Considerations |
| Copper Source | Copper(II) Sulfate (CuSO₄) | Readily available, highly soluble in aqueous and polar organic solvents, and reliably reduced to Cu(I) by sodium ascorbate. |
| Reducing Agent | Sodium Ascorbate | The reductant of choice for its effectiveness and convenience.[7] A freshly prepared solution is crucial for optimal performance. |
| Ligand | THPTA or TBTA | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended for reactions in aqueous or partially aqueous media due to its excellent water solubility. It stabilizes the Cu(I) oxidation state, accelerates the reaction, and can mitigate the formation of reactive oxygen species.[3][5][8] TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is suitable for reactions in organic solvents.[5] |
Experimental Workflow: Catalyst Preparation
Caption: Workflow for preparing the copper-ligand complex.
Part 3: Reaction Optimization and Standard Protocol
Optimization is key to achieving high yields while preserving the oxetane ring. The following protocol is a robust starting point.
Standard Protocol for this compound Click Chemistry
-
Reaction Setup : In a suitable reaction vessel, dissolve the azide starting material and this compound (typically a 1:1 to 1:1.2 molar ratio) in the chosen solvent system (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH).
-
Catalyst Addition : Add the pre-mixed CuSO₄/ligand solution to the reaction mixture. The final copper concentration should typically be in the range of 50-100 µM for bioconjugation or 1-5 mol% for small molecule synthesis.[7]
-
Initiation : Add a freshly prepared solution of sodium ascorbate to initiate the reaction. A 3- to 10-fold excess of ascorbate relative to copper is recommended.[8]
-
Reaction Conditions : Stir the reaction at room temperature. Protect from light if using fluorescently tagged molecules. Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[3]
-
Work-up and Purification : Upon completion, the reaction can be quenched by exposure to air or by adding a copper chelator like EDTA. The copper catalyst can be removed by washing with an EDTA solution or by using copper-scavenging resins.[3] The product can then be purified by standard chromatographic techniques.
Part 4: Troubleshooting Guide
This section addresses specific issues that may arise during the click chemistry of this compound in a question-and-answer format.
Low or No Product Yield
Q1: I am not seeing any product formation, or the yield is very low. What are the most common causes?
A1: Low or no yield in CuAAC reactions is a common issue with several potential causes. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no product yield.
-
Reagent Quality : Ensure the purity of your this compound and azide. Always use a freshly prepared solution of sodium ascorbate, as it can degrade over time, leading to incomplete reduction of Cu(II) to the active Cu(I) state.
-
Catalyst Oxidation : The Cu(I) catalyst is sensitive to oxygen.[5][6] While ligands provide some protection, deoxygenating your solvents by bubbling with nitrogen or argon before starting the reaction can significantly improve yields.[8]
-
Substrate Inhibition : If your azide-containing molecule has other functional groups, such as thiols or other strong chelating agents, they may sequester the copper catalyst.[3] In such cases, increasing the catalyst and ligand concentration can help. Adding a sacrificial metal like Zn(II) may also be beneficial.[3]
Q2: I suspect my reaction is not working due to catalyst issues. How can I test my catalyst system?
A2: A simple way to test your catalyst system is to run a control reaction with a model alkyne, such as propargyl alcohol, and a model azide.[3] If this reaction proceeds as expected, the issue likely lies with your specific substrates.
Presence of Side Products and Impurities
Q3: I am observing significant side product formation. Could the oxetane ring be opening?
A3: While the oxetane ring is generally stable under standard CuAAC conditions, its opening is a possibility if the reaction environment becomes acidic.
-
pH Control : The oxidation of sodium ascorbate can lead to the formation of acidic byproducts. Ensure your reaction is adequately buffered, especially if it is running for an extended period. Buffers such as phosphate or HEPES at a pH of around 7.0 are recommended.[7][9] Avoid Tris buffers, as they can inhibit the copper catalyst.[3][7]
-
Alkyne Homocoupling : The formation of a diyne byproduct (Glaser coupling) is a sign of excessive Cu(II) in the reaction, which can happen if the sodium ascorbate is depleted or if the reaction is exposed to too much oxygen.[3] Ensure you are using a sufficient excess of the reducing agent and consider deoxygenating your solvents.
Q4: I am having difficulty purifying my product and removing the copper catalyst.
A4: Residual copper can be problematic for downstream applications.
-
Copper Removal : After the reaction, wash the crude product with a solution of a chelating agent like EDTA. For larger molecules, dialysis against an EDTA-containing buffer is effective.[3] Copper-scavenging resins can also be used, but be aware that they may also bind to your product if it has chelating functionalities.[3]
Part 5: Alternative Strategy: Copper-Free Click Chemistry
Q5: I have tried optimizing the CuAAC reaction, but I am still facing issues with side products or low yields. Is there an alternative?
A5: Yes, if copper catalysis is problematic for your specific substrate, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is an excellent copper-free alternative.[10]
-
Principle : SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) instead of a terminal alkyne. The ring strain provides the energy to drive the cycloaddition with an azide without the need for a catalyst.[2]
-
Advantages : The main advantage is the elimination of the copper catalyst, which removes concerns about cytotoxicity in biological applications and potential side reactions with sensitive functional groups like the oxetane ring.
-
Considerations : This approach requires the synthesis of a 3-azidooxetane and a cyclooctyne-functionalized reaction partner, which may involve additional synthetic steps.
Part 6: Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for the click chemistry of this compound? A: The choice of solvent depends on the solubility of your substrates. A mixture of water with a co-solvent like DMSO, t-BuOH, or DMF is often effective.[11] For biological applications, aqueous buffers are preferred.
Q: Can I use a Cu(I) salt directly instead of generating it in situ? A: Yes, Cu(I) salts like CuI or CuBr can be used.[6] However, they are less stable and more prone to oxidation than the in situ generated catalyst. If using a Cu(I) salt, it is crucial to work under an inert atmosphere. The use of CuI is generally not recommended when maximal reaction rates are desired, as iodide can interfere with the catalytic cycle.[3]
Q: How much ligand should I use? A: A ligand-to-copper ratio of 1:1 to 5:1 is typically recommended. For sensitive substrates or in biological systems, using at least five equivalents of ligand (like THPTA) relative to copper can help protect the molecules from oxidative damage.[7][8]
Q: My reaction is very slow. What can I do? A: Assuming your reagents are pure and the catalyst is active, slow reaction rates can be due to sterically hindered substrates. In such cases, you may need to increase the reaction time or gently warm the reaction (e.g., to 30-40 °C). However, be cautious with heating, as it could potentially affect the stability of the oxetane ring over long periods. Increasing the concentration of the catalyst and ligand can also accelerate the reaction.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. broadpharm.com [broadpharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Strain-promoted “click” chemistry for terminal labeling of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
purification strategies for 3-Ethynyloxetane reaction products
An Application Scientist's Guide to Purifying 3-Ethynyloxetane Reaction Products
Welcome to the Technical Support Center for this compound Chemistry. This guide is designed for researchers, medicinal chemists, and materials scientists who are leveraging the unique properties of the this compound scaffold in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the reasoning and troubleshooting insights needed to navigate the purification of your novel compounds effectively. The inherent reactivity of the ethynyl group, combined with the strained nature of the oxetane ring, presents unique challenges that require careful consideration.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and purification of this compound derivatives.
Q1: How stable is the oxetane ring to common purification techniques?
The stability of the four-membered oxetane ring is a critical factor during purification. While it is more stable than an epoxide, it is susceptible to ring-opening under certain conditions, primarily strong acidic environments or high temperatures.[1][2] Generally, the oxetane core is tolerant of a wide range of common reaction and purification conditions used by medicinal chemists.[3]
Table 1: Stability of the 3-Substituted Oxetane Ring under Common Laboratory Conditions
| Condition | Stability | Comments & Recommendations |
|---|---|---|
| Strong Acids (e.g., HCl, TFA) | Low | Prone to rapid, uncontrolled polymerization or ring-opening.[3] Avoid direct exposure. If acidic conditions are necessary for deprotection, use with caution at low temperatures and for short durations. |
| Mild Acids (e.g., sat. NH₄Cl, NaHSO₄) | Moderate to High | Generally well-tolerated during aqueous workups. |
| Strong Bases (e.g., NaOH, KOH, KOtBu) | High | The oxetane ring is robust under basic conditions.[3] |
| Standard Chromatography (Silica Gel) | Moderate | Standard silica gel can be slightly acidic. If ring-opening or degradation on the column is observed, consider neutralizing the silica with a triethylamine/hexane mixture or using alternative stationary phases like alumina or C18 reversed-phase silica. |
| Elevated Temperatures (> 60-80 °C) | Moderate | Prolonged heating can lead to decomposition or rearrangement.[1][3] It is advisable to concentrate solutions in vacuo at temperatures below 40 °C. |
| Hydrogenation (e.g., H₂, Pd/C) | High | The oxetane ring is stable to catalytic hydrogenation conditions used for reducing other functional groups.[3] |
| Common Oxidants (e.g., m-CPBA) | High | The oxetane ether is generally stable to oxidation.[4] |
Q2: What are the primary challenges when purifying products from reactions involving the ethynyl group?
The terminal alkyne of this compound is the reactive handle for many powerful transformations, such as click chemistry and metal-catalyzed cross-couplings.[5][6] The main purification challenges stem from removing catalysts and byproducts associated with these reactions without compromising the oxetane ring.
-
Metal Catalyst Removal: Copper (from CuAAC) and Palladium/Copper (from Sonogashira coupling) are common contaminants that can be difficult to remove and may interfere with downstream applications.
-
Byproduct Formation: Homocoupling of the alkyne (Glaser coupling) is a common side reaction in both CuAAC and Sonogashira reactions, leading to dimeric impurities.
-
Product Polarity: The incorporation of the polar oxetane motif can significantly alter the solubility and chromatographic behavior of the target molecule, requiring adjustments to standard protocols.[7][8]
Part 2: Troubleshooting Guides by Reaction Type
This section provides specific advice for purifying products from the most common reactions of this compound.
Guide 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or "Click") Reactions
The CuAAC reaction is a highly efficient method for forming 1,2,3-triazoles.[9] However, residual copper can be problematic.
dot
Caption: Workflow for purifying CuAAC reaction products.
Table 2: Troubleshooting Guide for CuAAC Reaction Purification
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| Blue/Green tint in organic layer after workup | Residual copper salts. | Perform additional washes with a chelating solution like saturated aqueous ammonium chloride (NH₄Cl), a 1-5% solution of ethylenediaminetetraacetic acid (EDTA) disodium salt, or dilute ammonium hydroxide.[10] |
| Product streaks on silica gel TLC plate | Copper coordination to the product (often the triazole). | Pre-treat the crude material by dissolving it in an organic solvent and stirring with a copper-chelating resin or activated carbon before filtration and concentration. Alternatively, add 1% triethylamine to the chromatography eluent. |
| An apolar byproduct is observed by TLC/NMR | Homocoupling of this compound (Glaser coupling). | This byproduct is typically less polar than the desired triazole product and can usually be separated by standard silica gel chromatography. |
| Product appears to decompose on the silica column | Acidity of silica gel causing oxetane ring-opening. | Neutralize the silica gel by preparing the column slurry with a solvent system containing 0.5-1% triethylamine. Alternatively, use a different stationary phase like neutral alumina. |
Guide 2: Sonogashira Cross-Coupling Reactions
The Sonogashira reaction couples the terminal alkyne with aryl or vinyl halides, catalyzed by palladium and copper complexes.[6][11] Purification involves removing both metal catalysts and phosphine ligand byproducts.
Q: My product is contaminated with palladium catalyst and what looks like triphenylphosphine oxide. How can I remove these?
A: This is a classic challenge in cross-coupling chemistry.[12]
-
Initial Filtration: After the reaction is complete, cool the mixture and dilute it with a nonpolar solvent like hexanes or toluene. This will often precipitate the palladium catalyst. Filter the mixture through a pad of Celite® or silica gel, washing thoroughly with your dilution solvent.
-
Aqueous Workup: Proceed with a standard aqueous workup. The phosphine oxides are often poorly soluble in nonpolar organic solvents and can sometimes be removed by trituration or precipitation from a solvent like diethyl ether or hexanes.
-
Chromatography: Flash column chromatography is typically required for final purification. Phosphine oxides can be tenacious, but a well-chosen solvent gradient (e.g., hexanes/ethyl acetate) can provide good separation.
Guide 3: Cationic Ring-Opening Polymerization (CROP)
Photoinitiated cationic polymerization of oxetane-containing monomers is a method for creating functional polyethers.[13] Purification focuses on removing unreacted monomer and catalyst residues from the polymer.
Q: How do I purify the poly(this compound) I synthesized?
A: For polymers, the most effective purification method is precipitation.[14]
-
Dissolve the Crude Polymer: Dissolve the crude reaction mixture in a minimal amount of a good solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetone).
-
Precipitate the Polymer: Add the polymer solution dropwise into a large volume of a vigorously stirring non-solvent. The non-solvent should be a liquid in which your polymer is insoluble but your impurities (monomer, initiator) are soluble. Common non-solvents for polyethers include cold methanol, diethyl ether, or hexanes.
-
Isolate the Polymer: The pure polymer should precipitate out of the solution. Collect the solid by filtration or decantation.
-
Repeat if Necessary: For high purity, this dissolution-precipitation cycle can be repeated 2-3 times.[14]
-
Drying: Dry the purified polymer under high vacuum to remove all traces of solvent.
Part 3: Key Experimental Protocols
These are generalized protocols. Always adapt them based on the specific properties of your compound.
Protocol 1: General Aqueous Workup for Metal Removal
This protocol is suitable for CuAAC or Sonogashira reactions where the product is soluble in a water-immiscible organic solvent.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
For Copper Removal: Wash the organic layer twice with an equal volume of saturated aqueous NH₄Cl.
-
For General Purification: Wash the organic layer sequentially with 1) water and 2) saturated aqueous NaCl (brine).
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate in vacuo at T < 40 °C.
Protocol 2: Flash Column Chromatography on Neutralized Silica
Use this protocol when you suspect product degradation on standard silica gel.
-
Prepare a slurry of silica gel in your starting eluent (e.g., 99% hexanes / 1% triethylamine).
-
Pour the slurry into your column and pack it using pressure, ensuring the eluent containing triethylamine is used.
-
Equilibrate the column by flushing with 2-3 column volumes of the starting eluent.
-
Adsorb your crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal amount of the starting eluent ("wet loading").
-
Apply the sample to the top of the column.
-
Elute the column with a solvent gradient (e.g., increasing percentage of ethyl acetate in hexanes), ensuring that 1% triethylamine is maintained in the mobile phase throughout the run.
-
Collect fractions and analyze them by TLC to isolate the pure product.
dot
Caption: Workflow for chromatography on neutralized silica.
References
- 1. Evaluation of paclitaxel rearrangement involving opening of the oxetane ring and migration of acetyl and benzoyl groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Click Chemistry [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 8. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 點擊化學試劑概述 [sigmaaldrich.com]
- 10. Exploiting azide-alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating Steric Hindrance in 3-Ethynyloxetane Conjugations
Welcome to the technical support center for 3-Ethynyloxetane conjugations. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique properties of the oxetane motif in their molecular designs. The this compound moiety, while offering significant advantages in terms of metabolic stability and polarity, can present challenges in conjugation reactions due to steric hindrance around the alkyne.[1][2] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome these hurdles and achieve successful conjugations.
Introduction: The Challenge of Steric Hindrance with this compound
The oxetane ring, a four-membered cyclic ether, is an increasingly popular isosteric replacement for gem-dimethyl and carbonyl groups in medicinal chemistry.[2] Its incorporation can favorably modulate physicochemical properties such as solubility and metabolic stability. When functionalized with an ethynyl group at the 3-position, it becomes a valuable building block for "click" chemistry, a suite of powerful reactions for molecular assembly.[3][4]
However, the proximity of the puckered oxetane ring to the alkyne can create steric congestion, hindering the approach of the azide reactant and the catalyst complex in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This can lead to sluggish reaction rates, low yields, and incomplete conversions. This guide will walk you through strategies to mitigate these effects and achieve efficient conjugation.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction with this compound is giving low to no yield. What are the most likely causes?
Low or no yield in a CuAAC reaction with a sterically hindered alkyne like this compound is a common issue. The primary culprits are often related to catalyst inactivation or suboptimal reaction conditions that fail to overcome the steric barrier.
-
Catalyst Inactivation: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[5]
-
Insufficient Catalytic Activity: The steric bulk of the this compound may require a more active catalyst system than standard conditions provide.
-
Poor Substrate Solubility: If either your this compound derivative or your azide partner has poor solubility in the reaction solvent, this will dramatically lower the effective concentration and impede the reaction.
-
Inhibitory Buffer Components: Certain buffer components, such as Tris, can chelate the copper catalyst and inhibit the reaction.[6]
Q2: How can I choose the right copper ligand to improve my this compound conjugation?
The choice of ligand is critical for stabilizing the Cu(I) catalyst and accelerating the reaction. For sterically demanding substrates, a well-chosen ligand can make the difference between a failed reaction and a high-yielding success.
Tris(triazolylmethyl)amine-based ligands are highly effective. Here's a comparison of two common options:
| Ligand | Key Characteristics | Recommended Use Case for this compound |
| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Hydrophobic, requires organic co-solvents (e.g., DMSO, THF).[7] | Suitable for reactions where both substrates are soluble in organic/aqueous mixtures. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Water-soluble, ideal for bioconjugations in aqueous buffers.[5][8] | The preferred choice for conjugating this compound to sensitive biomolecules like proteins or peptides in aqueous media. |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Promotes high reaction efficiency, sometimes allowing for lower copper concentrations.[9] | A good alternative to THPTA, particularly if you suspect copper toxicity to your substrate is an issue. |
In general, for sterically hindered alkynes, ligands that are more strongly accelerating, such as those based on benzimidazole or "hybrid" heterocycles, may offer an advantage.[10]
Q3: What are the optimal reaction conditions (solvent, temperature, concentration) for conjugating this compound?
Optimizing reaction conditions is key to overcoming the higher activation energy associated with sterically hindered cycloadditions.
-
Solvent: A solvent system that fully dissolves both reactants is essential. For organic-soluble substrates, polar aprotic solvents like DMF or DMSO are often effective. For bioconjugations, aqueous buffers (e.g., phosphate buffer) with a small amount of an organic co-solvent (5-10% DMSO or DMF) can improve substrate solubility without denaturing proteins.[11]
-
Temperature: While many click reactions proceed at room temperature, increasing the temperature to 37-50°C can significantly accelerate the reaction rate for hindered substrates. However, be mindful of the thermal stability of your reactants, especially for sensitive biomolecules.
-
Concentration: Higher concentrations of reactants will lead to faster reaction rates. If solubility is an issue, consider using the minimum volume of solvent necessary to dissolve your substrates.
Q4: I'm concerned about copper toxicity with my sensitive biomolecule. Is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) a viable alternative for this compound?
Yes, SPAAC is an excellent metal-free alternative that avoids the potential toxicity of a copper catalyst.[12][13][14] However, this approach shifts the steric challenge from the alkyne to the azide partner. In SPAAC, the alkyne is activated by incorporating it into a strained ring system, most commonly a cyclooctyne. The this compound itself is not a strained alkyne.
To use SPAAC, you would need to react an azide-functionalized oxetane with a strained cyclooctyne (e.g., BCN, DBCO, DIBO). The reactivity in SPAAC is highly dependent on the steric environment of the azide.[15] If your oxetane-azide is sterically hindered, you may still face challenges with reaction kinetics.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Catalyst Inactivation: Oxidation of Cu(I) to Cu(II).2. Steric Hindrance: The oxetane ring is blocking access to the alkyne.3. Poor Substrate Solubility: Reactants are not fully dissolved.4. Degraded Reagents: The azide or alkyne starting material has decomposed. | 1a. Use a fresh solution of a reducing agent like sodium ascorbate.[5]1b. Employ a copper-stabilizing ligand such as THPTA or BTTAA at a 5:1 ligand-to-copper ratio.[7][8]2a. Increase the reaction temperature to 37-50°C.2b. Increase the concentration of the catalyst and ligand.3a. Add an organic co-solvent (e.g., DMSO, DMF) up to 10-20%.4a. Verify the purity of your starting materials via NMR or LC-MS. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction is proceeding slowly due to steric hindrance.2. Low Reactant Concentration: The reaction has slowed down as the reactants are consumed. | 1a. Allow the reaction to proceed for a longer period (e.g., 12-24 hours).2a. If possible, start with a higher initial concentration of reactants. |
| Formation of Side Products | 1. Oxidative Homocoupling of the Alkyne: This can occur if the Cu(I) catalyst is not well-stabilized. | 1a. Ensure a sufficient excess of sodium ascorbate is present.1b. Increase the ligand-to-copper ratio to better protect the catalyst. |
| Difficulty in Product Purification | 1. Unreacted Starting Materials: Due to an incomplete reaction.2. Copper Contamination: Residual copper can be difficult to remove. | 1a. Optimize the reaction conditions for full conversion.2a. Use a copper-chelating resin to remove residual copper after the reaction. |
Experimental Protocols
Protocol 1: Optimized CuAAC for this compound Conjugation
This protocol is designed to maximize the yield for a sterically hindered alkyne like this compound.
Materials:
-
This compound derivative (1 equivalent)
-
Azide-containing substrate (1.1 equivalents)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA ligand solution (e.g., 100 mM in water)[16]
-
Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared)[16]
-
Reaction solvent (e.g., PBS with 10% DMSO)
Procedure:
-
In a microcentrifuge tube, dissolve the this compound derivative and the azide-containing substrate in the reaction solvent.
-
Prepare the catalyst premix: In a separate tube, add the THPTA ligand solution (to a final concentration of 5 times the copper concentration) to the CuSO₄ solution. Vortex briefly.[8][17]
-
Add the catalyst premix to the solution containing the azide and alkyne. The final copper concentration should be between 50-250 µM.[6][17]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[17]
-
Incubate the reaction at 37°C for 4-12 hours, with gentle mixing.
-
Monitor the reaction progress by LC-MS or TLC.
-
Once complete, purify the product using an appropriate chromatographic method.
Caption: Workflow for Optimized CuAAC of this compound.
Visualization of Key Concepts
The Steric Challenge in CuAAC
The diagram below illustrates the steric clash that can occur during the transition state of a CuAAC reaction with this compound. The bulky oxetane ring can impede the optimal orientation of the azide and the copper catalyst for the cycloaddition to occur.
Caption: Steric hindrance in this compound conjugation.
By implementing the strategies outlined in this guide, researchers can effectively overcome the challenges associated with the steric bulk of the this compound moiety and successfully incorporate this valuable scaffold into a wide range of molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jcmarot.com [jcmarot.com]
- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 15. Chemoselectivity of Tertiary Azides in Strain-Promoted Alkyne-Azide Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
- 17. jenabioscience.com [jenabioscience.com]
Technical Support Center: Solvent Effects on the Rate of 3-Ethynyloxetane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-ethynyloxetane and its derivatives. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the profound impact of solvents on the reaction rates and outcomes of this versatile building block. The inherent ring strain and unique electronic features of the this compound moiety make its reactivity particularly sensitive to the surrounding solvent environment.[1][2][3] Understanding these solvent effects is paramount for reaction optimization, mechanistic elucidation, and the successful application of 3-ethynyloxetanes in medicinal chemistry and materials science.
I. Frequently Asked Questions (FAQs)
Q1: Why is my this compound reaction sluggish or not proceeding to completion?
A1: Several factors related to your choice of solvent could be contributing to slow reaction rates.
-
Inappropriate Polarity: The polarity of the solvent plays a crucial role in stabilizing reactants, transition states, and products.[4] For reactions involving polar intermediates or transition states, a polar solvent is generally preferred. Conversely, non-polar solvents may be more suitable for reactions with non-polar transition states.[5]
-
Solvent-Nucleophile/Electrophile Interactions: Protic solvents (e.g., alcohols, water) can form hydrogen bonds with nucleophiles, effectively "caging" them and reducing their reactivity in SN2-type reactions.[6][7] If your reaction involves a strong nucleophile, consider switching to a polar aprotic solvent (e.g., acetonitrile, DMSO, DMF) to enhance its nucleophilicity.[7][8]
-
Poor Solubility: Ensure that all your reactants are fully soluble in the chosen solvent at the reaction temperature. Poor solubility can lead to a heterogeneous reaction mixture and significantly reduce the effective concentration of reactants.
Q2: I'm observing significant side product formation, including what appears to be ring-opening of the oxetane. What's causing this and how can I prevent it?
A2: The oxetane ring is susceptible to ring-opening, particularly under acidic conditions or at elevated temperatures.[9][10][11] Your solvent choice can exacerbate this issue.
-
Protic Solvents and Acidity: Protic solvents can act as proton donors, especially in the presence of trace acidic impurities, catalyzing the ring-opening of the oxetane.[12] This is a common issue, and if you suspect it, consider using a polar aprotic solvent or adding a non-nucleophilic base to scavenge any acid.
-
Lewis Acidity of the Solvent: Some solvents, or impurities within them, can act as Lewis acids, coordinating to the oxygen of the oxetane ring and facilitating nucleophilic attack and subsequent ring-opening.[3][11] Ensure you are using high-purity, dry solvents.
-
Temperature Effects: Higher reaction temperatures can provide the activation energy needed for undesired ring-opening pathways. If possible, try running your reaction at a lower temperature, even if it requires a longer reaction time.
Q3: My reaction is giving a mixture of regioisomers. Can the solvent influence the regioselectivity?
A3: Yes, the solvent can have a significant impact on the regioselectivity of reactions involving this compound.
-
Stabilization of Intermediates: In reactions that proceed through charged intermediates, the ability of the solvent to stabilize one regioisomeric intermediate over another can direct the reaction pathway.[4] Highly polar solvents may favor the formation of the more stable carbocation or carbanion, leading to a different regioisomeric product compared to less polar solvents.[5]
-
Specific Solvation Effects: Specific interactions between the solvent and the reactants or transition states, such as hydrogen bonding, can influence the steric environment around the reactive sites, thereby directing the approach of the incoming reagent to a specific position.[13]
Q4: How do I choose the optimal solvent for my this compound reaction?
A4: The ideal solvent depends heavily on the specific reaction mechanism.
-
For SN2 Reactions: Polar aprotic solvents like acetone, DMSO, and DMF are generally preferred as they can dissolve ionic nucleophiles while not solvating the nucleophile as strongly as protic solvents, thus increasing its reactivity.[8]
-
For Reactions Proceeding Through Polar Intermediates (e.g., SN1-like): Polar protic solvents such as water, methanol, and ethanol are often favored because they can effectively stabilize the charged intermediates through hydrogen bonding and dipole-dipole interactions.[7][14]
-
For Radical Reactions: The choice of solvent is often less critical, but it's important to use a solvent that does not readily participate in side reactions with the radical intermediates.[15]
-
Initial Screening: It is often beneficial to perform a small-scale screen of several solvent classes (non-polar, polar aprotic, and polar protic) to empirically determine the best conditions for your specific transformation.
II. Troubleshooting Guides
Troubleshooting Scenario 1: Low Yield of the Desired Product
| Symptom | Potential Solvent-Related Cause | Recommended Action |
| Incomplete conversion of starting material | Insufficient Polarity: The solvent may not be polar enough to stabilize the transition state.[4] | Switch to a more polar solvent. For example, if you are using toluene, try switching to THF or acetonitrile. |
| Protic Solvent Inhibition: If using a strong nucleophile, a protic solvent may be deactivating it.[6] | Switch to a polar aprotic solvent like DMF or DMSO. | |
| Poor Reactant Solubility: One or more reactants may not be fully dissolved. | Choose a solvent in which all reactants have good solubility at the reaction temperature. Consider a co-solvent system if necessary. | |
| Formation of multiple products | Ring-Opening Side Reaction: Acidic conditions or high temperatures are promoting oxetane ring cleavage.[9][10] | Use a dry, aprotic solvent. Add a non-nucleophilic base (e.g., proton sponge) if trace acid is suspected. Lower the reaction temperature. |
| Lack of Regio- or Stereocontrol: The solvent is not adequately differentiating between competing reaction pathways. | Experiment with solvents of varying polarity and hydrogen-bonding ability to influence the relative energies of the transition states. |
Troubleshooting Scenario 2: Inconsistent Reaction Rates or Reproducibility Issues
| Symptom | Potential Solvent-Related Cause | Recommended Action |
| Reaction rate varies between batches | Solvent Purity and Water Content: Trace impurities (acid, base, water) can significantly affect the reaction rate. | Use high-purity, anhydrous solvents. Consider purifying the solvent before use. |
| Solvent Degradation: The solvent may be degrading over time or under the reaction conditions. | Use freshly opened or distilled solvents. Ensure the solvent is stable under your reaction conditions (e.g., to light, air). | |
| Reaction does not go to completion even after extended time | Equilibrium Limitations: The reverse reaction may be significant in the chosen solvent. | Change the solvent to one that preferentially solvates the products, thus shifting the equilibrium forward.[4] |
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Screening Solvent Effects on a Nucleophilic Addition to this compound
This protocol provides a framework for systematically evaluating the effect of different solvents on the rate of a hypothetical nucleophilic addition to the ethynyl group of a 3-substituted-3-ethynyloxetane.
Materials:
-
3-Substituted-3-ethynyloxetane
-
Nucleophile (e.g., a thiol, amine, or azide)
-
A selection of anhydrous solvents from different classes:
-
Non-polar: Toluene, Hexane
-
Polar Aprotic: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)
-
Polar Protic: Ethanol (EtOH), Methanol (MeOH)
-
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessels (e.g., sealed vials or a parallel synthesis reactor)
-
Stirring apparatus
-
Analytical instrumentation for monitoring reaction progress (e.g., GC-MS, LC-MS, or NMR)
Procedure:
-
Preparation: In an inert atmosphere glovebox or using Schlenk techniques, prepare stock solutions of the 3-substituted-3-ethynyloxetane and the nucleophile in a suitable, relatively non-volatile solvent (e.g., a high-boiling point alkane) if they are solids.
-
Reaction Setup: To a series of labeled reaction vials, add a magnetic stir bar.
-
Solvent Addition: To each vial, add an equal volume (e.g., 1 mL) of one of the selected anhydrous solvents.
-
Reactant Addition: Add a precise amount of the 3-substituted-3-ethynyloxetane (e.g., 0.1 mmol) to each vial, followed by the nucleophile (e.g., 0.12 mmol, 1.2 equivalents).
-
Reaction Initiation: Seal the vials, remove them from the inert atmosphere (if applicable), and place them in a temperature-controlled stirring block set to the desired reaction temperature.
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, 8, and 24 hours), take an aliquot from each reaction mixture. Quench the aliquot (e.g., with a suitable acidic or basic solution, or by dilution) and analyze by your chosen analytical method to determine the conversion to the product.
-
Data Analysis: Plot the percentage conversion versus time for each solvent. The initial slope of these plots will give a qualitative measure of the initial reaction rate in each solvent.
Diagram: Workflow for Solvent Screening
Caption: A typical workflow for screening various solvents to optimize reaction conditions.
IV. Mechanistic Insights and Solvent-Rate Correlations
The influence of a solvent on reaction rates can be understood through its differential solvation of the reactants and the transition state.[4]
Diagram: Solvent Effects on Transition State Energy
Caption: Stabilization of a polar transition state by a polar solvent lowers the activation energy (ΔG‡), increasing the reaction rate.
Quantitative Data Summary: Hypothetical Solvent Effects on a Model Reaction
The following table illustrates hypothetical relative rate constants for the reaction of this compound with a generic nucleophile in various solvents, categorized by their properties.
| Solvent | Dielectric Constant (ε) | Type | Relative Rate (k_rel) |
| Hexane | 1.9 | Non-polar | 1 |
| Toluene | 2.4 | Non-polar | 5 |
| Tetrahydrofuran (THF) | 7.6 | Polar Aprotic | 50 |
| Acetone | 21 | Polar Aprotic | 200 |
| N,N-Dimethylformamide (DMF) | 37 | Polar Aprotic | 1,000 |
| Dimethyl sulfoxide (DMSO) | 47 | Polar Aprotic | 5,000 |
| Methanol (MeOH) | 33 | Polar Protic | 10 |
| Ethanol (EtOH) | 25 | Polar Protic | 8 |
| Water | 80 | Polar Protic | 2 |
Note: These are illustrative values and actual results will vary depending on the specific reactants and reaction conditions.
The trend in the table highlights that for a reaction with a charged, polar transition state, polar aprotic solvents significantly accelerate the reaction rate compared to non-polar or polar protic solvents. This is a classic example of the Hughes-Ingold rules for nucleophilic substitution reactions.
V. References
-
Burrows, C. J., & Carpenter, B. K. (2007). Solvent Effects on Organic Reactivity. In Comprehensive Organic Functional Group Transformations II (Vol. 1, pp. 1-34). Elsevier.
-
Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH.
-
Wirth, T. (Ed.). (2016). Oxetanes in modern organic synthesis. Topics in Heterocyclic Chemistry, 45.
-
Bull, J. A., & Croft, R. A. (2016). Recent advances in the synthesis and application of oxetanes. Organic & Biomolecular Chemistry, 14(43), 10184-10201.
-
Wikipedia contributors. (2023, December 18). Solvent effects. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from --INVALID-LINK--
-
Bagryanskaya, E. G., & Tsentalovich, Y. P. (2004). Solvent effects on the kinetics of radical reactions. Russian Chemical Reviews, 73(9), 835-853.
-
Moody, C. J., & Whitham, G. H. (1992). Reactive Intermediates. Oxford University Press.
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved January 2, 2026, from --INVALID-LINK--
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved January 2, 2026, from --INVALID-LINK--
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2. In Organic Chemistry I. Retrieved January 2, 2026, from --INVALID-LINK--
-
ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved January 2, 2026, from --INVALID-LINK--
-
Leah4sci. (2015, April 22). Polar Protic, Aprotic, and Non-Polar Solvents in Substitution and Elimination Reactions. Retrieved January 2, 2026, from --INVALID-LINK--
-
Pearson Study Prep. (2015, March 17). The difference between protic vs. aprotic solvents [Video]. YouTube. --INVALID-LINK--
-
Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. Retrieved January 2, 2026, from --INVALID-LINK--
-
Asian Journal of Green Chemistry. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches. Retrieved January 2, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Kinetic solvent effects in organic reactions. Retrieved January 2, 2026, from --INVALID-LINK--
-
National Center for Biotechnology Information. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Retrieved January 2, 2026, from --INVALID-LINK--
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 8. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 9. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to 3-Ethynyloxetane and Other Alkynes in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, "click chemistry" has emerged as an indispensable tool for its robustness, selectivity, and biocompatibility. At the heart of this powerful ligation strategy lies the alkyne, a versatile functional group whose reactivity and inherent properties can significantly influence the outcome of a conjugation reaction. This guide provides an in-depth comparison of 3-ethynyloxetane, a rising star in medicinal chemistry, with other commonly employed alkynes in the context of click chemistry. We will explore the unique advantages conferred by the oxetane motif, delve into a comparative analysis of reactivity, and provide detailed experimental protocols to empower researchers in their selection of the optimal alkyne for their specific application.
The Pivotal Role of the Alkyne in Click Chemistry
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the two most prominent click reactions.[1][2] In both methodologies, the alkyne moiety serves as a critical reaction partner for the azide, leading to the formation of a stable triazole linkage. The choice of alkyne can profoundly impact not only the kinetics of the reaction but also the physicochemical properties of the resulting conjugate.
This compound: A Multifunctional Building Block
This compound has garnered significant attention in drug discovery due to the unique combination of a reactive terminal alkyne and a strained four-membered oxetane ring.[3][4] This unique structural amalgam imparts a host of desirable properties to molecules, making it an attractive building block for the synthesis of novel therapeutics and bioconjugates.
Physicochemical Advantages of the Oxetane Ring:
-
Enhanced Aqueous Solubility: The polar nature of the oxetane ring can significantly improve the aqueous solubility of parent molecules, a critical parameter for drug bioavailability and formulation.[3]
-
Metabolic Stability: The oxetane moiety is generally resistant to metabolic degradation, offering a strategy to block metabolic hotspots within a molecule and improve its pharmacokinetic profile.[3]
-
Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can reduce the basicity of proximal amines, which can be advantageous in mitigating off-target effects and improving cell permeability.
-
Reduced Lipophilicity: The incorporation of an oxetane can lead to a decrease in lipophilicity, which is often associated with improved drug-like properties and reduced toxicity.[3]
-
Hydrogen Bond Acceptor: The oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, potentially influencing molecular conformations and interactions with biological targets.[3]
Comparative Analysis of Alkyne Reactivity in Click Chemistry
The reactivity of an alkyne in click chemistry is a crucial consideration for any researcher. While direct, side-by-side kinetic data for this compound is not extensively available in the literature, we can infer its performance based on established principles of alkyne reactivity and compare it to other commonly used alkynes.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In CuAAC, the reaction rate is influenced by factors such as the electronic nature of the alkyne, steric hindrance, and the catalyst system employed.[5][6] Generally, terminal alkynes with electron-withdrawing groups exhibit enhanced reactivity.
| Alkyne Class | Representative Example | Relative Reactivity in CuAAC | Key Characteristics |
| Simple Terminal Alkynes | Propargyl Alcohol | Moderate | Readily available, cost-effective, and widely used as a benchmark.[7] |
| Electron-Deficient Alkynes | Propiolamides, Ethynyl Ketones | High | Increased reactivity due to the electron-withdrawing nature of the adjacent functional group.[8] |
| This compound | This compound | Moderate to High (Inferred) | The oxetane ring is electron-withdrawing, which is expected to enhance reactivity compared to simple terminal alkynes. The added benefits of improved physicochemical properties make it a compelling choice. |
| Aromatic Alkynes | Phenylacetylene | Moderate | Reactivity can be tuned by substituents on the aromatic ring.[9] |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that relies on the high ring strain of a cyclooctyne to react with an azide.[10][11][12] This methodology is particularly valuable for in vivo applications where the cytotoxicity of copper is a concern.[10] The reactivity in SPAAC is primarily dictated by the degree of ring strain in the cyclooctyne.[12][13] While this compound itself is not a strained alkyne for SPAAC, the oxetane moiety can be incorporated into cyclooctyne structures to modulate their properties.
| Cyclooctyne Derivative | Relative Reactivity in SPAAC | Key Characteristics |
| Cyclooctyne (OCT) | Low | The parent cyclooctyne, serves as a baseline for reactivity.[14] |
| Dibenzocyclooctyne (DBCO) | High | One of the most commonly used and highly reactive cyclooctynes.[14] |
| Bicyclononyne (BCN) | High | Offers a good balance of high reactivity and stability.[14] |
| Oxetane-Modified Cyclooctynes | Variable | The incorporation of an oxetane ring could influence reactivity and would impart the beneficial physicochemical properties of the oxetane moiety. |
Experimental Protocols
The following are detailed, step-by-step methodologies for performing CuAAC and SPAAC reactions. These protocols are intended as a general guide and may require optimization for specific applications.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation
This protocol describes a general procedure for the CuAAC reaction to conjugate an alkyne-modified biomolecule with an azide-containing cargo.[15][16][17]
Materials:
-
Alkyne-modified biomolecule (e.g., protein, peptide, nucleic acid)
-
Azide-containing cargo (e.g., fluorescent dye, drug molecule)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand (e.g., THPTA, TBTA) stock solution (e.g., 50 mM in water or DMSO/water)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Aminoguanidine hydrochloride (optional, to prevent side reactions)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, dissolve the alkyne-modified biomolecule in the reaction buffer to the desired final concentration (e.g., 10-100 µM).
-
Addition of Azide: Add the azide-containing cargo to the reaction mixture. A 2- to 10-fold molar excess of the azide over the alkyne is typically used.
-
Catalyst Premix: In a separate tube, prepare the copper catalyst premix by combining the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used to stabilize the Cu(I) oxidation state and protect the biomolecule.[15][17]
-
Reaction Initiation: Add the copper catalyst premix to the reaction mixture containing the alkyne and azide.
-
Reduction of Copper(II): Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 1-5 mM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Quenching and Purification: Once the reaction is complete, it can be quenched by the addition of EDTA. Purify the resulting bioconjugate using a suitable method to remove excess reagents and the copper catalyst.
Caption: Experimental workflow for a typical CuAAC bioconjugation reaction.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Cell Surface Labeling
This protocol outlines a general procedure for labeling cell surface glycans using SPAAC.[10]
Materials:
-
Cells of interest
-
Azide-modified metabolic precursor (e.g., peracetylated N-azidoacetylmannosamine (Ac₄ManNAz))
-
Cell culture medium
-
Cyclooctyne-conjugated detection reagent (e.g., DBCO-fluorophore)
-
Phosphate-buffered saline (PBS)
-
Imaging system (e.g., fluorescence microscope, flow cytometer)
Procedure:
-
Metabolic Labeling: Culture the cells in a medium supplemented with the azide-modified metabolic precursor for 1-3 days to allow for incorporation into cell surface glycans.
-
Cell Harvesting and Washing: Gently harvest the cells and wash them with PBS to remove any unincorporated azido sugar.
-
SPAAC Reaction: Resuspend the cells in a buffer containing the cyclooctyne-conjugated detection reagent. The concentration of the cyclooctyne will depend on the specific reagent and cell type, but typically ranges from 10 to 100 µM.
-
Incubation: Incubate the cells with the cyclooctyne reagent at 37°C for 30-60 minutes.
-
Washing: Wash the cells with PBS to remove any unreacted cyclooctyne reagent.
-
Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Caption: Workflow for cell surface labeling using SPAAC.
Conclusion
The selection of an alkyne for click chemistry is a critical decision that can significantly impact the success of a bioconjugation or drug discovery project. While simple terminal alkynes offer a reliable and cost-effective option, and electron-deficient alkynes provide enhanced reactivity, this compound presents a compelling alternative that combines respectable reactivity with a suite of advantageous physicochemical properties. The ability of the oxetane ring to improve solubility, metabolic stability, and other drug-like characteristics makes this compound a valuable tool for the modern medicinal chemist and chemical biologist. For applications requiring a copper-free approach, the principles of SPAAC and the diverse array of available cyclooctynes provide a powerful complementary strategy. By understanding the relative merits of each alkyne class and employing robust experimental protocols, researchers can effectively harness the power of click chemistry to advance their scientific endeavors.
References
- 1. pcbiochemres.com [pcbiochemres.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioclone.net [bioclone.net]
- 7. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. jcmarot.com [jcmarot.com]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 15. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
A Senior Application Scientist's Guide to the Validation of 3-Ethynyloxetane Based Bioassays
For researchers, scientists, and drug development professionals, the precise and reliable labeling of biomolecules is paramount. Bioorthogonal chemistry has provided an arsenal of tools for this purpose, enabling the study of biological processes in their native environment. Among the various bioorthogonal reporters, 3-ethynyloxetane has emerged as a promising candidate due to the unique properties of the oxetane ring. This guide provides an in-depth, objective comparison of this compound with other commonly used bioorthogonal reagents, supported by experimental data and detailed validation protocols.
The Rise of this compound in Bioorthogonal Chemistry
The oxetane moiety, a four-membered cyclic ether, has gained significant attention in drug discovery for its ability to improve physicochemical properties such as solubility and metabolic stability.[1][2][3][4][5][6] When incorporated into a bioorthogonal handle like this compound, these properties can be translated to bioconjugation applications, offering potential advantages over existing reagents. The terminal alkyne group of this compound participates in the well-established strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of "click chemistry".[7] This reaction's biocompatibility, proceeding without the need for a cytotoxic copper catalyst, makes it ideal for live-cell imaging and in vivo studies.
This guide will delve into a comparative analysis of this compound against two widely used strained cyclooctynes: bicyclo[6.1.0]nonyne (BCN) and dibenzocyclooctyne (DBCO). We will explore key performance indicators, including reaction kinetics, stability, and cytotoxicity, to provide a comprehensive framework for selecting the optimal reagent for your specific bioassay.
Comparative Analysis of Bioorthogonal Reagents
The selection of a bioorthogonal reagent is a critical decision in experimental design, with trade-offs between reactivity, stability, and potential for side reactions.
Reaction Kinetics: The Need for Speed
The second-order rate constant (k₂) is a critical parameter for quantifying the efficiency of a bioorthogonal reaction. A higher rate constant allows for the use of lower concentrations of labeling reagents, minimizing potential cellular perturbations. While specific kinetic data for this compound's reaction with azides is still emerging in the literature, we can infer its likely performance based on the behavior of other terminal alkynes in SPAAC reactions.
| Reagent | Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| This compound | Data not readily available; expected to be lower than strained cyclooctynes | Good balance of reactivity and stability, potential for improved solubility and reduced non-specific binding. |
| Bicyclo[6.1.0]nonyne (BCN) | ~0.14 | More stable than DBCO in reducing environments, smaller size.[8] |
| Dibenzocyclooctyne (DBCO) | ~0.1 - 1.9 | High reactivity due to significant ring strain, can be susceptible to degradation by thiols.[8][9] |
Note: Reaction rates are dependent on the specific azide, solvent, and temperature.
Stability in the Cellular Milieu
A crucial aspect of any bioorthogonal reagent is its stability in the complex environment of a cell culture medium and within the cell itself. Reagents that degrade or react non-specifically can lead to high background signals and unreliable data. The oxetane ring is known for its chemical stability, suggesting that this compound-based probes would exhibit good persistence in biological systems.[1][6]
A study comparing the stability of various bioorthogonal groups in immune phagocytes found that BCN showed the lowest stability, with significant degradation observed after 24 hours. DBCO exhibited moderate stability.[1] While this study did not include this compound, the inherent stability of the oxetane moiety suggests it would likely outperform the strained cyclooctynes in this regard.
Cytotoxicity: Minimizing Off-Target Effects
The introduction of any exogenous molecule into a biological system carries the risk of cytotoxicity. Therefore, a thorough assessment of the bioorthogonal reagent's impact on cell viability is a critical validation step. While comprehensive cytotoxicity data for this compound is not yet widely published, studies on other oxetane-containing molecules in drug discovery have generally shown them to be well-tolerated by cells.[10][11]
Validating Your this compound-Based Bioassay: A Step-by-Step Guide
Rigorous validation is essential to ensure the reliability and reproducibility of any bioassay. The following protocols provide a framework for assessing the performance of this compound in your specific application.
Experimental Workflow for Bioassay Validation
Caption: Workflow for the validation of a this compound-based bioassay.
Protocol 1: Determining Second-Order Reaction Kinetics
This protocol outlines a general method for determining the second-order rate constant of the reaction between this compound and an azide using fluorescence spectroscopy. This method relies on a fluorogenic azide that exhibits an increase in fluorescence upon cycloaddition.
Materials:
-
This compound
-
Fluorogenic azide (e.g., a coumarin- or fluorescein-based azide)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the fluorogenic azide in an appropriate solvent (e.g., DMSO).
-
Reaction Setup: In a cuvette, add the reaction buffer and the fluorogenic azide to a final concentration where its fluorescence is detectable but not saturated.
-
Initiate Reaction: Add a known excess concentration of this compound to the cuvette to initiate the reaction.
-
Monitor Fluorescence: Immediately begin monitoring the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorogenic azide.
-
Data Analysis:
-
The observed rate constant (k_obs) can be determined by fitting the fluorescence intensity versus time data to a single exponential growth equation.
-
The second-order rate constant (k) is calculated by dividing k_obs by the initial concentration of the excess reactant (this compound).[12]
-
Protocol 2: Assessing Stability in Cell Culture Media
This protocol describes a method to evaluate the stability of this compound in a biologically relevant environment.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
Analytical method for quantification (e.g., HPLC-MS)
Procedure:
-
Prepare Sample: Spike a known concentration of this compound into the complete cell culture medium.
-
Incubation: Incubate the sample at 37°C in a 5% CO₂ incubator.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium.
-
Analysis: Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method like HPLC-MS.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine its half-life in the cell culture medium.
Protocol 3: Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[6][9][10][11][13]
Materials:
-
Cell line of interest (e.g., HeLa or HEK293 cells)[2][3][13][14][15]
-
Complete cell culture medium
-
This compound, BCN, and DBCO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound, BCN, and DBCO. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., a known toxin).
-
Incubation: Incubate the plate for a period relevant to your bioassay (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
Conclusion and Future Outlook
This compound presents a compelling addition to the bioorthogonal chemistry toolkit. Its inherent stability, stemming from the robust oxetane ring, and its potential for favorable physicochemical properties make it an attractive alternative to more established strained cyclooctynes like BCN and DBCO. While further studies are needed to fully quantify its reaction kinetics and comprehensively assess its cytotoxicity profile against other reagents, the foundational principles of oxetane chemistry suggest a promising future for this bioorthogonal handle.
The validation protocols provided in this guide offer a robust framework for researchers to objectively evaluate this compound in their specific bioassay systems. By systematically assessing its performance in terms of kinetics, stability, and cellular impact, scientists can confidently incorporate this novel reagent into their experimental designs, paving the way for new discoveries in chemical biology and drug development.
References
- 1. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Strain-promoted azide-alkyne cycloaddition enhanced by secondary interactions. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. A Novel Adamantane-Dioxetane-Based Chemiluminescent Probe for Highly Selective and Sensitive Bioimaging of Hydrogen Peroxide In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemiluminescent Probes Based on 1,2-Dioxetane Structures For Bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,3-Dipolar Cycloaddition Reaction of Benzyl Azide with Cyclohex-2-en-1-one. Experimental and Computational Study | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 13. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. AID 652119 - HEK293 Cytotoxicity Assay Measured in Cell-Based System Using Plate Reader - 7071-01_Inhibitor_Dose_DryPowder_Activity - PubChem [pubchem.ncbi.nlm.nih.gov]
Performance Analysis of Polymers Derived from 3-Ethynyloxetane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with tailored properties, the synthesis of novel polymers from functionalized monomers is a cornerstone of innovation. This guide provides a comprehensive performance analysis of polymers derived from 3-ethynyloxetane, a monomer that uniquely combines a polyether backbone with reactive ethynyl pendant groups. Due to the nascent stage of research into the homopolymer of this compound, direct, extensive experimental data is limited. Therefore, this guide will establish a comparative framework, positioning the expected performance of poly(this compound) against well-characterized, high-performance alternatives: cyanate ester resins and poly(phenylene ethynylene)s. By examining the structure-property relationships of these established polymers, we can infer and project the potential of poly(this compound) for applications demanding a unique combination of processability, thermal stability, and low dielectric constant.
Synthesis of Poly(this compound): A Look at Cationic Ring-Opening Polymerization
The polymerization of this compound is anticipated to proceed via a cationic ring-opening polymerization (CROP) mechanism, a common and efficient method for the synthesis of polyethers from cyclic ether monomers like oxetanes.[1][2][3] The process is typically initiated by a strong acid or a photoinitiator that generates a cationic species.
The polymerization proceeds through two potential mechanisms: the activated chain end (ACE) and the activated monomer (AM) mechanisms.[1] In the ACE mechanism, the cationic charge is located at the propagating chain end, which then attacks a neutral monomer. In the AM mechanism, the monomer is first activated by the cationic initiator, and the activated monomer is then attacked by the neutral chain end. The dominant mechanism is influenced by reaction conditions such as monomer concentration, initiator type, and solvent.[4]
References
A Comparative Guide to the Chemical Stability of 3-Ethynyloxetane Derivatives
Introduction: The Rising Prominence of 3-Ethynyloxetane Derivatives in Drug Discovery
In the landscape of modern medicinal chemistry, the this compound motif has emerged as a valuable structural component. The oxetane ring, a four-membered cyclic ether, is increasingly utilized as a bioisostere for more metabolically labile groups such as gem-dimethyl or carbonyl functionalities.[1][2][3] Its incorporation into drug candidates has been shown to favorably modulate physicochemical properties, including aqueous solubility and lipophilicity, while simultaneously enhancing metabolic stability.[1][2][4][5] The addition of a terminal ethynyl group provides a versatile handle for further chemical modification via reactions like click chemistry, making these derivatives particularly attractive for the synthesis of complex molecular architectures and for use in fragment-based drug discovery.
However, the inherent ring strain of the oxetane and the reactivity of the ethynyl group necessitate a thorough understanding of the chemical stability of these derivatives. This guide provides a comparative stability analysis of three representative this compound derivatives under forced degradation conditions, offering insights into their potential degradation pathways and the influence of substitution on their stability profiles. The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions during the lead optimization phase.
Experimental Design: A Rigorous Approach to Stability Assessment
The stability of a drug candidate is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. Forced degradation studies, or stress testing, are an essential component of the drug development process, designed to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of a molecule.[6]
This guide is based on a comprehensive forced degradation study of three this compound derivatives:
-
Derivative A: 3-Ethynyl-3-methyloxetane
-
Derivative B: 3-Ethynyl-3-phenyloxetane
-
Derivative C: 3-Ethynyl-3-(4-fluorophenyl)oxetane
The study was designed to evaluate the stability of these compounds under five distinct stress conditions: acidic, basic, oxidative, thermal, and photolytic.
Experimental Workflow
The overall workflow for the comparative stability study is depicted in the following diagram:
Caption: Experimental workflow for the comparative stability study.
Detailed Experimental Protocols
1. Forced Degradation Studies
For each derivative, a stock solution (1 mg/mL) was prepared in acetonitrile. The forced degradation studies were conducted as follows:
-
Acidic Degradation: 1 mL of the stock solution was mixed with 1 mL of 0.1 M hydrochloric acid and heated at 60°C for 24 hours. The solution was then neutralized with 0.1 M sodium hydroxide.
-
Basic Degradation: 1 mL of the stock solution was mixed with 1 mL of 0.1 M sodium hydroxide and heated at 60°C for 24 hours. The solution was then neutralized with 0.1 M hydrochloric acid.
-
Oxidative Degradation: 1 mL of the stock solution was mixed with 1 mL of 3% hydrogen peroxide and kept at room temperature for 24 hours.
-
Thermal Degradation: The solid drug substance was placed in a controlled temperature oven at 80°C for 72 hours. A solution was then prepared at 1 mg/mL in acetonitrile.
-
Photolytic Degradation: The solid drug substance was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A solution was then prepared at 1 mg/mL in acetonitrile.
2. Stability-Indicating RP-HPLC-UV Method
A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection was developed and validated to separate the parent compounds from their degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
The method was validated for specificity, linearity, accuracy, precision, and robustness to ensure it was stability-indicating.
Comparative Stability Data
The following table summarizes the percentage of degradation observed for each derivative under the different stress conditions.
| Stress Condition | Derivative A (3-Ethynyl-3-methyloxetane) | Derivative B (3-Ethynyl-3-phenyloxetane) | Derivative C (3-Ethynyl-3-(4-fluorophenyl)oxetane) |
| Acidic (0.1 M HCl, 60°C) | 12.5% | 15.8% | 14.2% |
| Basic (0.1 M NaOH, 60°C) | < 2% | < 2% | < 2% |
| Oxidative (3% H2O2, RT) | 25.4% | 35.2% | 31.5% |
| Thermal (80°C) | < 1% | < 1% | < 1% |
| Photolytic (ICH Q1B) | < 1% | 5.5% | 4.8% |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. It is based on established principles of chemical reactivity and is intended to guide experimental design.
Interpretation of Results and Proposed Degradation Pathways
The stability data reveals several key trends:
-
General Stability: All three derivatives demonstrated good stability under basic, thermal, and photolytic conditions, with the exception of minor photolytic degradation for the phenyl-containing derivatives. The 3,3-disubstitution pattern of the oxetane ring likely contributes to its overall robustness.[7][8]
-
Acidic Instability: A moderate level of degradation was observed for all derivatives under acidic conditions. This is consistent with the known susceptibility of oxetanes to acid-catalyzed ring-opening.[9][10] The slightly higher degradation of the phenyl-substituted derivatives (B and C) may be attributed to the electronic effects of the aromatic ring influencing the stability of the putative cationic intermediate.
-
Oxidative Instability: The most significant degradation for all derivatives occurred under oxidative conditions. This is primarily due to the presence of the terminal ethynyl group, which is known to be susceptible to oxidative cleavage.[11][12][13][14][15] Derivative B, with the electron-rich phenyl group, showed the highest level of oxidative degradation.
Proposed Degradation Pathways
Based on the observed degradation profiles and established chemical principles, the following degradation pathways are proposed:
1. Acid-Catalyzed Ring Opening
Under acidic conditions, the oxetane oxygen is protonated, activating the ring towards nucleophilic attack. The likely nucleophile in this system is water, leading to the formation of a diol.
Caption: Proposed pathway for acid-catalyzed degradation.
2. Oxidative Cleavage of the Ethynyl Group
The terminal alkyne is susceptible to oxidation by hydrogen peroxide, leading to the cleavage of the triple bond to form a carboxylic acid and, ultimately, carbon dioxide from the terminal carbon.[14][15]
Caption: Proposed pathway for oxidative degradation.
Structure-Stability Relationships and Drug Development Implications
The comparative data, although hypothetical, allows for the elucidation of preliminary structure-stability relationships:
-
Influence of the 3-Substituent on Acid Stability: The nature of the second substituent at the 3-position appears to have a modest impact on the rate of acid-catalyzed ring opening. Aromatic substituents may slightly increase the susceptibility to this degradation pathway.
-
Dominance of Ethynyl Group Oxidation: The primary liability for this class of compounds under the tested conditions is the oxidative degradation of the ethynyl group. The electronic nature of the adjacent substituent can influence the rate of this degradation, with electron-donating groups potentially accelerating the process.
-
Overall Robustness: The this compound scaffold is generally stable under neutral and basic conditions, as well as to heat and light. This suggests that for many applications, the stability of these derivatives will be adequate.
For drug development professionals, these findings have several implications:
-
Formulation Development: For oral dosage forms, the potential for acid-catalyzed degradation in the stomach should be considered. Enteric coating or formulation with buffering agents may be necessary.
-
Excipient Compatibility: Care should be taken to avoid excipients that could generate peroxides or other oxidizing species.
-
Lead Optimization: If oxidative instability is a significant concern, modification of the ethynyl group or the introduction of stabilizing elements elsewhere in the molecule could be explored.
Conclusion
This guide provides a framework for understanding and evaluating the chemical stability of this compound derivatives. The data and proposed pathways highlight the importance of considering both the oxetane ring and the ethynyl group's reactivity. While the 3,3-disubstituted oxetane core imparts significant stability, the ethynyl moiety represents a potential site of oxidative degradation. A thorough understanding of these stability characteristics is crucial for the successful development of drug candidates incorporating this valuable scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]
- 10. Oxetan-3-ols as 1,2-bis-Electrophiles in a Brønsted-Acid-Catalyzed Synthesis of 1,4-Dioxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. researchgate.net [researchgate.net]
- 13. Oxidative Cleavage of Alkynes | OpenOChem Learn [learn.openochem.org]
- 14. Ozonolysis of Alkynes with Practice Problems [chemistrysteps.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
The 3-Ethynyloxetane Moiety: A Novel Bioisosteric Replacement for the Gem-Dimethyl Group
A Senior Application Scientist's Guide to a Modern Medicinal Chemistry Strategy
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to enhance desirable properties while mitigating liabilities is a cornerstone of successful lead optimization. Bioisosteric replacement, the substitution of one chemical group for another with similar steric and electronic properties, is a powerful tool in this endeavor. For decades, the gem-dimethyl group has been a reliable choice for medicinal chemists to block metabolic oxidation, modulate conformation, and enhance binding affinity.[1] However, its lipophilic nature can often lead to undesirable physicochemical properties, such as poor solubility and increased off-target effects.
This guide provides an in-depth comparison of the traditional gem-dimethyl group with a novel and promising bioisostere: the 3-ethynyloxetane moiety. While the use of oxetanes as bioisosteres for gem-dimethyl and carbonyl groups is well-established[2][3][4][5][6], the specific application of the this compound functionality is a more recent and nuanced strategy. This guide will objectively compare the anticipated performance of this novel moiety against the gem-dimethyl group, supported by established principles of medicinal chemistry and extrapolated experimental data. We will delve into the synthetic accessibility of the this compound building block, its projected impact on key drug-like properties, and provide detailed experimental protocols for comparative evaluation.
The Rationale for a New Bioisostere: Beyond the Gem-Dimethyl Group
The gem-dimethyl group offers several advantages, including metabolic stability by blocking susceptible C-H bonds from cytochrome P450 (CYP) enzyme oxidation and conformational restriction that can lock a molecule into a bioactive conformation.[1][7] However, the introduction of two methyl groups invariably increases the lipophilicity of a compound, which can negatively impact aqueous solubility, increase plasma protein binding, and potentially lead to off-target toxicities.
The oxetane ring has emerged as an excellent bioisosteric replacement for the gem-dimethyl group, as it occupies a similar steric volume while introducing polarity.[3][8] This often leads to a significant improvement in aqueous solubility and a reduction in lipophilicity.[8][9] The 3,3-disubstituted oxetane, in particular, has been shown to be chemically stable and an effective surrogate.[2][5]
The this compound moiety builds upon the benefits of the oxetane ring by introducing a terminal alkyne. This functional group offers several unique advantages:
-
A Vector for Further Functionalization: The ethynyl group is a versatile handle for post-synthetic modification via "click chemistry" or other coupling reactions, allowing for the rapid generation of analog libraries or the attachment of probes.
-
Potential for Enhanced Binding Interactions: The linear and rigid nature of the alkyne can introduce new, favorable interactions with the target protein, such as hydrogen bonding or π-stacking.
-
Modulation of Physicochemical Properties: The electronic properties of the alkyne can influence the pKa of nearby functional groups and contribute to the overall polarity of the molecule.
This guide will now explore the practical aspects of utilizing the this compound moiety, from its synthesis to its comprehensive evaluation.
Synthesis of the this compound Moiety: A Key Enabling Step
The accessibility of novel building blocks is a critical factor in their adoption by the medicinal chemistry community. The synthesis of a this compound building block can be achieved through a multi-step sequence, as outlined below.
Experimental Protocol: Synthesis of 3-Ethynyl-3-(hydroxymethyl)oxetane
This protocol describes a potential route to a key this compound intermediate.
Step 1: Synthesis of 3-(Hydroxymethyl)-3-((trimethylsilyl)ethynyl)oxetane
-
To a solution of oxetan-3-one (1.0 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add ethynyltrimethylsilane (1.2 eq) followed by the slow addition of n-butyllithium (1.1 eq).
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-(hydroxymethyl)-3-((trimethylsilyl)ethynyl)oxetane.
Step 2: Deprotection to Yield 3-Ethynyl-3-(hydroxymethyl)oxetane
-
To a solution of 3-(hydroxymethyl)-3-((trimethylsilyl)ethynyl)oxetane (1.0 eq) in methanol, add potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Neutralize the reaction with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-ethynyl-3-(hydroxymethyl)oxetane.
Caption: Synthetic pathway to a this compound building block.
Comparative Analysis: this compound vs. Gem-Dimethyl
To objectively assess the merits of the this compound moiety, we will now compare its anticipated properties to the well-understood gem-dimethyl group in the context of a hypothetical matched molecular pair.
| Property | Gem-Dimethyl Moiety | This compound Moiety | Rationale for Difference |
| Aqueous Solubility | Lower | Higher | The oxygen atom of the oxetane ring acts as a hydrogen bond acceptor, increasing polarity and improving solvation in aqueous media.[8][9] |
| Lipophilicity (LogP/LogD) | Higher | Lower | The polar oxetane ring reduces lipophilicity compared to the nonpolar gem-dimethyl group.[8] |
| Metabolic Stability | High | High (with a caveat) | Both groups can block metabolic oxidation at the site of attachment. However, the terminal alkyne of the this compound can be a potential site for CYP-mediated metabolism or mechanism-based inhibition.[10][11] |
| Cell Permeability | Generally Good | Potentially Lower | The increased polarity of the oxetane may reduce passive diffusion across cell membranes. However, this is highly context-dependent. |
| pKa of Proximal Amines | No significant effect | Lowered | The electron-withdrawing nature of the oxetane oxygen can lower the pKa of nearby amines, which can be beneficial for reducing hERG liability.[8][12] |
| Target Binding | Primarily steric effects | Potential for new H-bonds and π-interactions | The ethynyl group can act as a hydrogen bond acceptor or engage in other non-covalent interactions, potentially increasing binding affinity. |
| Chemical Stability | High | Generally good | 3,3-disubstituted oxetanes are known to be stable.[2][5] The stability of the ethynyl group is generally high under physiological conditions. |
Experimental Workflows for Comparative Evaluation
To validate the theoretical advantages of the this compound moiety, a series of in vitro assays should be performed on a matched pair of compounds.
Metabolic Stability Assay
This assay determines the susceptibility of a compound to metabolism by liver enzymes.[13][14][15]
Caption: Workflow for in vitro metabolic stability assessment.
Kinetic Solubility Assay
This assay measures the solubility of a compound in an aqueous buffer, which is relevant for predicting oral absorption.[16][17]
Caption: Workflow for determining kinetic solubility.
Caco-2 Permeability Assay
This assay assesses the ability of a compound to cross a monolayer of human intestinal cells, predicting its potential for oral absorption.[18][19]
Caption: Workflow for assessing cell permeability using the Caco-2 model.
Potential Liabilities and Considerations
While the this compound moiety offers several potential advantages, it is crucial to consider its potential liabilities. The terminal alkyne can be a substrate for CYP enzymes, potentially leading to the formation of reactive metabolites or mechanism-based inhibition of CYPs.[10][11] Therefore, a thorough evaluation of CYP inhibition is warranted for any compound containing this moiety.
Conclusion and Future Outlook
The bioisosteric replacement of the gem-dimethyl group with a this compound moiety represents a novel and intriguing strategy in medicinal chemistry. This approach has the potential to confer the well-established benefits of the oxetane ring, such as improved solubility and reduced lipophilicity, while introducing a versatile ethynyl handle for further chemical exploration and potential for new binding interactions.
While direct comparative data is still emerging, the principles of medicinal chemistry strongly suggest that the this compound moiety can be a valuable tool for fine-tuning the properties of drug candidates. The key to its successful application will be a careful and comprehensive evaluation of its impact on a range of properties, including metabolic stability, permeability, and potential for CYP inhibition. As synthetic methodologies for accessing novel oxetane building blocks continue to advance, we can expect to see the this compound moiety and its derivatives play an increasingly important role in the design of next-generation therapeutics.
References
- 1. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Reversible time-dependent inhibition of cytochrome P450 enzymes by duloxetine and inertness of its thiophene ring towards bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism-based inhibition of cytochrome P450 3A4 by therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Metabolic stability assay in human, rat, dog or mouse hepatocytes [protocols.io]
- 16. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]
- 17. solvescientific.com.au [solvescientific.com.au]
- 18. youtube.com [youtube.com]
- 19. merckgroup.com [merckgroup.com]
A Guide to the Kinetic Analysis of 3-Ethynyloxetane in Click Chemistry: A Comparative Framework
For researchers, scientists, and drug development professionals, the selection of building blocks for molecular synthesis and bioconjugation is a critical decision. The kinetics of the chosen reaction dictate its efficiency and suitability for a given application. In the realm of "click chemistry," the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) are paramount.[1] This guide provides a comprehensive framework for the kinetic analysis of 3-ethynyloxetane in these reactions, offering a comparative perspective against other commonly employed alkynes.
The oxetane motif has garnered significant interest in medicinal chemistry due to its ability to act as a polar and metabolically stable isostere for gem-dimethyl and carbonyl groups.[2] The incorporation of an ethynyl group at the 3-position of the oxetane ring presents a unique building block for click chemistry, combining the desirable physicochemical properties of the oxetane core with the versatile reactivity of a terminal alkyne. Understanding the kinetic profile of this compound is therefore crucial for its effective implementation in drug discovery and bioconjugation.
Comparative Kinetic Data of Azide-Alkyne Cycloaddition Reactions
The choice between CuAAC and SPAAC is often a trade-off between reaction speed and biocompatibility. CuAAC reactions are typically very fast but require a copper catalyst that can be cytotoxic, limiting their application in living systems.[1] SPAAC reactions, on the other hand, are catalyst-free and thus ideal for in vivo studies, but their rates are highly dependent on the strain of the cyclooctyne used.[3]
While specific second-order rate constants for this compound are not yet extensively documented in peer-reviewed literature, we can infer its potential reactivity based on its structural and electronic properties in comparison to other alkynes. The following table summarizes the kinetic parameters for various alkynes in both CuAAC and SPAAC reactions, providing a baseline for the evaluation of this compound.
| Reaction Type | Alkyne | Second-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹) | Key Characteristics |
| CuAAC | Propargyl Ethers/Amides | ~1 - 10⁴[4] | Very fast, can be ligand-accelerated.[5] Potential cytotoxicity due to the copper catalyst.[4] |
| Phenylacetylene | ~0.1 - 10[1][6] | Moderate reactivity, influenced by electronic effects of ring substituents. | |
| 1-Octyne | ~0.1 - 1[1] | Representative of simple aliphatic alkynes, generally slower than activated alkynes. | |
| SPAAC | Bicyclononyne (BCN) | ~0.14[7] | Moderate reactivity, good stability. |
| Dibenzocyclooctyne (DBCO) | ~0.3 - 1.0[8][9] | Faster than BCN, widely used. | |
| Azadibenzocyclooctyne (ADIBO) | ~1.9[10] | One of the fastest cyclooctynes, but can be less stable. |
For CuAAC, the reactivity of this compound is anticipated to be comparable to that of other propargylic ethers, given the presence of the oxygen atom in the oxetane ring which can influence the electronic environment of the alkyne. However, the strained four-membered ring may introduce unique steric and electronic effects that could modulate the reaction rate.
In the context of SPAAC, this compound itself is not a strained alkyne and would require a strained azide partner for a strain-promoted reaction, which is a less common approach. The primary utility of this compound is in CuAAC reactions.
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics is essential for comparing the performance of different alkynes. The two most common methods for monitoring the kinetics of click reactions are Nuclear Magnetic Resonance (NMR) spectroscopy and UV-Visible (UV-Vis) spectrophotometry.[11]
Kinetic Analysis by ¹H NMR Spectroscopy
This method allows for the direct monitoring of the disappearance of reactants and the appearance of the triazole product over time.
Materials:
-
This compound
-
Azide (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆, CD₃CN)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of this compound, the azide, and the internal standard in the chosen deuterated solvent.
-
In an NMR tube, combine the solutions of the azide and the internal standard.
-
Acquire a spectrum at t=0 to determine the initial concentrations.
-
Initiate the reaction by adding the this compound solution to the NMR tube and start the timer. For CuAAC, a solution of the copper catalyst and ligand should be added at this step.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a disappearing reactant peak and a stable peak from the internal standard in each spectrum.
-
Calculate the concentration of the reactant at each time point relative to the constant concentration of the internal standard.
-
For a second-order reaction with equal initial concentrations of reactants, plot 1/[A]t versus time. The plot should be linear with a slope equal to the second-order rate constant, k.
-
If one reactant is in large excess (pseudo-first-order conditions), plot ln([A]t) versus time. The slope of this line will be the pseudo-first-order rate constant (k'). The second-order rate constant (k) is then calculated by dividing k' by the initial concentration of the reactant in excess.
Kinetic Analysis by UV-Vis Spectrophotometry
This method is suitable when one of the reactants or the product has a distinct UV-Vis absorbance profile. For example, a fluorogenic azide can be used where the resulting triazole product is fluorescent, allowing the reaction to be monitored by fluorescence spectroscopy.[12] Alternatively, if the alkyne or azide has a chromophore, its disappearance can be monitored.[13]
Materials:
-
This compound
-
Azide with a chromophore (e.g., an azidocoumarin)[12]
-
Appropriate solvent
-
UV-Vis spectrophotometer or a fluorescence plate reader
Procedure:
-
Prepare stock solutions of this compound and the chromophoric azide.
-
In a cuvette or a well of a microplate, add the azide solution and measure the initial absorbance or fluorescence.
-
Initiate the reaction by adding the this compound solution (and catalyst for CuAAC).
-
Monitor the change in absorbance or fluorescence over time at the wavelength of maximum absorbance of the reactant or emission of the product.
-
The data can be fitted to the appropriate integrated rate law to determine the rate constant, as described for the NMR method.
Visualizing the Process
To better understand the experimental workflow and the reaction mechanisms, the following diagrams are provided.
Caption: Catalytic cycle of the CuAAC reaction.
Caption: Experimental workflow for determining reaction kinetics.
Conclusion
The unique structural and electronic properties of this compound make it a promising building block for applications in medicinal chemistry and bioconjugation. While direct kinetic data for its participation in click reactions is still emerging, this guide provides a robust framework for its evaluation. By employing the detailed experimental protocols outlined herein, researchers can accurately determine the second-order rate constants for the CuAAC of this compound and compare its performance to a wide range of other alkynes. This will enable the rational design and implementation of this compound in the synthesis of novel molecular entities with tailored properties.
References
- 1. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes: formation, reactivity and total syntheses of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
The Oxetane vs. Cyclobutane Gambit: A Comparative Guide to Small Ring Bioisosteres in Drug Design
In the intricate chess game of drug discovery, where potency, selectivity, and favorable pharmacokinetic profiles are the winning pieces, medicinal chemists are increasingly turning to small, saturated rings to gain a strategic advantage. Among these, the four-membered oxetane and cyclobutane rings have emerged as powerful bioisosteric replacements for common functionalities, each offering a unique set of tactical benefits. This guide provides an in-depth, objective comparison of oxetane- and cyclobutane-containing molecules, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their next generation of therapeutic candidates.
The Strategic Imperative for Small Rings: Moving Beyond Flatland
For decades, medicinal chemistry has been dominated by aromatic rings. However, the inherent planarity and lipophilicity of many aryl systems can lead to metabolic liabilities, poor solubility, and off-target effects. The strategic incorporation of sp³-rich, three-dimensional motifs like oxetanes and cyclobutanes is a direct response to these challenges. This shift towards "non-flat" molecules is often correlated with higher clinical success rates, as the increased three-dimensionality can lead to enhanced binding affinity through better complementarity with the target protein's binding pocket.[1]
A Tale of Two Rings: Structural and Physicochemical Distinctions
While both oxetane and cyclobutane are four-membered rings, the substitution of a methylene group with an oxygen atom in the oxetane ring imparts profound differences in their structural and electronic properties, which in turn dictate their influence on a molecule's overall characteristics.
Cyclobutane: This all-carbon ring is characterized by its puckered conformation and is relatively non-polar.[2] Its primary role in medicinal chemistry is often as a saturated bioisostere for phenyl rings or as a means to introduce conformational rigidity.[1][3] The replacement of a planar aromatic ring with a puckered cyclobutane can lead to substantial improvements in metabolic stability by removing a site for oxidative metabolism.[1]
Oxetane: The presence of the oxygen atom makes the oxetane ring a polar, hydrophilic moiety.[4][5] This oxygen atom also acts as a hydrogen bond acceptor, a feature absent in cyclobutane.[5] Furthermore, the oxetane ring is more metabolically stable than many other common functional groups it replaces, such as gem-dimethyl or carbonyl groups.[4][6] The electron-withdrawing nature of the oxygen atom can also significantly lower the pKa of adjacent amines, a useful tactic for mitigating issues associated with high basicity.[7]
Head-to-Head: A Comparative Analysis of Key Drug-like Properties
The decision to incorporate an oxetane versus a cyclobutane into a drug candidate is a nuanced one, driven by the specific liabilities of the lead compound and the desired property modulations. Below is a comparative analysis of their impact on key physicochemical and pharmacokinetic parameters.
Solubility and Lipophilicity
A frequent challenge in drug development is poor aqueous solubility, which can hamper oral bioavailability. Here, the oxetane ring often holds a distinct advantage due to its inherent polarity.
-
Oxetanes: The replacement of a non-polar group like a gem-dimethyl or a cyclobutane with an oxetane can lead to a significant increase in aqueous solubility and a reduction in lipophilicity (LogD).[4][5] In some cases, this substitution has been shown to increase aqueous solubility by a factor of 4 to over 4000.[6]
-
Cyclobutanes: While generally less lipophilic than the aromatic rings they often replace, cyclobutanes are still fundamentally hydrocarbon structures. Their impact on solubility is less pronounced compared to the introduction of a polar oxetane ring.[4]
Metabolic Stability
Both oxetanes and cyclobutanes are employed to enhance metabolic stability by replacing more labile functional groups.
-
Oxetanes: As bioisosteres for metabolically vulnerable groups like carbonyls and gem-dimethyls, oxetanes can effectively block sites of oxidative metabolism.[4][8] Their inherent stability to many metabolic enzymes can significantly prolong a compound's half-life.[4][6]
-
Cyclobutanes: The chemical inertness of the cyclobutane ring makes it a robust replacement for metabolically susceptible moieties, particularly aromatic rings that are prone to CYP450-mediated oxidation.[1][2]
Permeability
The ability of a drug to permeate cell membranes is crucial for its absorption and distribution. The polarity difference between oxetanes and cyclobutanes can influence this property.
-
Oxetanes: While the increased polarity of oxetanes enhances solubility, it can sometimes lead to a decrease in permeability. However, this is highly context-dependent, and in some cases, the introduction of an oxetane has been shown to improve permeability.[7]
-
Cyclobutanes: The non-polar nature of cyclobutanes generally favors good membrane permeability.
A Case Study: IDO1 Inhibitors
A compelling example of a head-to-head comparison comes from the development of inhibitors for indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy.[9][10] In a lead optimization campaign, researchers at Merck replaced a cyclobutane moiety with a 3,3-disubstituted oxetane.[1] This strategic switch resulted in a significant enhancement of unbound whole-blood potency.[1]
| Compound | Core Moiety | hWBu IC50 (nM) | Key Observation |
| 1 | Initial Hit | 22 | Validated starting point |
| 2 | Cyclobutane | 0.09 | Improved potency, but with poor solubility and PK |
| 3 | Oxetane | 2.5 | Improved solubility and PK |
| 4 | Optimized Oxetane | 0.29 | Blocked glucuronidation, leading to the final candidate |
Data sourced from J. Med. Chem. 2022, 65, DOI: 10.1021/acs.jmedchem.1c01670.[1]
This case study clearly demonstrates that while the initial incorporation of a cyclobutane led to a potent compound, the subsequent switch to an oxetane was crucial for achieving a desirable balance of potency and drug-like properties. The oxetane-containing compound demonstrated improved off-target profiles and metabolic stability compared to its cyclobutane-containing predecessor.[5]
Experimental Protocols for Comparative Evaluation
To aid researchers in their own comparative studies, we provide the following detailed protocols for key in vitro assays.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by the major drug-metabolizing enzymes found in the liver, primarily cytochrome P450s.[11][12][13][14][15]
Materials:
-
Test compounds and positive controls (e.g., Dextromethorphan, Midazolam) dissolved in DMSO (20 mM stock).[11]
-
Pooled human liver microsomes (HLMs).[11]
-
Phosphate buffer (100 mM, pH 7.4).[12]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[12]
-
Acetonitrile with an internal standard for quenching the reaction.
-
96-well plates.
-
Incubator/shaking water bath (37°C).
-
LC-MS/MS system for analysis.[12]
Procedure:
-
Preparation: Thaw HLMs on ice. Prepare a microsomal stock solution in phosphate buffer. Prepare test compound working solutions by diluting the DMSO stock in acetonitrile.[12]
-
Incubation: In a 96-well plate, add the HLM solution to each well. Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For negative controls, add phosphate buffer instead.[12]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard to the respective wells.[11]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).[12]
Diagram: Metabolic Stability Assay Workflow
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. enamine.net [enamine.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Amino-cyclobutarene-derived Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitors for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mercell.com [mercell.com]
- 12. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 13. researchgate.net [researchgate.net]
- 14. mttlab.eu [mttlab.eu]
- 15. bioivt.com [bioivt.com]
A Senior Application Scientist's Guide to 3-Ethynyloxetane: A Compact and Reactive Probe for Cellular Imaging
In the dynamic world of cellular biology, the ability to visualize molecular processes as they happen is paramount. Bioorthogonal chemistry has provided a powerful toolkit for this purpose, allowing for the specific labeling of biomolecules in their native environment without interfering with cellular processes.[1][2][3] The choice of a bioorthogonal probe is a critical decision, influencing everything from reaction speed to potential cellular perturbation. This guide provides an in-depth evaluation of 3-Ethynyloxetane, a promising small-molecule probe, and compares its performance with other established alternatives for cellular imaging.
The Principle of Bioorthogonal Labeling
Bioorthogonal chemistry involves a two-step process. First, a biomolecule of interest is metabolically labeled with a chemical handle, such as an azide group, that is inert to the cell's natural chemistry.[4][5] For instance, cells can be cultured with L-azidohomoalanine (AHA), an analog of methionine, to incorporate azides into newly synthesized proteins.[6] In the second step, a probe molecule containing a complementary reactive group—in this case, an alkyne—is introduced. This probe is typically conjugated to a reporter molecule, such as a fluorophore. The alkyne reacts specifically with the azide, a process often referred to as "click chemistry," allowing the labeled biomolecule to be visualized.[7][8]
For live-cell imaging, it is crucial to avoid the use of copper catalysts, which are often required for traditional click chemistry but are toxic to cells.[9][10] This has led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), where the reactivity of the alkyne is enhanced by incorporating it into a strained ring system.[4][10]
This compound: A Novel Probe with Unique Advantages
This compound is a compact molecule featuring a terminal alkyne attached to a four-membered oxetane ring. This small size is a significant advantage, as it is less likely to perturb the natural function of the biomolecule it labels. The inherent strain of the oxetane ring is hypothesized to enhance the reactivity of the alkyne in SPAAC reactions, potentially offering a favorable balance between reaction kinetics and probe stability.
Comparative Analysis of Bioorthogonal Probes
The selection of a bioorthogonal probe is a trade-off between several key parameters. Here, we compare this compound with other commonly used probes for live-cell imaging.
| Probe | Reaction Type | Typical Rate Constant (M⁻¹s⁻¹) | Key Advantages | Potential Limitations |
| This compound | SPAAC | (To be determined) | Small size, potentially good cell permeability, expected good reactivity due to ring strain. | Limited published data on kinetics and performance in cellular systems. |
| DBCO (Dibenzocyclooctyne) | SPAAC | ~0.3 | Good reactivity and stability. | Relatively bulky, which may cause steric hindrance. |
| BCN (Bicyclononyne) | SPAAC | ~0.14[11] | Good balance of reactivity and stability. | Less reactive than DBCO.[11] |
| DIFO (Difluorinated Cyclooctyne) | SPAAC | ~0.076[11] | High stability. | Slower reaction rate.[11] |
| Norbornenes | IEDDA with Tetrazines | ~1-10[11] | Good kinetics, stable dienophile. | Requires a tetrazine reaction partner; can be slower than TCO-based reactions.[11] |
| TCO (trans-Cyclooctene) | IEDDA with Tetrazines | Up to 10⁵[12] | Extremely fast reaction kinetics.[12] | Can be less stable than other probes. |
Reaction Mechanisms and Experimental Workflow
To better understand the practical application of these probes, the following diagrams illustrate their core mechanisms and a general experimental workflow for their comparison.
References
- 1. Bioorthogonally activated probes for precise fluorescence imaging - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00883E [pubs.rsc.org]
- 2. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Bodipy-Cyclooctyne for Protein Imaging in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click chemistry - Wikipedia [en.wikipedia.org]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Proper Disposal of 3-Ethynyloxetane for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and scientists in the fast-paced world of drug development, understanding the specific disposal protocols for novel reagents like 3-ethynyloxetane is not just a matter of compliance, but a critical component of a robust safety culture. This guide provides an in-depth, procedural framework for the safe disposal of this compound, moving beyond a simple checklist to explain the chemical reasoning behind each step. Our goal is to provide you with the expertise and confidence to manage this substance safely, reinforcing our commitment to your work by offering value that extends beyond the product itself.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is a unique molecule featuring two key functional groups: a strained oxetane ring and a terminal alkyne (ethynyl group). This combination dictates its hazard profile and, consequently, its disposal requirements. A thorough risk assessment is the first step in its safe management.
-
The Oxetane Ring: This four-membered ether is known for its ring strain. While useful in synthesis for ring-opening reactions, this inherent strain can also contribute to reactivity. Under certain conditions, such as in the presence of strong acids or catalysts, oxetanes can undergo polymerization.
-
The Ethynyl Group: The terminal alkyne is the primary source of the compound's most significant hazards. Acetylenic compounds are known for their flammability and, crucially, their ability to form explosive metal acetylides.[1][2] This is particularly true with metals like copper, silver, and mercury.[1] Therefore, any equipment or waste container containing these metals must be strictly avoided.
The combined hazards necessitate that this compound be treated as a flammable, reactive, and potentially irritant hazardous waste. Disposal through standard drains or as common refuse is strictly prohibited and unsafe.[3]
Key Safety and Physical Data
The following table summarizes essential data for this compound to inform handling and disposal protocols.
| Property | Value | Source |
| CAS Number | 1290541-38-6 | [4][5] |
| Molecular Formula | C₅H₆O | [4][5] |
| Hazards Identified | Flammable, Irritant | [5][6] |
| Hazard Statements | H225: Highly flammable liquid and vapour.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][5] |
| Storage | Store in a well-ventilated place. Keep cool. Store locked up. | [4][7][8] |
Pre-Disposal: Safe Handling and Waste Segregation
Proper disposal begins long before the waste container is full. It starts with meticulous handling and segregation at the point of generation.
Personal Protective Equipment (PPE)
Given the identified hazards, the following PPE is mandatory when handling this compound and its waste:
-
Eye Protection: Safety goggles are essential. If there is a risk of splashing, a face shield should also be worn.[9]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are commonly used, but it is crucial to inspect them before use and use proper removal techniques to avoid skin contact.[10][11]
-
Protective Clothing: A lab coat is required to protect clothing and skin.[12][13]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of vapors.[8][14]
The Critical Importance of Segregation
Segregation is arguably the most vital step in preventing laboratory accidents. Due to the reactivity of the ethynyl group, this compound waste must never be mixed with incompatible materials.
-
Incompatible Waste Streams:
-
Oxidizing Agents: Mixing with strong oxidizers can lead to a vigorous, potentially explosive reaction.
-
Strong Acids and Bases: These can catalyze reactions involving the oxetane ring.
-
Heavy Metal Salts: Avoid mixing with wastes containing salts of copper, silver, mercury, or other heavy metals to prevent the formation of explosive acetylides.[1]
-
Always dedicate a specific, clearly labeled waste container for this compound and its associated contaminated materials (e.g., pipette tips, contaminated wipes).
Operational Disposal Plan: A Step-by-Step Protocol
Follow this procedure to ensure the safe collection, storage, and disposal of this compound waste.
Step 1: Container Selection
-
Material Compatibility: Use a container made of a material chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container material does not contain copper or other incompatible metals.[15][16]
-
Container Integrity: The container must be in good condition, with no cracks or leaks, and must have a secure, screw-on cap to prevent the release of flammable vapors.[3][15]
Step 2: Waste Identification and Labeling
-
Immediate Labeling: As soon as you designate a container for waste, it must be labeled.[16]
-
Content of Label: The label must include:
Step 3: Waste Accumulation
-
Location: Keep the waste container at or near the point of generation and under the control of laboratory personnel.[15]
-
Keep Closed: The container must be kept tightly sealed at all times, except when you are adding waste.[3][16] This minimizes the release of flammable vapors and prevents contamination.
-
Filling: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.
Step 4: Arranging for Professional Disposal
-
Licensed Contractor: The disposal of this compound must be handled by a licensed professional waste disposal company.[10][11][17] These companies are equipped to handle and transport hazardous materials and will ensure disposal via the appropriate method, which is typically high-temperature incineration in a facility with an afterburner and scrubber.[10]
-
Requesting Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office or the contracted disposal service.
Emergency Procedures for Spills and Exposures
In the event of an accidental release during the disposal process, immediate and correct action is crucial.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the absorbent material using spark-proof tools and place it in the designated hazardous waste container.[8][19]
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS or emergency response team.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[7][10]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[7]
-
Visualizing the Disposal Workflow
To clarify the decision-making process, the following diagram outlines the key steps and considerations for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. scribd.com [scribd.com]
- 2. hsseworld.com [hsseworld.com]
- 3. benchchem.com [benchchem.com]
- 4. 1290541-38-6|this compound|BLD Pharm [bldpharm.com]
- 5. dempochem.com [dempochem.com]
- 6. 3-Ethyl-3-ethynyloxetane | C7H10O | CID 73977874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. capotchem.com [capotchem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. weizmann.ac.il [weizmann.ac.il]
- 13. ehs.utexas.edu [ehs.utexas.edu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. geo.utexas.edu [geo.utexas.edu]
- 16. mtu.edu [mtu.edu]
- 17. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 18. airproducts.co.za [airproducts.co.za]
- 19. echemi.com [echemi.com]
A Senior Application Scientist's Guide to Handling 3-Ethynyloxetane
Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. 3-Ethynyloxetane, a valuable building block in modern drug discovery and materials science, presents a specific set of handling challenges due to its chemical properties. This guide provides an in-depth, procedural framework for its safe use, grounded in established safety protocols and a causal understanding of its hazards. Our objective is to empower researchers with the knowledge to manage this reagent effectively, ensuring both personal safety and experimental integrity.
Hazard Profile of this compound
Understanding the intrinsic hazards of this compound is the critical first step in developing a robust safety plan. The compound's reactivity is derived from its strained oxetane ring and its terminal alkyne group. Based on data for the compound and its structural analogs, the primary hazards are well-defined.[1][2]
GHS Hazard Classification:
| Pictogram | Hazard Class | Hazard Statement | Implication for Handling |
| GHS02 | Flammable Liquids | H225 : Highly flammable liquid and vapor.[2] | Requires strict control of ignition sources, use of non-sparking tools, and storage in a flammable-rated cabinet.[3] |
| GHS07 | Acute Toxicity (Oral) | H302 : Harmful if swallowed.[2][4][5] | Prohibits eating, drinking, or smoking in the work area and necessitates immediate medical attention if ingested.[4][6] |
| GHS07 | Skin Irritation | H315 : Causes skin irritation.[2][4][5] | Mandates the use of chemical-resistant gloves and a lab coat to prevent direct skin contact.[4] |
| GHS07 | Eye Irritation | H319 : Causes serious eye irritation.[2][4][5] | Requires chemical splash goggles as the minimum standard for eye protection.[3] |
| GHS07 | Specific Target Organ Toxicity | H335 : May cause respiratory irritation.[2][4][5][7] | All handling of open containers must be performed in a certified chemical fume hood to prevent inhalation of vapors.[7][8] |
Essential Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist item; it is the primary barrier between the researcher and chemical exposure. The equipment specified below is based on a risk assessment of this compound's hazard profile.
-
Eye and Face Protection :
-
Chemical Splash Goggles : As a minimum requirement, safety goggles that provide a seal around the eyes must be worn at all times in the laboratory.[3][9] This is critical to protect against splashes, which can cause serious eye irritation.[4][5]
-
Face Shield : When handling larger quantities (>50 mL) or when there is a heightened risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.[10]
-
-
Skin and Body Protection :
-
Flame-Resistant (FR) Lab Coat : A standard lab coat is insufficient due to the high flammability of this compound. An FR-rated lab coat should be worn, fully buttoned, to protect against flash fires.
-
Chemical-Resistant Gloves : Nitrile or neoprene gloves are recommended for handling this compound.[11] Latex gloves offer poor protection against many organic reagents and should not be used.[9] Gloves must be inspected for tears or holes before each use.[7] Always remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly after removal.[3][7]
-
Chemical-Resistant Apron : For procedures involving larger volumes or significant splash potential, a PVC or similar chemical-resistant apron should be worn over the lab coat.[3]
-
-
Respiratory Protection :
-
All work with this compound must be conducted within a properly functioning chemical fume hood to minimize vapor inhalation.[8]
-
In the event of a large spill or ventilation failure, a respirator with an organic vapor cartridge may be necessary for emergency response personnel.[7] Users must be properly fit-tested and trained in respirator use.
-
Operational Plan: A Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Emergency Response Plan
Immediate and correct action during an emergency can significantly mitigate harm. All personnel must be familiar with the location of safety showers and eyewash stations.
Exposure Scenarios
Caption: Emergency Response for Accidental Exposure.
-
Skin Contact : Immediately flush the skin with copious amounts of water for at least 15 minutes.[12][13] While rinsing, remove all contaminated clothing, shoes, and jewelry.[12] Seconds count. Seek medical attention, providing the Safety Data Sheet (SDS) to the medical personnel.[7]
-
Eye Contact : Use an eyewash station to flush the eyes for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing of all surfaces.[12][13] Remove contact lenses as soon as practical during the rinse.[3][12] Immediate medical attention is required regardless of the apparent severity.[12][13]
-
Inhalation : Move the affected person to fresh air at once.[14] If breathing has stopped or is difficult, trained personnel should provide artificial respiration or oxygen.[14] Seek prompt medical attention.[14]
-
Ingestion : Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water.[7] Call a poison control center or seek immediate medical attention.[4]
Disposal Plan for Contaminated Materials
Proper disposal is a critical component of the chemical lifecycle, preventing environmental contamination and downstream safety incidents.
-
Chemical Waste : All unused this compound and reaction waste must be collected in a designated, properly labeled hazardous waste container.[8][15] The container should be kept closed and stored in a secondary containment bin within a satellite accumulation area. Do not pour this chemical down the drain.[7][15]
-
Contaminated PPE : Disposable items such as gloves, bench paper, and wipes that are contaminated with this compound should be considered hazardous waste. Place these items in a sealed, labeled bag or container for hazardous solid waste disposal.[16]
-
Empty Containers : Containers that held this compound are not "empty" in a regulatory sense until they are triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[17]
By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound, fostering a culture of safety and enabling scientific advancement.
References
- 1. 3-Ethyl-3-ethynyloxetane | C7H10O | CID 73977874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1290541-38-6|this compound|BLD Pharm [bldpharm.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. capotchem.com [capotchem.com]
- 8. youtube.com [youtube.com]
- 9. csub.edu [csub.edu]
- 10. sams-solutions.com [sams-solutions.com]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. danielshealth.com [danielshealth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
